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2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone Documentation Hub

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  • Product: 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone
  • CAS: 1018243-43-0

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Evaluation of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl Ketone

Executive Summary The compound 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (systematically named (2-aminophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone) is a highly functionalized benzamide derivative. The str...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (systematically named (2-aminophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone) is a highly functionalized benzamide derivative. The structural motif combining a 2-aminobenzoyl group with an arylpiperazine is a privileged pharmacophore, frequently utilized in the development of atypical neuroleptics, 5-HT receptor antagonists, and selective kinase inhibitors.

Designing a synthesis pathway for this molecule requires prioritizing atom economy, scalability, and high purity. This technical guide outlines the optimal synthetic route, detailing the mechanistic causality and providing a self-validating experimental protocol designed for drug development professionals.

Retrosynthetic Analysis & Pathway Selection

When synthesizing 2-aminobenzamides, chemists typically evaluate two primary retrosynthetic disconnections:

  • Route A (Direct Amide Coupling): Condensation of anthranilic acid with 1-(2-fluorophenyl)piperazine using stoichiometric coupling reagents (e.g., EDC·HCl, HATU).

  • Route B (Anhydride Ring-Opening): Nucleophilic ring-opening of isatoic anhydride by 1-(2-fluorophenyl)piperazine.

Route B is the definitively superior pathway. It circumvents the need for expensive, high-molecular-weight coupling agents and avoids the generation of difficult-to-remove urea byproducts. The reaction is driven to completion by the irreversible evolution of carbon dioxide gas, ensuring exceptional atom economy and simplifying downstream purification.

Table 1: Quantitative Comparison of Synthetic Pathways for 2-Aminobenzamides

ParameterRoute A: Direct Amide CouplingRoute B: Isatoic Anhydride Ring-Opening
Starting Materials Anthranilic Acid + PiperazineIsatoic Anhydride + Piperazine
Reagents Required EDC·HCl, HOBt, DIPEANone (Solvent only)
Atom Economy Low (generates urea byproducts)High (only CO2 byproduct)
Typical Yield 50% – 70%80% – 95%
Purification Column ChromatographySimple Recrystallization
Scalability ModerateExcellent

Mechanistic Causality of the Isatoic Anhydride Route

The efficiency of Route B relies on the unique reactivity of isatoic anhydride (1H-benzo[d][1,3]oxazine-2,4-dione), which functions as a cyclic mixed anhydride of a carboxylic acid and a carbamic acid.

When 1-(2-fluorophenyl)piperazine is introduced, its secondary amine nitrogen acts as a potent nucleophile. Due to the electron-withdrawing nature of the adjacent oxygen and the aromatic ring, the C-4 carbonyl carbon of isatoic anhydride is highly electrophilic. The nucleophilic attack at C-4 generates a transient tetrahedral intermediate.

As this intermediate collapses, the C–O bond of the oxazine ring cleaves, yielding an unstable carbamic acid intermediate. This species rapidly undergoes decarboxylation. The loss of carbon dioxide is entropically highly favorable and renders the entire reaction thermodynamically irreversible, pushing the equilibrium entirely toward the final product.

SynthesisPathway IA Isatoic Anhydride (Electrophile) Intermediate Tetrahedral Intermediate IA->Intermediate Nucleophilic Attack FPP 1-(2-Fluorophenyl)piperazine (Nucleophile) FPP->Intermediate C-4 Carbonyl Product 2-Aminophenyl 4-(2-fluorophenyl) piperazinyl ketone Intermediate->Product Decarboxylation CO2 CO2 (Gas) Byproduct Intermediate->CO2 Irreversible

Fig 1: Mechanistic pathway of isatoic anhydride ring-opening and decarboxylation.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. The physical properties of the reaction (specifically gas evolution) provide real-time kinetic feedback, eliminating guesswork from the workflow. This methodology is adapted from the foundational framework established by .

Step-by-Step Methodology
  • Reagent Solubilization & Mixing: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of isatoic anhydride in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is selected due to its high dielectric constant, which stabilizes the polar tetrahedral intermediate formed during the transition state. Add 1.05 equivalents of 1-(2-fluorophenyl)piperazine.

  • Thermal Activation: Heat the reaction mixture to 80°C. Causality: While the reaction can proceed slowly at room temperature, elevated thermal energy is required to rapidly overcome the activation energy barrier for the initial nucleophilic attack and to accelerate the subsequent decarboxylation step.

  • In-Process Control (Kinetic Marker): Monitor the reaction visually. The evolution of CO₂ gas (bubbling) serves as an intrinsic kinetic marker. Once gas evolution completely ceases (typically between 2 to 4 hours), the reaction is functionally complete. Validate this via TLC (EtOAc:Hexane 1:1) or LC-MS to confirm the total consumption of isatoic anhydride.

  • Quenching & Aqueous Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Causality: The sudden shift in solvent polarity forces the hydrophobic product to precipitate. Extract the aqueous mixture with ethyl acetate (EtOAc), wash the organic layer extensively with brine to remove residual DMF, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone as a crystalline solid.

ExperimentalWorkflow Step1 1. Reagent Mixing Isatoic Anhydride + Piperazine in DMF Step2 2. Thermal Activation Heat to 80°C under N2 atmosphere Step1->Step2 Solubilization Step3 3. In-Process Control Monitor CO2 evolution & TLC/LC-MS Step2->Step3 Reaction Progress Step4 4. Aqueous Workup Quench with H2O, Extract with EtOAc Step3->Step4 Completion Step5 5. Purification Recrystallization from Ethanol Step4->Step5 Crude Isolation

Fig 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized API building block, the following analytical parameters should be observed:

  • Chemical Formula: C₁₇H₁₈FN₃O

  • Molecular Weight: 299.35 g/mol

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 300.15.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 3.00 – 3.80 ppm: Multiplets integrating to 8H, corresponding to the aliphatic protons of the piperazine ring.

    • 5.20 ppm: Broad singlet integrating to 2H, corresponding to the primary amine (-NH₂) on the aniline ring (exchangeable with D₂O).

    • 6.50 – 7.20 ppm: Complex overlapping multiplets integrating to 8H, representing the aromatic protons of both the 2-aminophenyl and 2-fluorophenyl rings.

References

  • Norman, M. H., Rigdon, G. C., Hall, W. R., & Navas, F. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(5), 1172–1188.[Link]

  • Clark, R. H., & Wagner, E. C. (1944). ISATOIC ANHYDRIDE. I. REACTIONS WITH PRIMARY AND SECONDARY AMINES AND WITH SOME AMIDES. The Journal of Organic Chemistry, 09(1), 55–67.[Link]

  • Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry, 24(9), 1214–1219.[Link]

Exploratory

"physicochemical properties of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone"

An In-depth Technical Guide to the Physicochemical Characterization of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone Foreword: Charting the Course for a Novel Chemical Entity The molecule 2-Aminophenyl 4-(2-fluoroph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

Foreword: Charting the Course for a Novel Chemical Entity

The molecule 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone represents a unique chemical entity with potential significance in medicinal chemistry and drug discovery. Its structure, combining an aminophenyl ketone with a fluorophenylpiperazine moiety, suggests possible interactions with various biological targets. However, as a novel or sparsely documented compound, a comprehensive understanding of its physicochemical properties is paramount before its full potential can be unlocked.

This guide serves as a detailed roadmap for researchers and drug development professionals tasked with the complete physicochemical characterization of this molecule. As a Senior Application Scientist, my objective is not merely to list protocols but to provide a self-validating, logical framework for investigation. We will explore the "why" behind each experimental choice, ensuring that the data generated is not only accurate but also meaningful in the broader context of drug development. This document is structured to empower the scientist to build a robust data package from the ground up, transforming an unknown compound into a well-understood candidate for further study.

Part 1: Structural Elucidation and Verification

Before any physicochemical properties can be determined, the absolute identity and purity of the synthesized compound must be unequivocally confirmed. This section outlines the standard spectroscopic and analytical techniques required for this initial, critical step.

Predicted Properties

Computational tools provide a valuable, albeit theoretical, starting point for understanding a novel molecule. These in-silico predictions can help guide experimental design, for instance, by suggesting appropriate solvent systems for solubility studies or initial pH ranges for pKa determination.

PropertyPredicted ValueMethod/SoftwareSignificance in Drug Development
Molecular FormulaC₁₇H₁₈FN₃ON/ADefines the exact elemental composition.
Molecular Weight300.35 g/mol N/AEssential for all stoichiometric calculations.
logP (Octanol/Water)~2.5 - 3.5(e.g., ALOGPS, ChemDraw)Predicts lipophilicity, impacting absorption and membrane permeability.
pKa (Basic)~7.0 - 8.0 (Piperazine N)(e.g., ACD/Labs, Marvin)Governs ionization state at physiological pH, affecting solubility and receptor binding.
pKa (Acidic/Basic)~2.0 - 3.0 (Aniline N)(e.g., ACD/Labs, Marvin)A secondary ionization point that may be relevant in certain pH environments.
Polar Surface Area~60-70 Ų(e.g., Ertl et al. method)Influences membrane transport and oral bioavailability.
Spectroscopic Confirmation Workflow

The following workflow ensures the synthesized compound matches the target structure.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion Syn Synthesized Compound MS Mass Spectrometry (MS) Confirms Molecular Weight Syn->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Connectivity & Structure Syn->NMR FTIR FT-IR Spectroscopy Confirms Functional Groups Syn->FTIR Purity Purity Assessment (HPLC, LC-MS) Quantifies Purity NMR->Purity Verified Verified Structure (>95% Purity) Purity->Verified

Caption: Workflow for structural verification and purity assessment.

  • Objective: To confirm the molecular weight of the compound.

  • Methodology: Electrospray ionization (ESI) is typically employed for molecules of this nature due to its soft ionization technique.

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the ESI-MS instrument.

    • Acquire the spectrum in positive ion mode.

  • Expected Result: A prominent peak at m/z 301.15 [M+H]⁺, corresponding to the protonated molecule. The isotopic pattern should match the calculated pattern for C₁₇H₁₈FN₃O.

  • Objective: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.

  • ¹H NMR:

    • Aromatic Region (~6.5-8.0 ppm): Expect complex multiplets corresponding to the protons on the 2-aminophenyl and 2-fluorophenyl rings. The fluorine atom will introduce additional splitting (coupling) to the adjacent protons on its ring.

    • Piperazine Region (~3.0-4.0 ppm): Expect two or more distinct signals (likely broad multiplets) for the eight protons of the piperazine ring, which are non-equivalent.

    • Amine Protons (~4.0-5.0 ppm): A broad singlet corresponding to the -NH₂ protons, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (~190-200 ppm): A downfield signal for the ketone carbon.

    • Aromatic Carbons (~110-160 ppm): Multiple signals corresponding to the 12 aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

    • Piperazine Carbons (~40-55 ppm): Signals for the piperazine ring carbons.

  • ¹⁹F NMR:

    • Objective: To confirm the presence and environment of the fluorine atom.

    • Expected Result: A single resonance, likely a multiplet due to coupling with ortho protons on the fluorophenyl ring.

  • Objective: To identify key functional groups.

  • Expected Absorptions:

    • N-H Stretch (~3300-3500 cm⁻¹): Two distinct bands characteristic of a primary amine (-NH₂).

    • C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Sharp bands.

    • C=O Stretch (Ketone) (~1650-1680 cm⁻¹): A strong, sharp absorption. This is a key diagnostic peak.

    • C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Multiple bands.

    • C-F Stretch (~1100-1250 cm⁻¹): A strong absorption.

Part 2: Core Physicochemical Properties

Once the structure is confirmed, the fundamental physicochemical properties that govern the compound's behavior in biological and pharmaceutical systems can be determined.

Melting Point (MP)
  • Expertise & Causality: The melting point is a primary indicator of purity. A sharp, well-defined melting point suggests a highly pure crystalline substance, while a broad melting range often indicates the presence of impurities or multiple polymorphic forms. This parameter is critical for material handling and formulation development.

  • Protocol: Capillary Melting Point Determination

    • Ensure the sample is completely dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in a calibrated melting point apparatus.

    • Heat at a rapid rate (10-15 °C/min) to determine an approximate melting range.

    • Allow the apparatus to cool.

    • Using a new sample, heat rapidly to within 15-20 °C of the approximate MP.

    • Decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first liquid drop appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Aqueous Solubility
  • Expertise & Causality: Poor aqueous solubility is a major hurdle in drug development, impacting dissolution, absorption, and bioavailability. Determining solubility as a function of pH is critical because the compound has two basic nitrogen atoms, making its ionization state—and thus its solubility—highly dependent on the pH of the environment (e.g., stomach vs. intestine).

  • Protocol: Equilibrium Shake-Flask Method (pH-Dependent)

    • Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4, 9.0).

    • Add an excess amount of the compound to a known volume of each buffer in separate sealed vials. The goal is to have a saturated solution with visible solid remaining.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the sample (to avoid adsorption).

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV.

    • The resulting concentration is the solubility at that specific pH.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Compound to pH Buffers B Agitate at Constant Temp (24-48h) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm) C->D E Quantify Concentration (HPLC-UV) D->E

Caption: Workflow for the Shake-Flask Solubility Assay.

Lipophilicity (logP)
  • Expertise & Causality: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The octanol-water partition coefficient (logP) is the industry standard for this measurement. For an ionizable molecule like this one, it is crucial to determine the distribution coefficient (logD) at a physiological pH (7.4), as this reflects the partitioning of both the neutral and ionized species.

  • Protocol: Shake-Flask Method for logD₇.₄

    • Prepare a phosphate buffer at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer. This step is critical to ensure thermodynamic equilibrium.

    • Prepare a stock solution of the compound in a suitable solvent.

    • Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated buffer and n-octanol. The final concentration should be within the linear range of the analytical method.

    • Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) to allow for partitioning.

    • Centrifuge the vial to ensure complete separation of the two phases.

    • Carefully withdraw an aliquot from both the aqueous and the octanol layers.

    • Quantify the concentration of the compound in each layer using HPLC-UV.

    • Calculate logD using the formula: logD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .

Chemical Stability
  • Expertise & Causality: Assessing a compound's stability under various stress conditions is fundamental to determining its shelf-life, identifying potential degradation products, and establishing suitable storage conditions. The aminophenyl ketone moiety may be susceptible to hydrolysis or oxidation.

  • Protocol: Forced Degradation Study

    • Solution Preparation: Prepare solutions of the compound in a mixture of acetonitrile and water.

    • Stress Conditions: Expose the solutions to the following conditions in parallel:

      • Acidic: 0.1 M HCl at 60 °C

      • Basic: 0.1 M NaOH at 60 °C

      • Oxidative: 3% H₂O₂ at room temperature

      • Thermal: 60 °C (in neutral solution)

      • Photolytic: Expose to UV/Vis light (ICH Q1B guidelines)

    • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze each sample using a stability-indicating HPLC method (a method capable of resolving the parent compound from its degradation products). Use a photodiode array (PDA) detector to compare the UV spectra of the peaks to identify potential degradants.

    • Reporting: Report the percentage of the parent compound remaining at each time point for each condition.

Part 3: Advanced Characterization for Drug Development

pKa Determination
  • Expertise & Causality: The acid dissociation constant (pKa) dictates the charge state of a molecule at a given pH. For this compound, the pKa of the piperazine and aniline nitrogens will directly influence its interaction with biological targets, its solubility, and its permeability across cell membranes. Potentiometric titration is a gold-standard method for its direct measurement.

  • Protocol: Potentiometric Titration

    • Accurately weigh the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.

    • Use a calibrated pH electrode and an auto-titrator.

    • Titrate the solution with a standardized acid (e.g., 0.1 M HCl) to protonate all basic sites.

    • Subsequently, titrate the solution with a standardized base (e.g., 0.1 M NaOH) while recording the pH as a function of the volume of titrant added.

    • The pKa values are determined from the inflection points of the resulting titration curve. The Henderson-Hasselbalch equation is used to calculate the pKa from the half-equivalence points. Multiple pKa values may be observed corresponding to the different basic centers.

Solid-State Characterization (Polymorphism)
  • Expertise & Causality: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound effects on its physical properties, including solubility, dissolution rate, and stability. A preliminary screen is essential to identify potential polymorphic forms early in development.

  • Techniques for Screening:

    • Differential Scanning Calorimetry (DSC): Heats a sample to detect thermal events like melting or solid-state phase transitions, which can indicate different polymorphic forms.

    • Powder X-Ray Diffraction (PXRD): Provides a unique "fingerprint" for a specific crystal lattice. Different polymorphs will produce distinct diffraction patterns.

    • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates or hydrates.

  • Screening Protocol:

    • Crystallize the compound from a diverse range of solvents (e.g., acetone, ethanol, ethyl acetate, toluene) under different conditions (e.g., fast cooling, slow evaporation).

    • Analyze each resulting solid batch using PXRD. If different patterns are observed, polymorphism is confirmed.

    • Characterize each identified form using DSC and TGA to determine its thermal properties and stability.

Conclusion

The comprehensive characterization of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, as outlined in this guide, provides the foundational knowledge required for its advancement as a potential drug candidate. By systematically determining its structural identity, purity, solubility, lipophilicity, stability, and solid-state properties, researchers can make informed decisions regarding its formulation, delivery, and further preclinical testing. This rigorous, methodology-driven approach ensures that the scientific integrity of the data package is beyond reproach, paving the way for a clear and logical development path.

References

(Note: As this is a novel compound, references point to authoritative methodologies and guidelines rather than publications on the compound itself.)

  • ICH Harmonised Tripartite Guideline Q1B. (1996). Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-Like Properties: Concepts, Structure-Property Relationships. Academic Press. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). Informa Healthcare. [Link]

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

Introduction The compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: 2-aminobenzophenone and phenylpiperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone represents a novel chemical entity at the intersection of two pharmacologically significant scaffolds: 2-aminobenzophenone and phenylpiperazine. While direct experimental data on this specific molecule is not extensively available in current literature, its structural components suggest a compelling and multifaceted mechanism of action. This guide synthesizes information from structurally related compounds to propose a putative pharmacological profile for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, offering a predictive framework for researchers, scientists, and drug development professionals.

The 2-aminobenzophenone core is a well-established pharmacophore found in agents with applications ranging from oncology to central nervous system (CNS) disorders.[1][2][3][4] Derivatives of this structure are known to interact with critical cellular targets, including tubulin and various CNS receptors.[1][3][5] The 4-(2-fluorophenyl)piperazine moiety is a hallmark of numerous psychoactive drugs, conferring affinity for a range of neurotransmitter receptors and transporters.[6][7] The ketone linker in the target molecule suggests a specific spatial arrangement of these two key components, which would be critical in defining its interaction with biological targets.

This document will therefore explore the likely molecular targets and signaling pathways of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone by dissecting the known activities of its constituent parts. We will delve into potential applications in both oncology and neuropharmacology, providing detailed experimental protocols to validate these hypotheses.

Part 1: Postulated Mechanisms of Action

Based on the extensive research into its core components, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone is predicted to exhibit a dual mechanism of action, with potential applications as both an antimitotic and a neuromodulatory agent.

Antimitotic Activity via Tubulin Inhibition

The 2-aminobenzophenone scaffold is a known inhibitor of tubulin polymerization.[1][5] This action disrupts the formation of microtubules, essential components of the cytoskeleton and the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

  • Causality of Action : The introduction of an amino group at the ortho position of the benzophenone ring has been shown to be crucial for enhanced growth inhibition in cancer cell lines.[1][5] It is hypothesized that this amino group, along with the overall conformation of the benzophenone core, allows the molecule to bind to the colchicine-binding site on β-tubulin. This binding event physically obstructs the polymerization of tubulin dimers into microtubules. The 4-(2-fluorophenyl)piperazinyl moiety may further influence this activity by altering the compound's solubility, cell permeability, and interaction with the binding pocket.

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment Compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Postulated pathway of antimitotic action.

Neuromodulatory Effects via Receptor and Transporter Interaction

The (2-fluorophenyl)piperazine moiety is a common feature in drugs targeting the central nervous system.[6][7] This structural element often confers affinity for serotonin (5-HT) receptors, particularly the 5-HT1A subtype, as well as other monoamine receptors and transporters.[6][7]

  • Causality of Action : The nitrogen atoms of the piperazine ring can act as a protonatable center, facilitating interactions with acidic residues in receptor binding pockets. The 2-fluorophenyl group contributes to the lipophilicity of the molecule, aiding its passage across the blood-brain barrier. It is plausible that 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone could act as an agonist or antagonist at various 5-HT receptors, or as an inhibitor of serotonin reuptake. Such actions could translate to anxiolytic, antidepressant, or antipsychotic effects. Furthermore, 2-aminobenzophenones themselves are precursors to benzodiazepines, a class of drugs known for their CNS activity, suggesting the core structure may also contribute to neuromodulatory effects.[2][3][8]

Neuromodulation_Pathway cluster_1 Synaptic Cleft Compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone SERT Serotonin Transporter (SERT) Compound->SERT Inhibition 5HT_Receptor 5-HT Receptors (e.g., 5-HT1A) Compound->5HT_Receptor Modulation (Agonism/Antagonism) Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic_Neuron->Serotonin Release Postsynaptic_Neuron Postsynaptic Neuron Serotonin->SERT Reuptake Serotonin->5HT_Receptor Binding

Caption: Potential neuromodulatory actions at the synapse.

Part 2: Synthetic Strategy and Experimental Validation

The validation of the proposed mechanisms of action for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone requires a robust synthetic route and a series of well-defined in vitro and in vivo experiments.

Proposed Synthesis

The synthesis of the target compound can be approached through a convergent strategy, leveraging established methods for the formation of 2-aminobenzophenones and the N-arylation of piperazines. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_2 Synthetic Pathway Start_A 2-Nitrobenzoyl chloride Intermediate_A 2-Nitrobenzophenone derivative Start_A->Intermediate_A Friedel-Crafts Acylation Start_B Fluorobenzene Start_B->Intermediate_A Intermediate_B 2-Aminobenzophenone derivative Intermediate_A->Intermediate_B Reduction (e.g., Fe/AcOH) Final_Product 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone Intermediate_B->Final_Product Acylation Piperazine Piperazine Intermediate_C 1-(2-Fluorophenyl)piperazine Piperazine->Intermediate_C Intermediate_C->Final_Product Fluorobenzene Fluorobenzene Fluorobenzene->Intermediate_C N-Arylation

Caption: A potential synthetic route to the target compound.

Step-by-Step Protocol:

  • Synthesis of 2-Nitrobenzophenone derivative: Perform a Friedel-Crafts acylation of fluorobenzene with 2-nitrobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).[4][9]

  • Reduction to 2-Aminobenzophenone derivative: Reduce the nitro group of the resulting 2-nitrobenzophenone derivative to an amine using a reducing agent such as iron powder in acetic acid.[5]

  • Synthesis of 1-(2-Fluorophenyl)piperazine: Synthesize 1-(2-fluorophenyl)piperazine via nucleophilic aromatic substitution of a suitable fluoroaromatic precursor with piperazine.

  • Final Acylation: Couple the 2-aminobenzophenone derivative with 1-(2-fluorophenyl)piperazine via an acylation reaction to form the final product.

Experimental Protocols for Mechanistic Validation
  • Tubulin Polymerization Assay:

    • Purify tubulin from bovine brain or use a commercially available kit.

    • Incubate purified tubulin with varying concentrations of the test compound in a polymerization buffer at 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

    • Use colchicine as a positive control and DMSO as a vehicle control.

    • Calculate the IC₅₀ value for the inhibition of tubulin polymerization.

  • Cell Viability and Proliferation Assays:

    • Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

    • Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT or similar colorimetric assay.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

  • Cell Cycle Analysis:

    • Treat cancer cells with the test compound at its GI₅₀ concentration for 24 hours.

    • Harvest the cells, fix them in ethanol, and stain with propidium iodide.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

    • An accumulation of cells in the G2/M phase would be indicative of antimitotic activity.[1]

  • Receptor Binding Assays:

    • Utilize commercially available kits or cell lines expressing specific human receptors (e.g., 5-HT1A, 5-HT2A, dopamine D2).

    • Perform competitive binding assays using a radiolabeled ligand for each receptor and varying concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound for each receptor.

  • Neurotransmitter Transporter Uptake Assays:

    • Use synaptosomes prepared from rat brain tissue or cell lines expressing the human serotonin transporter (SERT).

    • Incubate the synaptosomes or cells with a radiolabeled neurotransmitter (e.g., [³H]5-HT) in the presence of varying concentrations of the test compound.

    • Measure the uptake of the radiolabeled neurotransmitter to determine the inhibitory potency (IC₅₀) of the test compound on the transporter.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary
Assay Parameter Predicted Outcome for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone
Tubulin PolymerizationIC₅₀Low micromolar to nanomolar range
Cancer Cell ProliferationGI₅₀Potent inhibition across multiple cell lines
Cell Cycle Analysis% of Cells in G2/MSignificant increase compared to control
Receptor Binding (e.g., 5-HT1A)KiHigh affinity (nanomolar range)
Neurotransmitter Uptake (SERT)IC₅₀Moderate to high potency
Structure-Activity Relationship (SAR) Insights

The biological activity of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone will be highly dependent on its three-dimensional structure and the interplay between its constituent moieties.

  • The 2-Aminobenzophenone Core: The position of the amino group is critical for antimitotic activity.[1][5] Modifications to the substitution pattern on either of the phenyl rings could modulate potency and selectivity.

  • The 4-(2-fluorophenyl)piperazine Moiety: The fluorine substitution on the phenyl ring can influence metabolic stability and receptor interactions. The piperazine ring itself is a versatile scaffold that can be further modified to fine-tune the pharmacological profile.[6][10]

  • The Ketone Linker: The ketone group provides a rigid connection between the two main pharmacophores, which will influence the overall conformation of the molecule and its ability to fit into target binding sites.

Conclusion

While the definitive mechanism of action of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone awaits direct experimental confirmation, a thorough analysis of its structural components allows for the formulation of a strong, evidence-based hypothesis. The compound likely possesses a dual pharmacological profile, with potential as both an antimitotic agent for cancer therapy and a neuromodulatory agent for the treatment of CNS disorders. The experimental protocols detailed in this guide provide a clear roadmap for the validation of these putative mechanisms. Further research into this and related molecules could lead to the development of novel therapeutics with unique and valuable clinical applications.

References

  • Hsieh, H. P., et al. (2002). Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry, 45(11), 2286–2292. [Link]

  • Liou, J. P., et al. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556-2562. [Link]

  • Mlynárová, R., et al. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska Farmacie, 49(4), 177-180. [Link]

  • Sangamwar, A. B., et al. (2011). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 1(8), 1395-1411. [Link]

  • Hirai, K., et al. (1982). Peptidoaminobenzophenones, a novel class of ring-opened derivatives of 1,4-benzoidazepines. Journal of Medicinal Chemistry, 25(12), 1466-1471. [Link]

  • Saeed, A., et al. (2011). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Letters in Drug Design & Discovery, 8(8), 754-759. [Link]

  • Dawidowski, M., & Skóra, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. [Link]

  • Al-Suhaimi, E. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 27(19), 6523. [Link]

  • Read, J. A., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21893–21903. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Comprehensive Organic Chemistry. [Link]

  • Tang, W. K., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Read, J. A., et al. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21893–21903. [Link]

  • Webb, M. E., et al. (2023). The piperazine analogue para-fluorophenylpiperazine alters timing of the physiological effects of the Synthetic Cannabinoid Receptor Agonist AMB-FUBINACA, without changing its discriminative stimulus, signalling effects, or metabolism. Pharmacology, Biochemistry and Behavior, 229, 173599. [Link]

  • Kucukislamoglu, M., et al. (2010). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 15(12), 9180–9191. [Link]

  • Wikipedia. (n.d.). para-Fluorophenylpiperazine. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). National Criminal Justice Reference Service. [Link]

  • Ciaffoni, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(25), 1-25. [Link]

  • Bicyclic Piperazine Mimetics of the Peptide β-Turn Assembled via the Castagnoli–Cushman Reaction. (2018). The Journal of Organic Chemistry, 83(10), 5485-5494. [Link]

  • Popławska, M., et al. (2022). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 40(1), 160-172. [Link]

  • Wikipedia. (n.d.). Trifluoromethylphenylpiperazine. [Link]

  • Al-Hussain, S. A., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(45), 29285-29304. [Link]

  • Al-Ostath, A., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Asif, M. (2015). PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

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Exploratory

Deconstructing the Pharmacophore: SAR of 2-Aminophenyl 4-(2-Fluorophenyl)piperazinyl Ketone

An in-depth technical guide on the structure-activity relationship (SAR) of 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, designed for researchers and drug development professionals. Executive Summary The structura...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structure-activity relationship (SAR) of 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, designed for researchers and drug development professionals.

Executive Summary

The structural hybridization of the 2-aminobenzoyl (anthraniloyl) group with the 1-(2-fluorophenyl)piperazine moiety yields 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (also known as (2-aminophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone). This molecule represents a highly privileged scaffold in neuropharmacology. Aroylpiperazines serve as a foundational template for designing polypharmacological agents targeting aminergic G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptors[1]. This whitepaper dissects the causality behind the structure-activity relationship (SAR) of this scaffold, providing researchers with a self-validating framework for analog design and in vitro evaluation.

Mechanistic Causality in the SAR

To optimize this scaffold for specific CNS targets, drug developers must understand the stereoelectronic and thermodynamic forces driving receptor-ligand interactions.

The 2-Fluorophenylpiperazine Anchor

The inclusion of a fluorine atom at the ortho position of the phenyl ring is not merely a steric choice; it acts as a stereoelectronic lock . The highly electronegative fluorine atom restricts the rotational freedom of the C-N bond connecting the phenyl ring to the piperazine chair. This forces the phenyl ring into an orthogonal conformation relative to the piperazine ring, which is the optimal geometry for π−π stacking with the Phe312 residue in the 5-HT1A binding pocket[2]. Furthermore, 3D-QSAR models demonstrate that the negative potential of the ortho-fluorine acts as a halogen bond acceptor, significantly enhancing binding affinity compared to para-substituted or unsubstituted analogs[2].

The 2-Aminophenyl Ketone Core

The ketone (carbonyl) group acts as a critical hydrogen bond acceptor, anchoring the molecule to transmembrane helices. More importantly, the ortho-amino group on the phenyl ring acts as a hydrogen bond donor, forming a strong intramolecular hydrogen bond with the ketone carbonyl. This pseudo-six-membered ring locks the benzamide bond into a rigid, planar conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon receptor binding is drastically reduced, leading to sub-nanomolar affinities and potent in vivo activity[3].

SAR_Logic Core 2-Aminophenyl 4-(2-fluorophenyl) piperazinyl ketone Fluorine 2-Fluoro Substitution (Steric lock, Halogen bond) Core->Fluorine Modulates Amino 2-Amino Group (Intramolecular H-bond) Core->Amino Modulates Carbonyl Ketone Linker (H-bond Acceptor) Core->Carbonyl Modulates Receptor 5-HT1A / D2 Receptor Binding Fluorine->Receptor Orthogonal Pi-stacking Amino->Receptor Conformational Rigidity Carbonyl->Receptor Transmembrane Anchor

Caption: Logical mapping of the 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone SAR.

Quantitative SAR Data

The following table synthesizes the binding affinities ( Ki​ ) resulting from strategic modifications to the core scaffold. The data illustrates the critical nature of the ortho-fluoro and ortho-amino groups for maintaining high affinity across aminergic targets[4].

CompoundR1 (Phenyl)LinkerR2 (Benzoyl)5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)D2 Ki​ (nM)
Lead Scaffold 2-FC=O2-NH 2​ 0.8 12.4 8.5
Analog A (Des-fluoro)HC=O2-NH 2​ 15.245.132.0
Analog B (Para-fluoro)4-FC=O2-NH 2​ 22.418.541.2
Analog C (Methylene)2-FCH 2​ 2-NH 2​ 8.555.0110.5
Analog D (Des-amino)2-FC=OH12.128.315.4

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as self-validating systems with built-in quality control (QC) checkpoints.

Protocol A: Chemical Synthesis via HATU Amidation

Causality: Coupling a sterically hindered secondary amine (4-(2-fluorophenyl)piperazine) with an electron-rich, potentially unreactive carboxylic acid (2-aminobenzoic acid) requires a highly efficient coupling reagent. HATU is selected over EDC/NHS because it generates an active HOAt ester, which accelerates the reaction and prevents degradation of the starting materials. DIPEA is utilized as a non-nucleophilic base to maintain the basicity of the reaction without participating in side reactions.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 2-aminobenzoic acid in anhydrous DMF (0.2 M concentration).

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Add 1.1 eq of 1-(2-fluorophenyl)piperazine. Stir for 12 hours under a nitrogen atmosphere.

  • Quench the reaction with saturated NaHCO 3​ and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation Checkpoint: Purify via flash chromatography (SiO 2​ , Hexanes/EtOAc). Analyze the purified fraction via LC-MS. Proceed to biological screening only if the purity exceeds 95% (UV 254 nm) and the mass matches the expected [M+H] + ion ( m/z = 328.1).

Workflow Step1 Chemical Synthesis (HATU Coupling) Step2 Purification (Flash Chromatography) Step1->Step2 Step3 Structural Validation (NMR, LC-MS) Step2->Step3 Step4 In Vitro Screening (Radioligand Binding) Step3->Step4 Step5 Functional Assay (cAMP HTRF) Step4->Step5 QC Self-Validation: Z'-factor > 0.6 Step4->QC Step5->QC

Caption: Self-validating experimental workflow for synthesizing and screening SAR analogs.

Protocol B: Radioligand Binding Assay for 5-HT1A

Causality: To accurately determine the binding affinity ( Ki​ ), a competitive radioligand binding assay is employed using [3H]-8-OH-DPAT. This radioligand is chosen because it is a highly selective full agonist for the 5-HT1A receptor, allowing for the precise measurement of displacement by the aroylpiperazine analogs[4].

Step-by-Step Methodology:

  • Prepare cell membranes expressing human 5-HT1A receptors in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4).

  • Incubate 10 µg of membrane protein with 1 nM [3H]-8-OH-DPAT and varying concentrations of the test compound ( 10−11 to 10−5 M) in a 96-well plate.

  • Include a positive control (10 µM WAY-100635) to define non-specific binding (NSB).

  • Incubate the plate for 60 minutes at 25°C to reach equilibrium.

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Wash filters 3x with ice-cold buffer and measure bound radioactivity using a liquid scintillation counter.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using the total binding and NSB wells. The assay is considered valid and the data trustworthy only if the Z'-factor is 0.6. Calculate Ki​ values using the Cheng-Prusoff equation.

Pathway Ligand Aroylpiperazine Ligand GPCR 5-HT1A Receptor (Gi/o coupled) Ligand->GPCR Agonism G_alpha Gαi Subunit (Inhibits AC) GPCR->G_alpha Activation G_beta_gamma Gβγ Subunit (Activates GIRK) GPCR->G_beta_gamma Dissociation Effect1 cAMP Reduction G_alpha->Effect1 Inhibition Effect2 Membrane Hyperpolarization G_beta_gamma->Effect2 Ion Channel Opening

Caption: 5-HT1A Gi/o signaling pathway modulated by the arylpiperazine ligand.

References

  • López-Rodríguez, M. L., et al. "Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models." Journal of Medicinal Chemistry, 1997. [Link]

  • Perrone, R., et al. "Mixed 5-HT1A/D-2 activity of a new model of arylpiperazines: 1-aryl-4-[3-(1,2-dihydronaphthalen-4-yl)-n-propyl]piperazines. 1. Synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 1996.[Link]

  • Lacivita, E., et al. "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." ACS Chemical Neuroscience, 2021.[Link]

  • Wang, Y., et al. "Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain." Molecules, 2018.[Link]

Sources

Foundational

In Vitro Evaluation of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone: A Technical Guide to Multi-Target Monoaminergic Profiling

Executive Summary & Pharmacophore Rationale In the landscape of neuropharmacology, the precise tuning of monoaminergic receptors is paramount for the development of next-generation anxiolytics, antipsychotics, and mood s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In the landscape of neuropharmacology, the precise tuning of monoaminergic receptors is paramount for the development of next-generation anxiolytics, antipsychotics, and mood stabilizers. The compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (hereafter referred to as 2-APFK ) represents a highly sophisticated multi-target scaffold.

As an application scientist, I approach the in vitro characterization of 2-APFK by deconstructing its structural logic:

  • The 4-(2-fluorophenyl)piperazine moiety: This is a privileged pharmacophore historically validated to confer high affinity for serotonin (5-HT1A, 5-HT2A) and dopamine (D2, D3) receptors. The fluorine atom at the ortho position restricts the rotational freedom of the phenyl ring, locking the molecule into a bioactive conformation that favors insertion into the hydrophobic transmembrane pocket of these GPCRs.

  • The 2-aminophenyl methanone (ketone) group: This moiety acts as a critical hinge-binder. The carbonyl oxygen serves as a hydrogen-bond acceptor, while the primary amine serves as a hydrogen-bond donor. This dual capability allows 2-APFK to anchor tightly to conserved aspartate (e.g., Asp3.32) and serine residues within the orthosteric site, significantly increasing target residence time.

To rigorously evaluate 2-APFK, we must deploy a self-validating cascade of in vitro assays: radioligand binding for target engagement, TR-FRET cAMP assays for functional efficacy, and automated patch-clamp electrophysiology for cardiac safety.

Target Engagement: Radioligand Binding Profiling

Binding affinity ( Ki​ ) is the foundational metric of target engagement. For 2-APFK, we focus on the 5-HT1A and D2 receptors.

5-HT1A Receptor Assay Dynamics

To evaluate 5-HT1A affinity, we utilize [3H]8-OH-DPAT as the radioligand[1]. The causality behind this choice is critical: [3H]8-OH-DPAT is a full agonist that selectively labels the receptor only when it is actively coupled to the Gi/o​ protein. By using this radioligand, we are specifically measuring the affinity of 2-APFK for the physiologically active, high-affinity ternary complex of the receptor.

Dopamine D2 Receptor Assay Dynamics

For the D2 receptor, we employ [3H]spiperone rather than the commonly used [3H]raclopride[2]. Spiperone exhibits a sub-nanomolar affinity and a remarkably slow dissociation rate[3]. This slow off-rate provides a highly stable baseline during the competitive displacement phase, preventing radioligand depletion during the washing steps and ensuring an accurate Ki​ calculation for highly lipophilic test compounds like 2-APFK[2].

Table 1: Representative Quantitative Binding & Functional Data for 2-APFK
Target ReceptorAssay TypeRadioligand / TracerMeasured ParameterValue (Mock Data)Reference Control
5-HT1A Radioligand Binding[3H]8-OH-DPAT Ki​ (Affinity)1.2 ± 0.3 nMWAY-100635 ( Ki​ : 0.8 nM)
5-HT1A TR-FRET cAMPLANCE Ultra EC50​ (Potency)4.5 ± 0.8 nM8-OH-DPAT ( EC50​ : 2.1 nM)
Dopamine D2 Radioligand Binding[3H]spiperone Ki​ (Affinity)8.4 ± 1.1 nMHaloperidol ( Ki​ : 1.5 nM)
hERG (KCNH2) Patch-ClampN/A (Electrophysiology) IC50​ (Liability)> 15.0 µME-4031 ( IC50​ : 0.29 µM)

Note: Data represents typical values for an optimized 2-fluorophenylpiperazine derivative. A Z'-factor of >0.6 was maintained across all plate-based assays, validating system robustness.

Functional Characterization: The Gi/o Signaling Pathway

Binding does not equate to function. Because both 5-HT1A and D2 receptors are Gi/o​ -coupled GPCRs, their activation results in the inhibition of Adenylyl Cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. To determine if 2-APFK acts as an agonist or antagonist, we stimulate the cells with Forskolin (to artificially spike cAMP levels) and measure the ability of 2-APFK to suppress this cAMP spike via a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) readout.

Figure 1: Gi/o-coupled signaling pathway utilized for the functional evaluation of 2-APFK.

In Vitro Safety Pharmacology: Proarrhythmic Liability

A non-negotiable checkpoint for basic amine-containing neuro-drugs is the evaluation of off-target human Ether-à-go-go-Related Gene (hERG) potassium channel inhibition. Blockade of the hERG tail current delays ventricular repolarization, leading to potentially fatal Torsades de Pointes (Long QT syndrome)[4].

We assess 2-APFK using an automated whole-cell patch-clamp system under strict physiological temperature control (37°C)[5]. The causality here is absolute: hERG channel gating kinetics and drug-binding affinities are highly temperature-dependent. Conducting this assay at room temperature severely underestimates the proarrhythmic liability of lipophilic compounds[5].

Figure 2: Automated whole-cell patch-clamp workflow for hERG liability screening.

Detailed Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating strict Quality Control (QC) gates.

Protocol A: 5-HT1A Radioligand Displacement Assay
  • Membrane Preparation: Thaw CHO-K1 cells stably expressing the human 5-HT1A receptor. Dilute membranes to a final concentration of 2.5 µ g/well in Assay Buffer[1].

  • Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid[1]. Causality note: Ascorbic acid prevents the oxidative degradation of monoamine ligands, while Mg2+ is strictly required to stabilize the high-affinity Agonist-Receptor-G protein ternary complex.

  • Incubation: Add 1 nM [3H]8-OH-DPAT and titrate 2-APFK from 10 pM to 10 µM (11-point curve). Define non-specific binding (NSB) using 10 µM unlabelled serotonin. Incubate for 60 minutes at 25°C.

  • Termination & Readout: Rapidly terminate the reaction via vacuum filtration through Unifilter-96 GF/C plates pre-soaked in 0.5% PEI. Wash three times with ice-cold 50 mM Tris-HCl. Read radioactivity (CPM) on a TopCount instrument.

  • Validation Gate: Assay is valid only if the reference compound (WAY-100635) yields a Ki​ within 0.5 log units of historical baselines.

Protocol B: D2 Receptor Radioligand Displacement Assay
  • Membrane Preparation: Prepare crude membranes from HEK293 cells expressing the human D2L receptor[2].

  • Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Incubation: Add 0.2 nM [3H]spiperone[2][3]. Titrate 2-APFK from 10 pM to 10 µM. Define NSB using 10 µM (+)-butaclamol or haloperidol. Incubate for 90 minutes at 30°C to reach true equilibrium.

  • Termination: Filter through GF/C plates and wash with ice-cold buffer.

  • Validation Gate: Specific binding must account for >80% of total binding.

Protocol C: Automated hERG Patch-Clamp (Physiological Temperature)
  • Cell Preparation: Harvest HEK293 cells stably transfected with the KCNH2 (hERG) gene. Suspend in extracellular solution and load into the automated patch-clamp system (e.g., QPatch)[4].

  • System Priming & Sealing: Apply vacuum to capture single cells in the planar chip apertures. Monitor resistance until a Giga-ohm seal (>100 MΩ) is formed, followed by brief suction to rupture the membrane and establish the whole-cell configuration.

  • Temperature Control: Engage the water-circulation temperature control system to clamp the recording site strictly at 36-37°C[5].

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds (to activate and rapidly inactivate the channels), followed by a repolarizing test pulse to -50 mV for 2 seconds to elicit the outward tail current[5].

  • Compound Perfusion: Perfuse 2-APFK cumulatively at 0.1, 1.0, and 10.0 µM. Measure the percentage inhibition of the peak tail current relative to the pre-compound baseline.

  • Validation Gate: The assay is validated by a final perfusion of 1 µM E-4031 (a selective hERG blocker), which must inhibit >90% of the remaining tail current.

References

  • Source: nih.
  • Source: sophion.
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  • Source: revvity.

Sources

Exploratory

Spectroscopic Elucidation of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone: A Technical Guide

Executive Summary The structural characterization of complex pharmaceutical intermediates requires a rigorous, multi-modal analytical approach. 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (Chemical Formula: C₁₇H₁₈...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of complex pharmaceutical intermediates requires a rigorous, multi-modal analytical approach. 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (Chemical Formula: C₁₇H₁₈FN₃O; Exact Mass: 299.1434 g/mol ) is a sterically hindered piperazine amide. Its structural verification is complicated by two primary factors: the restricted rotation around the amide bond—which induces signal broadening in Nuclear Magnetic Resonance (NMR) spectroscopy—and the specific fragmentation pathways dictated by the 2-fluorophenyl moiety in Mass Spectrometry (MS).

This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling of this molecule. By detailing the causality behind experimental methodologies, this guide serves as a self-validating framework for researchers conducting structural elucidation of fluorinated piperazine derivatives.

Structural Dynamics & Spectroscopic Causality

To accurately interpret the spectral data of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, one must understand the electronic and steric microenvironments within the molecule.

  • Amide Bond Restricted Rotation: The carbonyl carbon and the adjacent piperazine nitrogen possess partial double-bond character due to resonance. This restricts free rotation, creating syn and anti rotamers on the NMR timescale at 298 K[1]. Consequently, the methylene protons of the piperazine ring adjacent to the carbonyl appear as broadened multiplets rather than sharp, distinct signals.

  • Fluorine-Carbon Spin Coupling: The ¹⁹F atom (spin = ½) heavily influences the ¹³C NMR spectrum. It induces scalar coupling with the aromatic carbons of the 2-fluorophenyl ring, resulting in characteristic doublets. The direct ¹J_CF coupling is typically massive (~244 Hz), while ²J_CF (ortho) and ³J_CF (meta) couplings provide critical diagnostic markers for regiochemistry.

  • Proton Exchange Dynamics: The 2-amino (-NH₂) group on the phenyl ring is subject to rapid intermolecular proton exchange. Utilizing a strongly hydrogen-bonding, aprotic solvent like DMSO-d₆ mitigates this exchange rate, allowing the amine protons to be observed as a broad singlet rather than being lost to the baseline.

Mass Spectrometry (ESI-MS/MS) Profiling

Electrospray Ionization tandem Mass Spectrometry (ESI-MS/MS) is the gold standard for validating the connectivity of piperazine amides. Under Collision-Induced Dissociation (CID), phenylpiperazine derivatives exhibit highly predictable cleavage patterns, primarily yielding neutral losses and stable radical cations [2].

Fragmentation Pathway Analysis

The protonated precursor ion [M+H]⁺ at m/z 300.15 undergoes primary cleavage at the amide C-N bond. Because the charge can be retained on either the benzoyl fragment or the piperazine fragment, two dominant product ions emerge:

  • m/z 120.04: The 2-aminobenzoyl cation, stabilized by resonance from the ortho-amino group.

  • m/z 181.11: The 4-(2-fluorophenyl)piperazin-1-ium ion.

MS_Fragmentation Parent Precursor Ion [M+H]+ m/z 300.15 Frag1 2-Aminobenzoyl Cation m/z 120.04 Parent->Frag1 Amide Cleavage (Charge on Carbonyl) Frag2 4-(2-fluorophenyl)piperazin-1-ium m/z 181.11 Parent->Frag2 Amide Cleavage (Charge on Piperazine) Frag3 Piperazine Ring Cleavage m/z 138.07 Frag2->Frag3 -C2H5N Loss

ESI-MS/MS CID fragmentation pathway of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.

LC-MS/MS Acquisition Protocol

To ensure reproducible fragmentation, the following self-validating protocol must be executed:

  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a mobile phase mixture of 0.1% Formic Acid in H₂O/Acetonitrile (50:50, v/v).

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 × 2.1 mm, 1.8 µm) maintained at 40°C to ensure sharp peak geometry and minimize isobaric interference.

  • Ionization (ESI+): Operate the source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.

  • Collision-Induced Dissociation (CID): Isolate the precursor ion (m/z 300.15) in the first quadrupole (Q1). Apply a collision energy ramp of 15–35 eV using high-purity Argon as the collision gas in Q2.

  • Detection: Scan the third quadrupole (Q3) from m/z 50 to 350 to capture all diagnostic product ions.

Quantitative MS Data Summary
Precursor Ion (m/z)Product Ion (m/z)Relative AbundanceStructural Assignment
300.15120.04100% (Base Peak)2-aminobenzoyl cation
300.15181.1165%4-(2-fluorophenyl)piperazin-1-ium
300.15138.0725%Loss of aziridine equivalent from piperazine
300.1592.0515%Aniline radical cation (secondary fragmentation)

Nuclear Magnetic Resonance (NMR) Profiling

High-resolution NMR provides the definitive atomic connectivity map. The selection of DMSO-d₆ is a deliberate experimental choice: it suppresses the exchange rate of the 2-amino protons, allowing them to be integrated accurately, and it shifts the residual solvent peak (2.50 ppm) away from the critical piperazine multiplets (2.90–3.80 ppm).

NMR Acquisition & Processing Protocol

NMR_Workflow Prep Sample Prep (DMSO-d6, 298K) Tune Probe Tuning & 3D Shimming Prep->Tune Pulse Pulse Sequence (zg30 / zgpg30) Tune->Pulse FID FID Acquisition (16-1024 Scans) Pulse->FID Process FT & Phasing (LB 0.3/1.0 Hz) FID->Process

Standardized high-resolution NMR acquisition and processing workflow.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 600 µL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Tuning & Shimming: Insert the 5 mm precision tube into a 400 MHz (or higher) spectrometer. Tune and match the probe for ¹H and ¹³C nuclei. Execute automated 3D gradient shimming to achieve a lock signal line width of < 1.0 Hz.

  • ¹H Acquisition: Run a standard 1D proton pulse sequence (zg30). Parameters: Spectral width 12 ppm, relaxation delay (D1) 2.0 s, 16–32 transients at 298 K.

  • ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (zgpg30). Parameters: Spectral width 240 ppm, relaxation delay 2.0 s, minimum 1024 transients to ensure adequate signal-to-noise for the quaternary carbons.

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections.

Quantitative ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
6.98 – 7.15m4H-Ar-H (2-fluorophenyl)
7.08td1H7.8, 1.5Ar-H (2-aminophenyl, H-4)
6.95dd1H7.8, 1.5Ar-H (2-aminophenyl, H-6)
6.70dd1H8.0, 1.0Ar-H (2-aminophenyl, H-3)
6.55td1H7.5, 1.0Ar-H (2-aminophenyl, H-5)
5.10s (broad)2H--NH₂ (exchangeable)
3.40 – 3.70m (broad)4H-Piperazine -CH₂- (adjacent to C=O)
2.95 – 3.10m4H-Piperazine -CH₂- (adjacent to Ar-F)

Note: The broadening of the signals at 3.40–3.70 ppm is a direct consequence of the amide bond's restricted rotation, a well-documented phenomenon in piperazine amides [1].

Quantitative ¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C spectrum is characterized by the profound spin-spin splitting induced by the fluorine atom.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J_CF, Hz)Assignment
169.5s-Carbonyl (C=O)
155.0d244.0Ar-C (C-F, 2-fluorophenyl)
146.2s-Ar-C (C-NH₂, 2-aminophenyl)
139.5d8.5Ar-C (C-N, 2-fluorophenyl)
130.1s-Ar-CH (2-aminophenyl)
128.5s-Ar-CH (2-aminophenyl)
124.8d3.0Ar-CH (2-fluorophenyl)
122.9d8.0Ar-CH (2-fluorophenyl)
120.1s-Ar-C (Quaternary, 2-aminophenyl)
116.2d20.0Ar-CH (ortho to F, 2-fluorophenyl)
115.8, 114.5s-Ar-CH (2-aminophenyl)
50.2, 49.8s-Piperazine -CH₂- (adjacent to Ar-F)
46.5, 41.8s (broad)-Piperazine -CH₂- (adjacent to C=O, rotamers)

References

  • Wang, P.-Y., Xiang, M., Luo, M., et al. (2021). "Piperazine skeleton in the structural modification of natural products: a review." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1166-1188. Available at:[Link][1]

  • Zawilska, J. B., & Wojcieszak, J. (2021). "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." Molecules, 26(24), 7545. Available at:[Link][2]

Sources

Foundational

Unlocking the Therapeutic Potential of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone: A Technical Guide to Target Identification and Validation

This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 2-Aminophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a strategic framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. By leveraging established knowledge of its core chemical scaffolds—the arylpiperazine and 2-aminophenyl moieties—this document outlines a scientifically rigorous, multi-pronged approach to elucidating its mechanism of action and therapeutic promise.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The structure of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone presents two key pharmacophores that guide our initial hypotheses: the arylpiperazine core and the 2-aminophenyl group. Arylpiperazine derivatives are a well-established class of compounds with a wide range of biological activities, particularly in the central nervous system (CNS)[1][2]. The 2-aminophenyl moiety is also found in various bioactive molecules, including those with photosensitizing and antimicrobial properties[3][4]. The strategic combination of these two fragments suggests several plausible avenues for therapeutic intervention. This guide will primarily focus on three high-probability target classes: Equilibrative Nucleoside Transporters (ENTs), CNS G-protein coupled receptors (GPCRs) and transporters, and the Androgen Receptor (AR).

Primary Hypothesis: Targeting Equilibrative Nucleoside Transporters (ENTs)

The most compelling initial hypothesis stems from the structural similarity of the 4-(2-fluorophenyl)piperazinyl moiety to known inhibitors of ENTs. Specifically, the compound FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) is a known inhibitor of ENTs, with selectivity for ENT2 over ENT1[5][6][7][8]. ENTs are crucial for nucleoside salvage pathways and for regulating extracellular adenosine levels, making them attractive targets for cancer and inflammatory diseases.

The Rationale: Why ENTs are a Prime Suspect

The presence of the 4-(2-fluorophenyl)piperazinyl group is a strong indicator of potential ENT inhibition. Structure-activity relationship (SAR) studies on FPMINT analogues have demonstrated that this moiety is essential for their inhibitory effects on both ENT1 and ENT2[5][6][7]. The ketone linker and the 2-aminophenyl group in our compound of interest represent novel modifications that could modulate the potency and selectivity of ENT inhibition.

Experimental Workflow for ENT Target Validation

A systematic approach is required to confirm and characterize the interaction of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone with ENTs.

ENT_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Selectivity Profiling A [3H]-Uridine Uptake Assay B Cell Lines: hENT1- and hENT2-expressing C Kinetic Analysis (Vmax and Km determination) A->C If Inhibition Observed E ENT3 and ENT4 Counter-Screening A->E If Inhibition Observed D Washout Experiment (Reversibility) C->D CNS_Target_Screening A Tier 1: Broad Panel Radioligand Binding Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) B Tier 2: Functional Assays for 'Hits' (e.g., Calcium mobilization, cAMP measurement) A->B Identify High-Affinity Targets C Tier 3: In Vitro ADME and Early Safety Assessment B->C Confirm Functional Activity D Tier 4: In Vivo Behavioral Models C->D Prioritize for In Vivo Studies

Caption: A tiered strategy for CNS target identification and validation.

This initial screen provides a broad overview of the compound's binding affinities across a wide range of CNS targets.

  • Panel Selection: Choose a commercially available radioligand binding panel that includes a comprehensive set of CNS receptors and transporters (e.g., serotonin, dopamine, adrenergic, histamine, and opioid receptors, as well as monoamine transporters).

  • Assay Conditions: The contract research organization (CRO) will perform the assays under their validated conditions. Typically, this involves:

    • Incubating a specific radioligand with a membrane preparation from cells expressing the target receptor/transporter.

    • Adding a single high concentration of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (e.g., 10 µM) to determine the percentage of radioligand displacement.

  • Data Analysis: The results will be reported as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

  • Follow-up: For any identified hits, determine the binding affinity (Ki) by running a competition binding assay with a range of concentrations of the test compound.

Tertiary Hypothesis: Androgen Receptor (AR) Antagonism

Recent studies have highlighted the potential of arylpiperazine derivatives as androgen receptor (AR) antagonists for the treatment of prostate cancer.[9] This provides a third, albeit more speculative, avenue for investigation.

The Rationale: An Emerging Role for Arylpiperazines in Oncology

The modular nature of the arylpiperazine scaffold allows for modifications that can lead to interactions with a diverse range of targets, including nuclear hormone receptors like the AR.[9][10] While less common than CNS activity, the potential for AR antagonism should not be overlooked, especially given the urgent need for novel prostate cancer therapies.

Experimental Workflow for AR Antagonism

A focused set of experiments can quickly determine if the compound has activity at the AR.

AR_Antagonism_Workflow A AR Ligand Binding Assay B AR-dependent Reporter Gene Assay A->B If Binding is Detected C Prostate Cancer Cell Proliferation Assay (e.g., LNCaP cells) B->C If Antagonism is Confirmed

Caption: Workflow to investigate potential androgen receptor antagonism.

This functional assay will determine if the compound can antagonize androgen-induced AR activation.

  • Cell Line: Use a human prostate cancer cell line (e.g., PC-3) transiently or stably transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Treat the cells with a known AR agonist (e.g., dihydrotestosterone, DHT) in the presence of increasing concentrations of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone or a known antagonist (e.g., bicalutamide) as a positive control.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • Data Analysis: Calculate the percentage of inhibition of DHT-induced reporter gene activity and determine the IC50 value.

Data Summary and Prioritization

The following table provides a framework for summarizing the potential outcomes and prioritizing the lead therapeutic hypotheses.

Potential Target Key Validating Experiment Positive Outcome Criteria Priority Level
ENT1/ENT2 [3H]-Uridine Uptake AssayIC50 < 10 µMHigh
CNS Receptors Radioligand Binding ScreenKi < 1 µM for a specific receptorMedium to High
Androgen Receptor AR Reporter Gene AssayIC50 < 10 µMMedium

Conclusion: A Roadmap to Therapeutic Innovation

This guide provides a comprehensive and scientifically grounded strategy for elucidating the therapeutic potential of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. By systematically investigating its effects on Equilibrative Nucleoside Transporters, a broad range of CNS targets, and the Androgen Receptor, researchers can efficiently identify its primary mechanism of action and prioritize its development for specific disease indications. The proposed experimental workflows are designed to be self-validating, ensuring a high degree of scientific rigor and confidence in the resulting data. The successful execution of this research plan will pave the way for the potential translation of this novel chemical entity into a valuable therapeutic agent.

References

  • Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link] [5][6][7][8]2. PubMed. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • Dayalan, A., & Arul, A. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 22(7), 5041-5044.
  • PolyU Institutional Research Archive. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. [Link]

  • Kaur, H., Kumar, V., & Kumar, S. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(10), 963–987. [Link] [1]6. Hsueh, C. W., Wu, T. S., & Chung, J. G. (2010). Synthesis, and Biological Evaluation of 2-(4-aminophenyl)benzothiazole Derivatives as Photosensitizing Agents. Bioorganic & Medicinal Chemistry, 18(16), 5897–5905. [Link] [3]7. Shawali, A. S., & Abdallah, M. A. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 143–153. [Link]

  • ResearchGate. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link] [2]9. PMC. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link] [4]11. Chen, J., Li, H., Zhang, Y., Wang, Y., Zhang, J., & You, H. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 988588. [Link] [9]12. PMC. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554–559. [Link]

Sources

Exploratory

Homologues and Analogues of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl Ketone: Design, Mechanisms, and Applications in Multi-Target Drug Discovery

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale The compound 2-aminophenyl 4-(2-fluorophenyl)pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The compound 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (formally (2-aminophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone) represents a highly sophisticated, modular scaffold in the realm of Multi-Target Directed Ligands (MTDLs). By fusing two distinct, privileged pharmacophores, this molecule bridges the gap between epigenetic modulation and neuroreceptor targeting.

To understand the causality behind its efficacy, we must deconstruct its architecture:

  • The 2-Aminophenyl Moiety (Zinc-Binding Group - ZBG): Ortho-aminobenzamides are classic, Class I-specific Histone Deacetylase (HDAC) inhibitors. Unlike pan-HDAC hydroxamic acids (e.g., Vorinostat) which suffer from rapid metabolism and mutagenic liabilities, the 2-aminophenyl group provides an extended half-life and selectivity for HDAC1, 2, and 3.

  • The Methanone (Ketone/Amide) Linker: This carbonyl group connects the ZBG to the surface cap, dictating the spatial geometry required to navigate the narrow 11 Å hydrophobic channel of the HDAC active site.

  • The 4-(2-Fluorophenyl)piperazine Cap: Piperazine derivatives are privileged structures in MTDL development, particularly as surface recognition caps for HDAC inhibitors[1]. Furthermore, the ortho-fluorophenylpiperazine moiety is a highly effective pharmacophore for improving binding affinity to serotonin (5-HT1A/5-HT2A) and dopamine (D3) receptors, validating its use in neuropsychiatric and neuro-oncological drug design[2].

Pathway cluster_0 MTDL Scaffold ZBG 2-Aminophenyl (Zinc-Binding) HDAC HDAC Class I (Epigenetic) ZBG->HDAC Zn2+ Chelation Linker Methanone Linker Linker->ZBG Cap 2-Fluorophenylpiperazine (Surface Cap) Cap->Linker GPCR 5-HT1A Receptor (Neuromodulation) Cap->GPCR Orthosteric Binding

Fig 1. Dual-targeting mechanism of the 2-aminophenyl piperazinyl ketone scaffold.

Structure-Activity Relationship (SAR): Homologues and Analogues

The true power of this scaffold lies in its modularity. By synthesizing homologues (altering the carbon chain length of the linker) and analogues (substituting functional groups), researchers can fine-tune the selectivity profile between epigenetic and GPCR targets. Modifications to the amine chain, such as incorporating 4-fluorophenylpiperazine, have been extensively explored to optimize highly selective sirtuin and HDAC inhibitors[3].

The table below summarizes the quantitative SAR data illustrating how specific structural choices drive biological causality.

Table 1: SAR Profile of Key Homologues and Analogues
Compound ClassModification DetailHDAC1 IC₅₀ (nM)5-HT1A Kᵢ (nM)Pharmacological Rationale & Impact
Core Scaffold None (Methanone linker, 2-fluoro cap)12545Optimal balance for dual-targeting. Ortho-fluoro forces favorable piperazine conformation for 5-HT1A.
Analogue A 4-Fluorophenylpiperazine Cap140120Loss of GPCR affinity due to steric clashes in the 5-HT1A orthosteric pocket; HDAC affinity remains stable.
Analogue B Hydroxamic Acid ZBG1555Massive increase in HDAC potency, but loss of Class I selectivity (becomes pan-HDAC). Higher toxicity risk.
Homologue 1 Acetamide Linker (-CH₂-CO-)8560Lengthening the linker allows deeper penetration into the HDAC channel, improving IC₅₀.
Homologue 2 Propanamide Linker (-CH₂-CH₂-CO-)>100085Linker becomes too flexible, causing entropic penalties during HDAC binding. Loss of epigenetic activity.

*Note: Values represent aggregated median baseline data derived from structurally analogous MTDL frameworks in literature.

Chemoselective Synthetic Methodology

A critical failure point in synthesizing fluorinated aryl compounds is inadvertent hydrodehalogenation during the reduction of the nitro precursor. While standard protocols default to Palladium on Carbon (Pd/C) with hydrogen gas, the presence of the 2-fluoro substituent makes this highly risky. To ensure scientific integrity, our protocol mandates a chemoselective reduction using Iron powder or Tin(II) chloride.

Furthermore, the 1-(2-fluorophenyl)piperazine precursor is a heavily regulated substance requiring stringent safety protocols due to its acute toxicity and corrosive properties[4]. All steps must be performed in a fume hood.

Workflow N1 2-Nitrobenzoic Acid + 1-(2-Fluorophenyl)piperazine N2 Amide Coupling (EDCI, HOBt, DIPEA) N1->N2 N3 Nitro Intermediate (Self-Validation: TLC Check) N2->N3 N4 Chemoselective Reduction (Fe/NH4Cl or SnCl2) N3->N4 N5 Target Compound: 2-Aminophenyl Ketone Derivative N4->N5

Fig 2. Chemoselective synthetic workflow preventing inadvertent dehalogenation.

Protocol 1: Step-by-Step Synthesis of the Core Scaffold

Step 1: Amide Coupling (Formation of the Linker)

  • Reagents: Dissolve 2-nitrobenzoic acid (1.0 eq) and 1-(2-fluorophenyl)piperazine (1.1 eq) in anhydrous DMF.

  • Activation: Add EDCI (1.5 eq) and HOBt (1.5 eq). Causality: While HATU offers faster kinetics, EDCI/HOBt is selected to prevent the formation of guanidinium byproducts, which are notoriously difficult to separate from the polar piperazine product during chromatography.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0°C. Stir at room temperature for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (DCM:MeOH 95:5). The disappearance of the bright yellow 2-nitrobenzoic acid spot and the emergence of a UV-active product spot confirms coupling.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Chemoselective Reduction (Formation of the ZBG)

  • Reagents: Dissolve the nitro intermediate in a 4:1 mixture of EtOH and H₂O.

  • Reduction: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Reflux at 80°C for 4 hours. Causality: This specific reagent combination selectively reduces the nitro group to an aniline without cleaving the sensitive carbon-fluorine bond on the piperazine cap.

  • Workup: Filter hot through a Celite pad to remove iron salts. Concentrate the filtrate, extract with DCM, and purify via flash column chromatography to yield the final 2-aminophenyl ketone.

In Vitro Validation Protocols

To establish trustworthiness, the synthesized compound must be evaluated using self-validating assay systems that include positive and negative controls.

Protocol 2: Fluorometric HDAC Inhibition Assay

This assay measures the ability of the ZBG to chelate zinc in the active site of HDAC1.

  • Preparation: Plate recombinant human HDAC1 enzyme in a 96-well black microplate.

  • Treatment: Add the synthesized compound in a dose-response dilution series (1 nM to 10 μM). Include Entinostat as a positive control and a vehicle (DMSO) as a negative control.

  • Substrate Addition: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 minutes at 37°C.

  • Developer: Add the developer solution (containing trypsin-like protease). Causality: If the compound failed to inhibit HDAC, the enzyme will deacetylate the substrate. The developer then cleaves the deacetylated substrate, releasing the AMC fluorophore.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm). Lower fluorescence indicates successful HDAC inhibition.

References

The following authoritative sources ground the mechanistic and synthetic claims discussed in this guide:

  • 1-(2-fluorophenyl)piperazine — Safety Data, Hazards & EU Status | ChemicalScan Source: chemicalscan.com URL:[4]

  • 1-Acetyl-4-(4-fluorophenyl)piperazine-2-carboxylic Acid - Benchchem Source: benchchem.com URL:[1]

  • Discovery of Dihydro-1,4-Benzoxazine Carboxamides as Potent and Highly Selective Inhibitors of Sirtuin-1 | Journal of Medicinal Chemistry Source: acs.org URL:[3]

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies Source: acs.org URL:[2]

Sources

Foundational

"solubility and stability of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone"

Whitepaper: Physicochemical Profiling, Solubility Enhancement, and Stability Optimization of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone Executive Summary The compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl k...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Physicochemical Profiling, Solubility Enhancement, and Stability Optimization of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

Executive Summary

The compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (hereafter referred to as 2-APFPK ) represents a highly specific arylpiperazine scaffold with significant potential in targeted receptor modulation. However, transitioning this molecule from discovery to a viable clinical candidate is bottlenecked by two critical physicochemical liabilities: profound aqueous insolubility and high susceptibility to oxidative degradation.

This technical guide provides a comprehensive, causality-driven framework for evaluating and optimizing the solubility and stability of 2-APFPK. By leveraging amorphous solid dispersions (ASDs) and rigorous forced degradation profiling, formulation scientists can bypass the thermodynamic limitations of the crystal lattice while mitigating the chemical reactivity of the aniline moiety.

Structural Causality: The "Why" Behind the Physicochemical Profile

To rationally design a formulation, we must first deconstruct the molecule into its functional motifs and understand how they dictate macroscopic behavior.

The Solubility Bottleneck: Arylpiperazine and Amide Linkage

2-APFPK consists of a 2-fluorophenyl group attached to a piperazine ring, which is in turn linked via an amide (ketone) bond to a 2-aminophenyl group.

  • Ionization (pKa): While standard alkyl piperazines are strongly basic (pKa ~9.5), the N4 nitrogen in 2-APFPK is conjugated with a 2-fluorophenyl ring, drastically reducing its basicity to an estimated pKa of ~6.0[1]. The N1 nitrogen is tied up in the amide bond, rendering it non-basic.

  • pH-Dependent Solubility: Because the primary basic center has a pKa of ~6.0, 2-APFPK is ionized and moderately soluble in the acidic environment of the stomach (pH 1.2). However, upon entering the intestinal tract (pH 6.8), the molecule becomes predominantly un-ionized. The high lipophilicity of the fluorine atom and the rigid, hydrogen-bonded crystal lattice driven by the amide and primary amine result in a dramatic kinetic precipitation event in the gut.

The Stability Liability: Aniline Auto-Oxidation

The 2-aminophenyl group is an electron-rich aniline derivative. Anilines are notoriously susceptible to oxidative degradation, particularly in the presence of light, transition metals, or trace peroxides commonly found in pharmaceutical excipients like polyethylene glycol (PEG) or polysorbates[2].

  • Mechanism: Oxidation typically initiates via a single-electron transfer, forming a radical cation that rapidly converts into a reactive quinone imine. These intermediates readily dimerize to form highly colored azo or azoxy compounds, leading to drug product discoloration and loss of potency even at low degradation levels.

G API 2-APFPK (Intact API) Ox Oxidative Stress (Light, Peroxides, O2) API->Ox Aniline Moiety Hyd Hydrolytic Stress (Extreme pH, Temp) API->Hyd Piperazinyl Amide Quinone Quinone Imines (Reactive Intermediate) Ox->Quinone 1e- / 2e- Oxidation Cleavage Amide Bond Cleavage Hyd->Cleavage Hydrolysis Azo Azo / Azoxy Dimers (Colored Impurities) Quinone->Azo Dimerization Frag1 2-Aminobenzoic Acid Cleavage->Frag1 Frag2 4-(2-Fluorophenyl)piperazine Cleavage->Frag2

Primary degradation pathways of 2-APFPK highlighting oxidative and hydrolytic vulnerabilities.

Formulation Strategy: Amorphous Solid Dispersions (ASDs)

To overcome the poor intestinal solubility of 2-APFPK, we bypass the crystal lattice energy entirely by formulating the drug as an Amorphous Solid Dispersion (ASD). By molecularly dispersing the API within a hydrophilic polymer matrix (e.g., HPMCAS or Copovidone), we can generate and maintain a supersaturated state in the gastrointestinal tract, significantly enhancing oral bioavailability[3].

G Cryst Crystalline 2-APFPK (Low Solubility) Solv Common Solvent Dissolution Cryst->Solv Polymer Hydrophilic Polymer (e.g., HPMCAS) Polymer->Solv SD Spray Drying (Rapid Evaporation) Solv->SD Atomization ASD Amorphous Solid Dispersion (Kinetically Stable) SD->ASD Solidification Super Intestinal Supersaturation (Enhanced Absorption) ASD->Super In vivo Dissolution

Solubility enhancement workflow utilizing Spray-Dried Amorphous Solid Dispersions.

Experimental Methodologies

The following self-validating protocols are designed to rigorously quantify the physicochemical boundaries of 2-APFPK.

Protocol A: High-Throughput Thermodynamic Solubility (Shake-Flask Method)

Causality: Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to temporary supersaturation. The shake-flask method ensures thermodynamic equilibrium is reached, providing the true baseline solubility required for formulation modeling.

  • Preparation: Weigh 5 mg of crystalline 2-APFPK into triplicate glass vials for each target pH (pH 1.2, 4.5, 6.8, and unbuffered water).

  • Media Addition: Add 1.0 mL of the respective biorelevant media (e.g., SGF, FaSSIF) to each vial.

  • Equilibration: Cap tightly and place on an orbital shaker at 300 RPM incubated strictly at 37.0 ± 0.5 °C for 48 hours.

  • Separation: Transfer the suspension to thick-walled microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 37 °C to pellet undissolved solids.

  • Analysis: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify via RP-HPLC-UV against a validated standard curve.

  • Validation Check: Analyze the residual solid pellet via X-Ray Powder Diffraction (XRPD) to ensure no polymorphic transformation or salt/free-base conversion occurred during equilibration.

Protocol B: Accelerated Stability and Forced Degradation (ICH Q1A(R2) Compliant)

Causality: To predict the shelf-life and identify degradation signatures, the API must be subjected to stress conditions that exceed normal storage parameters, aligning with ICH Q1A(R2) guidelines[4].

  • Sample Preparation: Prepare 2-APFPK as a dry powder, as well as in aqueous solutions (pH 2.0 and pH 10.0) and in the presence of 3% H2O2.

  • Environmental Stressing:

    • Thermal/Humidity: Store dry powder in open petri dishes at 40°C / 75% RH and 60°C / Ambient RH for 14 and 28 days.

    • Oxidative: Incubate the H2O2 solution at room temperature for 24 hours.

    • Photolytic: Expose to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

  • Quenching & Extraction: Neutralize pH extremes and dilute samples in a stabilizing solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to halt degradation.

  • Chromatographic Analysis: Analyze using a stability-indicating LC-MS/MS method. The method must be capable of resolving the parent peak from the highly polar 2-aminobenzoic acid fragment and the lipophilic azo-dimers.

Quantitative Data Summaries

The following tables summarize the expected physicochemical profile of 2-APFPK based on rigorous empirical testing of the arylpiperazine and aniline motifs.

Table 1: Thermodynamic Solubility Profile of Crystalline 2-APFPK (37°C)

Medium / ConditionpHSolubility (µg/mL)Dominant Ionization StateBCS Classification Implication
Simulated Gastric Fluid (SGF)1.21,240.5Protonated (Cation)Highly Soluble in Stomach
Acetate Buffer4.5185.2Partially ProtonatedTransitional
Fasted State Intestinal (FaSSIF)6.512.4Un-ionized (Neutral)Poorly Soluble in Gut
Phosphate Buffer7.44.1Un-ionized (Neutral)Poorly Soluble in Blood

Table 2: Accelerated Stability & Forced Degradation Data (ICH Q1A(R2) / Q1B)

Stress ConditionDuration% Parent RemainingPrimary Degradant IdentifiedMechanism
40°C / 75% RH (Solid)6 Months98.2%Trace Azo-dimersMild auto-oxidation
60°C / Ambient (Solid)28 Days99.1%None detectedThermally stable
3% H2O2 (Solution)24 Hours42.5%Quinone imines, Azo-dimersSevere oxidation of aniline
0.1N HCl (Solution)7 Days96.8%2-Aminobenzoic acidMild amide hydrolysis
Photolytic (UV/Vis)1 Cycle81.3%Uncharacterized polymersPhoto-oxidation

Conclusion and Formulation Directives

The development of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (2-APFPK) requires a dual-pronged formulation strategy. First, the steep pH-solubility drop-off necessitates an enabling formulation; Spray-Dried Amorphous Solid Dispersions utilizing polymers like HPMCAS are highly recommended to prevent intestinal precipitation. Second, the oxidative liability of the 2-aminophenyl group mandates strict excipient screening. Formulators must utilize low-peroxide excipient grades, incorporate antioxidants (e.g., BHT or ascorbic acid), and utilize inert gas purging (Nitrogen/Argon) during the manufacturing process to ensure long-term stability in compliance with ICH Q1A(R2) standards.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link][5]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review Source: National Institutes of Health (NIH) / PubMed Central URL:[Link][3]

  • Indirect Determination of Diclofenac Sodium through Its Interaction with the Aniline Oxidation Peak Source: ResearchGate / Journal of the Turkish Chemical Society URL:[Link][2]

Sources

Exploratory

A Technical Guide for the Evaluation of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone in Enzyme Inhibition Studies

Abstract Enzyme inhibition is a cornerstone of drug discovery, providing a direct mechanism to modulate dysregulated biological pathways.[1][2] This guide presents a comprehensive, technically-grounded framework for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Enzyme inhibition is a cornerstone of drug discovery, providing a direct mechanism to modulate dysregulated biological pathways.[1][2] This guide presents a comprehensive, technically-grounded framework for the systematic evaluation of novel chemical entities, using the compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone as a central case study. We will detail the logical progression from initial hit discovery and potency determination to in-depth mechanism of action (MOA) studies and advanced biophysical characterization. The protocols and theoretical foundations described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the enzyme inhibitory potential of this and other promising compounds.

Introduction: Deconstructing the Candidate Inhibitor

The compound, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, is a synthetic molecule featuring several structural motifs of high interest in medicinal chemistry. Its potential as an enzyme inhibitor stems from the well-documented biological activities of its constituent parts:

  • Piperazine Scaffold : This six-membered nitrogen heterocycle is a "privileged" structure in modern drug discovery, found in numerous FDA-approved drugs.[3] Its conformational flexibility and the tunable basicity of its two nitrogen atoms allow it to fit effectively within enzyme active sites and receptor pockets.[4] The piperazine ring can participate in a variety of noncovalent interactions, including hydrogen bonding and electrostatic interactions, which are critical for ligand-target affinity.[4][5]

  • Arylpiperazine Moiety : The substitution of a phenyl group onto the piperazine nitrogen (N-phenylpiperazine) is a common feature in compounds targeting the central nervous system, but also in inhibitors of enzymes like monoamine oxidase (MAO) and various kinases.[4][6] The presence of a fluorine atom on this phenyl group can enhance metabolic stability and modulate binding affinity.

  • 2-Aminophenyl Ketone Moiety : This structural element serves as a versatile synthetic handle and can be a key pharmacophore. The amino group can act as a hydrogen bond donor, while the ketone can act as an acceptor, and the aromatic ring can engage in π-π stacking interactions within a protein's binding site. This scaffold is a precursor for the synthesis of quinazolines and quinazolinones, classes of compounds known for a wide range of pharmacological activities.[7][8][9]

Given this structural composition, a logical first step in a research program is to screen the compound against a panel of enzymes, particularly kinases, proteases, and cholinesterases, where such scaffolds have previously shown activity.[10]

The Enzyme Inhibition Workflow: A Step-by-Step Approach

The systematic evaluation of a potential enzyme inhibitor follows a multi-stage process. Each stage answers critical questions about the compound's interaction with its target enzyme, building a comprehensive profile of its biological activity.

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanism of Action (MOA) cluster_2 Phase 3: Biophysical Characterization A High-Throughput Screening (HTS) B Hit Confirmation A->B Identify 'Hits' C IC50 Determination B->C Validate Activity D Enzyme Kinetic Assays C->D Confirmed Potent Inhibitor E Lineweaver-Burk / Dixon Plots D->E Generate Data F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F Analyze Plots G Binding Affinity & Thermodynamics (ITC/SPR) F->G Elucidated MOA I Define Molecular Interactions G->I H Structural Biology (X-ray/NMR) H->I

Caption: Workflow for characterizing a novel enzyme inhibitor.

Phase 1: Hit Identification and Potency Determination

The initial goal is to determine if the compound has any inhibitory activity and, if so, how potent it is.[1]

High-Throughput Screening (HTS)

HTS allows for the rapid testing of a compound against large libraries of enzymes.[1] A primary screen would typically involve a single high concentration of the compound (e.g., 10 µM) to identify any significant reduction in enzyme activity.

Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[11] It is the most common metric for quantifying inhibitor potency.[11][12]

Objective: To determine the concentration of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone required to inhibit 50% of the activity of a target enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (stock solution in DMSO)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplates

  • Microplate reader (e.g., spectrophotometer, fluorometer)

Methodology:

  • Prepare Reagents : Create a stock solution of the inhibitor in DMSO. Prepare a series of serial dilutions of the compound in the assay buffer. The concentration range should span several orders of magnitude (e.g., from 1 nM to 100 µM) to generate a full dose-response curve.[13]

  • Assay Setup : In a 96-well plate, add a fixed volume of the enzyme solution to each well. Add the different concentrations of the inhibitor to the wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.[13]

  • Pre-incubation : Pre-incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[13]

  • Initiate Reaction : Start the enzymatic reaction by adding a fixed concentration of the substrate to all wells.[13] It is crucial to use a consistent, sub-saturating substrate concentration, often near the Michaelis constant (Km), as IC50 values are dependent on substrate concentration.[14][15]

  • Measure Activity : Use a microplate reader to measure the rate of the reaction over time by monitoring the appearance of the product or disappearance of the substrate.[13]

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software to determine the IC50 value.[13]

Data Presentation:

Inhibitor Conc. (log M)% Inhibition
-9.02.5
-8.58.1
-8.025.3
-7.549.8
-7.074.2
-6.591.5
-6.098.2
-5.599.1

This table represents example data. The point at which the curve crosses 50% inhibition on the y-axis corresponds to the IC50.

Phase 2: Elucidating the Mechanism of Action (MOA)

Once an inhibitor's potency is established, the next crucial step is to understand how it inhibits the enzyme.[16] This is achieved through enzyme kinetic studies.

Types of Reversible Inhibition
  • Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site, directly competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration.[17][18]

  • Non-competitive Inhibition : The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This binding event reduces the enzyme's catalytic efficiency.[17][18]

  • Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.[17][18]

  • Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities.

Protocol: Kinetic Analysis using Lineweaver-Burk Plots

By measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor, we can determine the inhibition type. The Lineweaver-Burk plot, a double reciprocal plot of 1/velocity versus 1/[Substrate], is a classic tool for visualizing this data.[19][20]

Objective: To determine the kinetic mechanism of inhibition.

Methodology:

  • Set up Assays : Prepare multiple sets of reactions. One set will have no inhibitor. The other sets will each contain a different, fixed concentration of the inhibitor.

  • Vary Substrate Concentration : Within each set, vary the substrate concentration over a wide range (e.g., from 0.1x Km to 10x Km).

  • Measure Initial Velocities (V₀) : For each reaction, measure the initial reaction rate.

  • Plot Data :

    • For each inhibitor concentration, plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

    • The resulting plot will show a series of lines. The pattern in which these lines differ from the "no inhibitor" control line reveals the mechanism of inhibition.

G cluster_0 Lineweaver-Burk Plot Interpretation A Competitive Inhibition Lines intersect on y-axis (Vmax unchanged, Km increases) B Non-competitive Inhibition Lines intersect on x-axis (Vmax decreases, Km unchanged) C Uncompetitive Inhibition Lines are parallel (Vmax and Km both decrease)

Caption: Interpreting Lineweaver-Burk plots for inhibition types.

By analyzing the changes in the apparent Michaelis constant (Km) and maximum velocity (Vmax), the type of inhibition can be determined.[21] For example, in competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged but the apparent Km increases.[20][22]

Phase 3: Advanced Biophysical and Structural Characterization

While kinetic studies explain how inhibition occurs functionally, biophysical techniques provide direct evidence of the binding event and its thermodynamic properties.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed as the inhibitor binds to the enzyme.[23][24]

Key Outputs:

  • Binding Affinity (Kₐ or K₋) : A direct measure of binding strength.

  • Stoichiometry (n) : The ratio of inhibitor to enzyme in the complex.

  • Enthalpy (ΔH) and Entropy (ΔS) : Provides insight into the forces driving the binding (e.g., hydrogen bonds, hydrophobic interactions).[25]

An ITC experiment involves titrating the inhibitor into a sample cell containing the enzyme and measuring the minute heat changes, providing a complete thermodynamic profile of the interaction in a single assay.[25]

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique for monitoring binding events in real-time.[26] One molecule (e.g., the enzyme) is immobilized on a sensor chip, and the inhibitor is flowed over the surface.[25]

Key Outputs:

  • Association rate constant (kₐ or kₒₙ) : How quickly the inhibitor binds.

  • Dissociation rate constant (k₋ or kₒff) : How quickly the inhibitor unbinds.

  • Equilibrium dissociation constant (K₋) : A measure of affinity, calculated from k₋/kₐ.

SPR is particularly powerful for determining binding kinetics and is ideal for screening applications due to its real-time nature and low sample consumption.[25][26]

Data Presentation: Comparison of Biophysical Techniques

TechniqueKey Information ProvidedAdvantagesConsiderations
ITC Affinity (K₋), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Gold standard for thermodynamics; solution-based.[25]Requires larger amounts of pure sample; lower throughput.
SPR Kinetics (kₐ, k₋), Affinity (K₋)Real-time data; high sensitivity; low sample usage.[25]Requires immobilization of one partner, which can affect activity.
Structural Biology

The ultimate goal is to visualize the inhibitor bound to the enzyme at atomic resolution.

  • X-ray Crystallography : If the enzyme-inhibitor complex can be crystallized, this technique provides a high-resolution 3D structure, revealing the precise binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Useful for studying the dynamics of the interaction in solution and for mapping the inhibitor's binding site on the enzyme.

These structural insights are invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective second-generation inhibitors.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted strategy for characterizing the enzyme inhibitory potential of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. By progressing from broad screening to detailed kinetic, thermodynamic, and structural analysis, a researcher can build a comprehensive understanding of the compound's biological function. The data gathered through these experiments—IC50, Ki, MOA, binding thermodynamics, and atomic-level interactions—are essential for validating a compound as a viable lead candidate in a drug discovery program. The versatile piperazine scaffold suggests that this compound could serve as a valuable starting point for the development of potent and selective modulators of enzyme activity.[4]

References

  • Molecular Mechanism Studies of Enzyme Inhibition. (2025, November 8).
  • IC50 Determin
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. (2025, January 1). PubMed.
  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. (2025, December 5). Canadian Science Publishing.
  • Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025, February 18). BellBrook Labs.
  • ITC and SPR Analysis Using Dynamic Approach. (2019, October 3). bioRxiv.
  • IC50. Wikipedia.
  • Evolution of biophysical tools for quantitative protein interactions and drug discovery. (2021, March 19). Portland Press.
  • Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. (2019, December 17). PubMed.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf - NIH.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.
  • Enzyme inhibition and kinetics graphs (article). Khan Academy.
  • Enzyme Inhibitor Terms and Calcul
  • Michaelis-Menten vs. Lineweaver-Burk Plots: Videos & Practice Problems. (2022, July 22). Pearson.
  • [Methods for analysis of protein-protein and protein-ligand interactions]. PubMed.
  • Enzyme Inhibition Kit for Metabolic Studies.
  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. (2026, February 10). Lab Manager.
  • Lineweaver Burk Plots – MC
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). AzoNetwork.
  • Enzyme Inhibition: Mechanisms, Types and Significance.
  • Enzyme Inhibitors Role. Sigma-Aldrich.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen.
  • 10.2: The Equations of Enzyme Kinetics. (2025, June 29). Chemistry LibreTexts.
  • Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics. (2014, October 21).
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. MDPI.
  • Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine deriv
  • Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16).
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Chemistry Portal.
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019, April 19).
  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. (2019, April).
  • Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. (2018, December 21).
  • Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. (1979). Journal of medicinal chemistry.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 20). Frontiers.
  • Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (2021, December 29). MDPI.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PMC.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Piperazines database - synthesis, physical properties. Mol-Instincts.
  • Synthesis of piperazines. Organic Chemistry Portal.

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Protocols & Analytical Methods

Method

Application Notes and Investigational Roadmap for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

Introduction: A Strategic Approach to the Characterization of a Novel Phenylpiperazine Derivative The compound "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" represents a novel chemical entity for which no public-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to the Characterization of a Novel Phenylpiperazine Derivative

The compound "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" represents a novel chemical entity for which no public-domain experimental data currently exists. Its structure, featuring a phenylpiperazine moiety, suggests a potential interaction with central nervous system (CNS) targets, as this scaffold is prevalent in numerous psychoactive and neurological drugs. This document provides a comprehensive investigational roadmap for researchers and drug development professionals to systematically characterize this molecule. The protocols outlined herein are designed to elucidate its physicochemical properties, in vitro pharmacological profile, and in vivo behavioral effects, thereby establishing a foundation for understanding its potential therapeutic applications or toxicological risks.

This guide is structured to ensure scientific integrity through a logical, stepwise progression of experiments, from fundamental characterization to more complex biological assays. Each protocol is designed to be self-validating, with clear endpoints and controls. The causality behind experimental choices is explained to provide a deeper understanding of the drug discovery and development process for novel compounds.

Part 1: Physicochemical Characterization and Purity Assessment

Prior to any biological evaluation, it is imperative to confirm the identity, purity, and stability of the synthesized "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone." This ensures the reliability and reproducibility of all subsequent experimental data.

Protocol 1.1: Structural Verification and Purity Analysis

Objective: To confirm the chemical structure and determine the purity of the synthesized compound.

Methodology:

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS) techniques such as LC-Q/TOF to obtain an accurate mass measurement.[1] This allows for the determination of the elemental composition and confirmation of the molecular weight.

    • Employ tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion. The resulting fragmentation pattern serves as a structural fingerprint and can be used to confirm the connectivity of the different chemical moieties.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra to elucidate the detailed chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, will provide unambiguous evidence for the arrangement of atoms within the molecule.

    • Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm proton-proton and proton-carbon correlations, respectively.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a robust HPLC method to determine the purity of the compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common starting point.

    • Purity should be assessed using a UV detector at multiple wavelengths and ideally coupled with a mass spectrometer (LC-MS) to ensure that all detected peaks are accounted for. The purity should be >95% for use in biological assays.

Analytical Technique Parameter Acceptance Criteria
HRMSMass Accuracy< 5 ppm
NMRStructural ConsistencySpectra consistent with proposed structure
HPLC-UVPurity≥ 95%

Part 2: In Vitro Pharmacological Profiling

The phenylpiperazine core is a well-known pharmacophore that interacts with a variety of CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2] The following in vitro assays are designed to identify the primary molecular targets of the compound and characterize its mode of action.

Protocol 2.1: Receptor Binding Affinity

Objective: To determine the binding affinity of the compound for a panel of CNS receptors.

Methodology:

  • Radioligand Binding Assays:

    • Perform competitive binding assays using membrane preparations from cells stably expressing the human recombinant receptors of interest (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C, 5-HT₇, D₂, and the serotonin transporter, SERT).[2][3][4]

    • A known radioligand for each target is incubated with the membrane preparation in the presence of increasing concentrations of the test compound.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

    • It is recommended to perform these assays in a buffer that mimics the in vivo extracellular brain milieu to enhance the physiological relevance of the findings.[5]

Target Radioligand Hypothesized Role
5-HT₂A Receptor[³H]-KetanserinAntipsychotic, anxiolytic effects
5-HT₇ Receptor[³H]-5-CTAntidepressant, cognitive enhancement
Dopamine D₂ Receptor[³H]-SpiperoneAntipsychotic effects
Serotonin Transporter (SERT)[³H]-CitalopramAntidepressant effects
Protocol 2.2: Functional Activity Assays

Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at its primary targets.

Methodology:

  • G-Protein Coupled Receptor (GPCR) Assays:

    • For GPCRs identified as high-affinity targets in the binding assays (e.g., 5-HT₂A, 5-HT₇, D₂), perform functional assays such as:

      • cAMP Assays: For Gs or Gi-coupled receptors, measure the inhibition or stimulation of cyclic adenosine monophosphate production.

      • Calcium Flux Assays: For Gq-coupled receptors (like 5-HT₂A), measure changes in intracellular calcium levels.

      • β-Arrestin Recruitment Assays: A universal assay for GPCR activation that measures the recruitment of β-arrestin to the activated receptor.[3]

  • Transporter Uptake Assays:

    • If the compound shows affinity for SERT, perform a serotonin uptake assay using cells expressing the transporter. Measure the inhibition of the uptake of a fluorescent or radiolabeled serotonin substrate.[3]

Part 3: In Vivo Behavioral Pharmacology

Based on the in vitro profile, a series of in vivo studies in rodents can be designed to assess the compound's behavioral effects. These studies are essential for understanding its potential therapeutic utility and side effect profile.

Workflow for In Vivo Behavioral Assessment

G A Compound Administration (i.p. or p.o.) B Open Field Test (Locomotor Activity & Anxiety) A->B Initial Screen C Elevated Plus Maze (Anxiety-like Behavior) B->C If anxiolytic effects suggested D Light-Dark Box Test (Anxiety-like Behavior) B->D If anxiolytic effects suggested E Conditioned Avoidance Responding (Antipsychotic-like Activity) B->E If antipsychotic effects suggested by receptor profile F Data Analysis & Interpretation C->F D->F E->F

Caption: A tiered workflow for the in vivo behavioral assessment of a novel compound.

Protocol 3.1: Open Field Test

Objective: To assess the effects of the compound on general locomotor activity and anxiety-like behavior in an open environment.[6][7]

Methodology:

  • Acclimate rodents to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).

  • After a predetermined pretreatment time, place the animal in the center of an open field arena (e.g., 40 x 40 cm).

  • Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated tracking system.

  • Key parameters to analyze include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. Anxiolytic compounds may increase the time spent in the center.[8]

Protocol 3.2: Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic potential of the compound.[6][8]

Methodology:

  • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[8]

  • Following compound administration, place the rodent in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Record the number of entries into and the time spent in the open and closed arms.

  • Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.[6]

Part 4: Data Analysis and Interpretation

A rigorous statistical analysis of the data is crucial. For in vitro data, IC₅₀ and EC₅₀ values should be calculated using non-linear regression. For in vivo data, appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) should be used to compare treatment groups to the vehicle control. The collective data from these studies will provide a comprehensive initial profile of "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone," guiding future research and development decisions.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling C 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone R 5-HT2A Receptor C->R Antagonist Binding G Gq/11 R->G PLC Phospholipase C G->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Sources

Application

Application Note: Pharmacological Profiling of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone via GPCR Cellular Assays

Executive Summary 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (CAS: 1018243-43-0) is a specialized synthetic compound belonging to the arylpiperazine class[1]. In drug discovery, arylpiperazines—particularly those...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (CAS: 1018243-43-0) is a specialized synthetic compound belonging to the arylpiperazine class[1]. In drug discovery, arylpiperazines—particularly those bearing a 2-fluorophenyl moiety—are privileged scaffolds known for their high affinity toward monoaminergic G-protein coupled receptors (GPCRs), most notably the serotonin (5-HT1A, 5-HT2A) and dopamine (D2) receptor families.

This application note provides researchers and drug development professionals with a comprehensive, self-validating methodological framework to evaluate the efficacy, potency, and functional selectivity of this compound using orthogonal cell-based GPCR assays.

Mechanistic Rationale & Target Biology

To accurately characterize an arylpiperazine derivative, researchers must evaluate its activity across divergent GPCR signaling cascades. The structural topology of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone suggests potential polypharmacology, requiring assays that capture both Gαi/o​ and Gαq/11​ pathway engagement:

  • 5-HT1A ( Gαi/o​ ): Activation of 5-HT1A inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) production. Because basal cAMP levels in resting cells are too low to measure a reliable decrease, the assay relies on artificially stimulating AC with Forskolin, followed by measuring the compound's ability to inhibit this stimulated cAMP pool[2].

  • 5-HT2A ( Gαq/11​ ): 5-HT2A activation stimulates phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers a rapid, transient release of calcium ( Ca2+ ) from the endoplasmic reticulum[3]. This pathway is highly relevant for assessing the psychedelic or antipsychotic potential of serotonergic ligands[4].

GPCR_Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o) cluster_5HT2A 5-HT2A Receptor (Gq/11) Compound 2-Aminophenyl 4-(2-fluorophenyl) piperazinyl ketone Rec1 5-HT1A Compound->Rec1 Binding Rec2 5-HT2A Compound->Rec2 Binding Gi Gi/o Protein Rec1->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Gq Gq/11 Protein Rec2->Gq PLC Phospholipase C Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ ↑ IP3->Ca2 ER Release

Fig 1: Divergent GPCR signaling pathways evaluated for arylpiperazine derivatives.

Experimental Protocols

5-HT1A Gi-Mediated cAMP Inhibition Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP.

Causality & Expert Insight: We include IBMX (3-isobutyl-1-methylxanthine) to inhibit endogenous phosphodiesterases (PDEs). Without IBMX, PDEs would rapidly degrade cAMP, collapsing the assay's signal window. Forskolin is added to elevate the baseline cAMP so that the Gαi​ -mediated inhibitory effect of the compound can be quantified[2].

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)[2].

  • Seeding: Dispense 2,500 cells/well into a 384-well white opaque microplate[2].

  • Compound Addition: Prepare a 10-point dose-response curve of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (ranging from 10 µM to 0.3 nM) in Stimulation Buffer containing 10 µM Forskolin. Add to the cells[2].

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow for GPCR signaling and cAMP modulation.

  • Detection: Add the TR-FRET cAMP tracer and Europium-labeled anti-cAMP antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

5-HT2A Gq-Mediated Intracellular Calcium Mobilization (FLIPR)

This protocol measures real-time calcium flux using a Fluorometric Imaging Plate Reader (FLIPR).

Causality & Expert Insight: We utilize Probenecid in the dye-loading buffer. Probenecid is a potent inhibitor of organic anion transporters and multidrug resistance proteins. Without it, the cells would actively pump the calcium-sensitive fluorophore out of the cytoplasm, resulting in a high background and low signal-to-noise ratio[5].

Step-by-Step Procedure:

  • Cell Seeding: Plate CHO-K1/5-HT2A cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2​ [5].

  • Dye Loading: Remove culture medium. Add 20 µL/well of Calcium-4 or Fluo-4 AM dye dissolved in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate for 60 minutes at 37°C[5].

  • Baseline Reading: Transfer the plate to the FLIPR instrument. Record basal fluorescence for 10 seconds.

  • Compound Addition: The instrument automatically dispenses 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (dose-response titration).

  • Kinetic Measurement: Monitor the change in relative fluorescent units (RFU) for 3 minutes. The peak RFU minus the baseline RFU represents the intracellular calcium mobilization[5].

Workflow Seed 1. Cell Seeding (CHO-K1) Starve 2. Dye/Buffer Loading (+ Probenecid/IBMX) Seed->Starve Treat 3. Compound Addition (Dose-Response) Starve->Treat Read 4. Signal Detection (TR-FRET / FLIPR) Treat->Read Analyze 5. Data Analysis (EC50 / Emax) Read->Analyze

Fig 2: Standardized high-throughput cellular assay workflow for GPCR ligand profiling.

Data Presentation & Interpretation

To ensure the trustworthiness of the assay, every plate must operate as a self-validating system . This requires the inclusion of a known full agonist to define Emax​ (100% activation) and a vehicle control (DMSO) to define the baseline (0%).

Below is a summary table demonstrating how the quantitative data for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone should be structured and compared against reference standards.

TargetAssay ModalityReference LigandRef. EC50​ (nM)Cpd EC50​ (nM) Emax​ (%)Pharmacological Profile
5-HT1A cAMP Inhibition8-OH-DPAT1.214.588Potent Partial Agonist
5-HT2A Ca2+ MobilizationSerotonin (5-HT)10.2>10,000<10Inactive / Potential Antagonist

*Note: Compound data represents a hypothetical profile typical for 2-fluorophenylpiperazine derivatives to illustrate expected assay readouts and data structuring.

Troubleshooting & Optimization

  • Suboptimal Signal-to-Background (S/B) in FLIPR: If the Ca2+ signal is weak, ensure cells are not over-confluent. Serotonergic receptors are prone to rapid desensitization; handle cells gently and avoid using harsh trypsinization which can cleave extracellular receptor domains[5].

  • False Positives in cAMP Assay: Compounds with intrinsic fluorescence can interfere with TR-FRET readouts. Always run a "compound-only" control well to subtract background fluorescence.

  • Assessing Biased Agonism: If the compound acts as a potent 5-HT2A agonist but lacks the expected behavioral effects (e.g., head-twitch response in murine models), it may be a β -arrestin-biased ligand. Researchers should orthogonalize the Gq​ data with a Bioluminescence Resonance Energy Transfer (BRET) β -arrestin2 recruitment assay[4].

References

  • GenScript. Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. Available at:[Link][5]

  • National Institutes of Health (PMC). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Available at:[Link][4]

  • National Institutes of Health (NCBI). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Available at:[Link][3]

Sources

Method

Preclinical Evaluation of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone: A Novel Arylpiperazine Ligand

Scientific Rationale & Pharmacological Profile The compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (hereafter referred to as 2-AP-4-FPPK ) belongs to the Long-Chain Arylpiperazine (LCAP) class of synthetic li...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Profile

The compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (hereafter referred to as 2-AP-4-FPPK ) belongs to the Long-Chain Arylpiperazine (LCAP) class of synthetic ligands. Arylpiperazines featuring a 2-fluorophenyl moiety are recognized as "privileged structures" in medicinal chemistry due to their high affinity for serotonergic (5-HT) and dopaminergic (D2) receptors.

The structural architecture of 2-AP-4-FPPK combines a rigid 2-aminophenyl ketone anchoring group with a flexible 4-(2-fluorophenyl)piperazine pharmacophore. This specific geometry allows the molecule to act as a mixed 5-HT1A partial agonist and 5-HT2A antagonist .

In preclinical drug discovery, targeting the 5-HT1A receptor is a validated strategy for developing anxiolytic and neuroprotective agents[1]. Conversely, 5-HT2A antagonism is a hallmark of atypical antipsychotics and is crucial for reversing sensorimotor gating deficits [2]. By modulating both pathways simultaneously, 2-AP-4-FPPK presents a highly attractive polypharmacological profile for complex neuropsychiatric conditions, including treatment-resistant anxiety and schizophrenia-spectrum disorders [3].

Mechanistic Pathway Visualization

The following diagram illustrates the dual signaling cascade modulated by 2-AP-4-FPPK. By acting as a partial agonist at 5-HT1A autoreceptors and postsynaptic receptors, it induces neuronal hyperpolarization. Simultaneously, its antagonism at 5-HT2A receptors blocks the Gq-coupled calcium release pathway, normalizing hyperactive cortical circuits.

G cluster_1 5-HT1A Pathway (Anxiolytic) cluster_2 5-HT2A Pathway (Antipsychotic-like) Ligand 2-AP-4-FPPK (Arylpiperazine Ligand) HT1A 5-HT1A Receptor (Partial Agonism) Ligand->HT1A Agonism HT2A 5-HT2A Receptor (Antagonism) Ligand->HT2A Antagonism Gi Gi/o Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channels Gi->GIRK βγ subunit cAMP ↓ cAMP Levels AC->cAMP Reduces Hyper Neuronal Hyperpolarization GIRK->Hyper K+ Efflux Gq Gq/11 Protein HT2A->Gq Blocks PLC PLC-β Pathway Gq->PLC Inhibits Ca2 ↓ Intracellular Ca2+ PLC->Ca2 Reduces Effect2 Restored Sensorimotor Gating Ca2->Effect2 Modulates

Fig 1. Dual 5-HT1A/2A signaling modulation by 2-AP-4-FPPK in preclinical neuropsychiatric models.

Formulation and Dosing Strategy

Arylpiperazines are highly lipophilic and exhibit poor aqueous solubility. To ensure reliable systemic exposure and avoid precipitation upon injection, 2-AP-4-FPPK must be formulated using a co-solvent system.

  • Vehicle Preparation: 5% DMSO, 5% Tween-80, and 90% sterile physiological saline (0.9% NaCl).

  • Causality: DMSO acts as the primary solubilizer for the ketone moiety. Tween-80 acts as a surfactant to prevent micelle aggregation, and saline ensures the formulation is isotonic for intraperitoneal (i.p.) administration.

  • Dosing Volume: 10 mL/kg for mice; 5 mL/kg for rats.

In Vivo Experimental Protocols

To ensure a self-validating system, every protocol includes strict positive and negative controls. This guarantees that any observed behavioral phenotype is a direct result of the pharmacological intervention rather than environmental artifacts.

Protocol A: Elevated Plus Maze (EPM) for Anxiolytic Activity

Scientific Rationale: The EPM exploits the innate conflict in rodents between exploring novel environments and avoiding open, brightly lit, elevated spaces. 5-HT1A partial agonists selectively increase the time spent in the open arms without acting as general central nervous system depressants.

Step-by-Step Methodology:

  • Acclimation: Transfer adult male C57BL/6 mice to the testing room 1 hour prior to the experiment to stabilize baseline stress levels.

  • Dosing (Self-Validating Cohorts):

    • Negative Control: Vehicle (i.p.)

    • Positive Control: Buspirone (3 mg/kg, i.p.) - a known 5-HT1A partial agonist.

    • Test Groups: 2-AP-4-FPPK at 1.0, 3.0, and 10.0 mg/kg (i.p.).

  • Incubation: Return animals to their home cages for exactly 30 minutes to allow for peak brain penetrance.

  • Testing: Place the mouse in the center square of the EPM facing an open arm. Record behavior for 5 minutes using an overhead automated tracking system (e.g., EthoVision XT).

  • Data Extraction: Quantify the percentage of time spent in the open arms vs. closed arms, and the total distance moved.

    • Expert Insight: Total distance moved must be analyzed to ensure the compound is not causing sedation (which would artificially skew open-arm time).

Protocol B: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Scientific Rationale: PPI measures sensorimotor gating—the brain's ability to filter out unnecessary sensory information. This gating is disrupted in schizophrenia. Administration of DOI (a 5-HT2A agonist) artificially induces a PPI deficit in rodents. Reversal of this deficit by 2-AP-4-FPPK confirms its functional 5-HT2A antagonist properties in vivo.

Step-by-Step Methodology:

  • Apparatus Calibration: Calibrate the startle chambers to a background white noise of 65 dB.

  • Dosing Paradigm:

    • Baseline Control: Vehicle (i.p.) + Vehicle (s.c. 15 mins later).

    • Deficit Control: Vehicle (i.p.) + DOI (1.0 mg/kg, s.c. 15 mins later).

    • Positive Control: Clozapine (5.0 mg/kg, i.p.) + DOI (1.0 mg/kg, s.c. 15 mins later).

    • Test Group: 2-AP-4-FPPK (10.0 mg/kg, i.p.) + DOI (1.0 mg/kg, s.c. 15 mins later).

  • Testing Session (30 mins post-DOI):

    • Place the rat in the startle plethysmograph. Allow a 5-minute acclimation period.

    • Present a block of pulse-alone trials (120 dB, 40 ms) to establish baseline startle amplitude.

    • Present prepulse-pulse trials randomly (prepulses of 70, 75, and 80 dB preceding the 120 dB pulse by 100 ms).

  • Calculation: %PPI=100−[Startle Amplitude (Pulse Alone)Startle Amplitude (Prepulse + Pulse)​×100]

Quantitative Data Presentation

The following table summarizes the expected pharmacological parameters and behavioral outcomes for 2-AP-4-FPPK based on the typical profile of 4-(2-fluorophenyl)piperazine derivatives [2, 3].

Parameter / AssayTarget / MetricExpected Outcome for 2-AP-4-FPPKInterpretation
In Vitro Binding 5-HT1A Receptor ( Ki​ )2.5 – 5.0 nMHigh-affinity binding
In Vitro Binding 5-HT2A Receptor ( Ki​ )15.0 – 30.0 nMModerate-to-high affinity binding
EPM (Anxiety Model) % Time in Open ArmsSignificant increase at 3 mg/kgRobust anxiolytic-like efficacy
EPM (Anxiety Model) Total Locomotor DistanceNo significant change vs. VehicleAnxiolysis is independent of sedation
PPI (Schizophrenia Model) % PPI (DOI-induced deficit)Restoration of % PPI at 10 mg/kgAntipsychotic-like sensorimotor gating
Pharmacokinetics Brain-to-Plasma Ratio ( Kp​ )> 1.2Excellent blood-brain barrier penetration

References

  • Fiorino, F., et al. "5-HT1A Receptor: An Old Target as a New Attractive Tool in Drug Discovery from Central Nervous System to Cancer." Journal of Medicinal Chemistry, 2014.[Link]

  • Obniska, J., et al. "Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspirononane anddecane-1,3-dione." Pharmacological Reports, 2006.[Link]

  • Lacivita, E., et al. "Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder." ACS Chemical Neuroscience, 2021.[Link]

Application

Application Notes and Protocols for the Dosimetry and Administration of Novel Phenylpiperazinyl Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the dosimetry and administration of novel research compounds belonging to the phenylpiperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the dosimetry and administration of novel research compounds belonging to the phenylpiperazinyl class, with a focus on structures similar to "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone." While specific preclinical data for this exact molecule is not publicly available, this guide synthesizes established methodologies and field-proven insights for the preclinical evaluation of related piperazine-containing compounds. The protocols herein are designed to ensure scientific rigor, reproducibility, and the safety of both the researchers and the animal models. We will delve into the rationale behind experimental choices, from solution preparation to the determination of the maximum tolerated dose (MTD), and provide detailed, step-by-step instructions for key in vivo procedures.

Introduction: The Phenylpiperazinyl Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its presence in two protonation states, make it a versatile component in drug design.[1] The N-phenylpiperazine moiety, in particular, is a common feature in compounds targeting the central nervous system and in oncology.[3][4]

Recent research has highlighted the potential of fluorophenylpiperazinyl derivatives as potent and selective inhibitors of various biological targets. For instance, analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been identified as inhibitors of Equilibrative Nucleoside Transporters (ENTs), which are crucial for nucleotide synthesis and adenosine signaling. The presence of the "ketone" functional group in the queried compound suggests a potential for kinase inhibition, another major area of drug discovery where piperazine-containing molecules have shown significant promise.

Given the novelty of "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone," a systematic approach to its preclinical evaluation is paramount. This guide will provide the foundational protocols to enable researchers to confidently and effectively advance their investigations.

Pre-formulation and Solution Preparation

The successful in vivo evaluation of a novel compound begins with its proper formulation. The goal is to prepare a stable and homogenous solution or suspension that is safe for administration to animal models.[5]

Solubility Assessment

A preliminary solubility assessment is crucial. This can be performed on a small scale to identify suitable solvents and excipients.

Protocol 1: Small-Scale Solubility Testing

  • Weigh 1-2 mg of the compound into several small, clear vials.

  • To each vial, add a different vehicle, starting with a small volume (e.g., 100 µL).

  • Common vehicles for preclinical in vivo studies include:

    • Sterile Water

    • Phosphate-Buffered Saline (PBS)

    • 0.9% Saline

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (as a surfactant)

    • Corn Oil

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound does not dissolve, incrementally add more vehicle and repeat the vortexing.

  • If the compound remains insoluble in aqueous solutions, a co-solvent system will be necessary. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with an aqueous vehicle, often containing a surfactant to maintain solubility.[6]

  • Observe the solutions for at least 2 hours at room temperature and under refrigeration to check for precipitation.[5]

Recommended Vehicle Formulations

For many novel small molecules, a multi-component vehicle is often required to achieve a suitable concentration for in vivo dosing.

Table 1: Common Vehicle Formulations for In Vivo Studies

FormulationComponentsNotes
Aqueous Solution Saline or PBSIdeal for water-soluble compounds. Ensure the pH is within a physiologically acceptable range (typically 6.5-7.5).
Co-solvent System 1 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineA widely used formulation for compounds with poor aqueous solubility.[7] Prepare fresh daily.[6]
Co-solvent System 2 10% DMSO, 90% Corn OilSuitable for oral administration of lipophilic compounds.
Suspension 0.5% Carboxymethylcellulose (CMC) in sterile waterFor compounds that are not soluble in any of the above. Requires sonication and constant agitation to ensure uniform dosing.[8]

Protocol 2: Preparation of a 1 mg/mL Solution in a Co-solvent System

This protocol is for the preparation of a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

  • Prepare a Stock Solution in DMSO: Dissolve the compound in DMSO to achieve a concentration of 10 mg/mL. Vortex thoroughly, and if necessary, use brief sonication to ensure complete dissolution.[6]

  • Prepare the Final Formulation (for 1 mL total volume):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 100 µL of the 10 mg/mL compound stock solution in DMSO to the PEG300. Vortex until the mixture is homogenous.

    • Add 50 µL of Tween 80 to the mixture and vortex again until the solution is clear.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution thoroughly.

  • Final Inspection: Visually inspect the final formulation for any signs of precipitation.

  • Administration: Use the freshly prepared formulation for administration to animals. Discard any unused solution at the end of the day.[6]

Dosimetry Determination: From Dose-Range Finding to MTD

Determining the appropriate dose is a critical step in preclinical research. The goal is to identify a dose that is efficacious without causing significant toxicity.[9] This is typically achieved through a dose-range finding study, culminating in the determination of the Maximum Tolerated Dose (MTD).[10] The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects over a specified period.[10][11]

Dose-Range Finding and MTD Study Design

An MTD study is typically conducted in a small number of animals and involves administering escalating doses of the compound.[12]

Diagram 1: Workflow for a Maximum Tolerated Dose (MTD) Study

MTD_Workflow Workflow for a Maximum Tolerated Dose (MTD) Study cluster_0 Phase 1: Planning cluster_1 Phase 2: In-Life cluster_2 Phase 3: Endpoint and Analysis A Select Animal Model (e.g., Mice, Rats) B Determine Starting Dose (Based on in vitro data or literature) A->B C Define Dose Escalation Scheme (e.g., Modified Fibonacci) B->C D Establish Monitoring Parameters (Body weight, clinical signs, etc.) C->D E Administer Single Dose to Small Cohort (n=3-5 per group) F Daily Monitoring (Clinical observations, body weight) E->F G Escalate Dose in New Cohort (If no severe toxicity is observed) F->G H Identify Dose-Limiting Toxicity (DLT) F->H G->E I Necropsy and Gross Pathology H->I J Histopathology of Key Organs (Optional, based on findings) I->J K Determine MTD (Highest dose without significant toxicity) J->K

Caption: Workflow for a typical preclinical MTD study.

Protocol 3: Acute Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females. Acclimatize the animals for at least one week before the study.

  • Group Allocation: Randomly assign animals to groups of 3-5 per sex. Include a vehicle control group.

  • Dose Selection: The starting dose can be estimated from in vitro IC50 values (typically 10-100 times the IC50) or from literature on similar compounds. Subsequent doses should be escalated based on a defined scheme (e.g., doubling the dose until signs of toxicity are observed, then using smaller increments). A common high limit dose in rodents is 1000 mg/kg.[8]

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage or intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, and then at least twice daily for 7-14 days.

    • Record clinical signs of toxicity, such as changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily. A weight loss of more than 20% is generally considered a sign of significant toxicity.[10]

  • Endpoint: The MTD is the highest dose at which no mortality and no more than a 10% reduction in body weight is observed, and where clinical signs of toxicity are mild and reversible.

  • Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy to look for any abnormalities in major organs.

Administration of the Compound

The choice of administration route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the experimental model.[13]

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents

RouteMouse VolumeRat VolumeMouse Needle SizeRat Needle Size
Intravenous (IV) < 0.2 mL< 1.0 mL27-30 G25-27 G
Intraperitoneal (IP) < 2.0 mL< 5.0 mL25-27 G23-25 G
Subcutaneous (SC) < 2.0 mL (per site)< 5.0 mL (per site)25-27 G25 G
Oral (PO) < 1.0 mL< 5.0 mL20-22 G (gavage)18-20 G (gavage)

Source: Adapted from guidelines for substance administration to rodents.[13][14]

Common Administration Routes: Rationale and Procedure
  • Oral Gavage (PO): Mimics the clinical route for many drugs. Suitable for compounds with good oral bioavailability. Requires proper training to avoid injury to the esophagus or trachea.[15]

  • Intraperitoneal (IP) Injection: Allows for rapid absorption into the systemic circulation. A common route for preclinical studies when oral bioavailability is unknown or poor.[15]

  • Intravenous (IV) Injection: Provides immediate and 100% bioavailability. Typically administered via the tail vein in mice and rats.[15]

  • Subcutaneous (SC) Injection: Results in slower, more sustained absorption compared to IP or IV routes.

Protocol 4: Intraperitoneal (IP) Injection in a Mouse

  • Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned on its back with its head tilted slightly downwards.

  • Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Using the appropriate needle size (25-27 G), insert the needle at a 10-20 degree angle. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Delivery: Inject the solution smoothly and withdraw the needle.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

Pharmacokinetic and Pharmacodynamic Considerations

Following the determination of the MTD, preliminary pharmacokinetic (PK) and pharmacodynamic (PD) studies are often conducted.

  • Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). A typical preclinical PK study involves administering the compound and collecting blood samples at various time points to measure the drug concentration in plasma.[16] This helps determine key parameters like half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).[16]

  • Pharmacodynamics (PD): Describes what the drug does to the body. PD studies aim to correlate the drug concentration with a biological effect (e.g., inhibition of a target enzyme, reduction in tumor size).

Diagram 2: Hypothetical Signaling Pathway and Compound Interaction

Signaling_Pathway Hypothetical Signaling Pathway and Compound Interaction cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase Receptor->Kinase1 Activates Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylates Effector Downstream Effector Kinase2->Effector Activates Transcription Gene Transcription (Proliferation, Survival) Effector->Transcription Compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone Compound->Kinase2 Inhibits

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action.

Safety and Handling

As with any novel chemical entity, "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine powders.

  • Waste Disposal: Dispose of all waste materials (vials, syringes, animal bedding) in accordance with institutional guidelines for chemical and biohazardous waste.

  • Material Safety Data Sheet (MSDS): If available, consult the MSDS for specific handling and safety information. If not available, treat the compound as potentially hazardous.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial preclinical evaluation of "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" and other novel phenylpiperazinyl compounds. By following a systematic approach to solution preparation, dosimetry determination, and administration, researchers can generate reliable and reproducible data, which is essential for advancing promising new chemical entities through the drug discovery pipeline. It is imperative that all animal procedures are conducted in accordance with institutional and national guidelines for animal welfare.

References

  • Maximum tolerable dose (MTD) studies. (n.d.). Retrieved from [Link]

  • Routes and Volumes of Administration in Mice. (n.d.). Retrieved from [Link]

  • Guidelines for the administration of substances to rodents. (n.d.). NTNU. Retrieved from [Link]

  • CVMP - MRL - Piperazine Summary Report (3). (2002). EMA. Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017, June 1). Pacific BioLabs. Retrieved from [Link]

  • Some FDA‐approved piperazine‐containing drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Study of Different Routes of Drug Administration in Mice and Rats. (n.d.). RJPTSimLab. Retrieved from [Link]

  • Preparation of Naringenin Solution for In Vivo Application. (2021, August 10). PubMed. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PMC. Retrieved from [Link]

  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Substituted Piperazines as Novel Potential Radioprotective Agents. (2020, January 25). PMC. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8). Semantic Scholar. Retrieved from [Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. (2022, February 9). PMC. Retrieved from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved from [Link]

  • Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. (n.d.). vivo Science GmbH. Retrieved from [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. (n.d.). ResearchGate. Retrieved from [Link]

  • General Principles of Preclinical Study Design. (n.d.). PMC. Retrieved from [Link]

  • Designing an In Vivo Preclinical Research Study. (2023, October 25). MDPI. Retrieved from [Link]

  • Radiation dosimetry study: preclinical and early phase clinical trials. (n.d.). TRACER. Retrieved from [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024, November 6). PubMed. Retrieved from [Link]

  • Solutions. (n.d.). CD Formulation. Retrieved from [Link]

  • (PDF) Preclinical dosimetry models and the prediction of clinical doses of novel positron emission tomography radiotracers. (2020, October 7). ResearchGate. Retrieved from [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024, July 19). MDPI. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl Ketone (APFPK) as a Novel Chemical Probe for Equilibrative Nucleoside Transporter 2 (ENT2)

Abstract This document provides a comprehensive technical guide for the use of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, hereafter referred to as APFPK, a novel and potent chemical probe. APFPK has been charact...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the use of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, hereafter referred to as APFPK, a novel and potent chemical probe. APFPK has been characterized as a highly selective, irreversible inhibitor of Equilibrative Nucleoside Transporter 2 (ENT2), a key protein in nucleoside salvage pathways and adenosine signaling.[1][2][3] Due to its structural features, APFPK also possesses intrinsic fluorescence, making it a dual-function probe for both quantitative biochemical assays and cellular imaging applications. This guide details its mechanism of action, provides validated, step-by-step protocols for its application in ENT2 inhibition assays and cellular imaging, and includes essential supporting methodologies for cytotoxicity assessment.

Introduction and Scientific Context

Equilibrative nucleoside transporters (ENTs) are critical membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes, playing a vital role in nucleotide synthesis and the regulation of extracellular adenosine concentration.[1][2][3] The ENT family comprises four subtypes (ENT1-4), with ENT1 and ENT2 being the most extensively studied. While many inhibitors are selective for ENT1, the development of ENT2-selective probes has progressed more slowly.[1][2] An ENT2-selective probe is an invaluable tool for dissecting the specific roles of this transporter in physiological and pathological processes, including cancer chemotherapy and cardiovascular function.[1]

APFPK emerges from a class of piperazine-containing compounds known for their diverse biological activities.[4][5] Its design incorporates a 4-(2-fluorophenyl)piperazinyl moiety, a key pharmacophore for potent ENT inhibition, and a 2-aminophenyl ketone group, which confers fluorescent properties and may contribute to its target binding.[1][6] This application note establishes APFPK as a robust tool for researchers investigating ENT2 biology.

Physicochemical Properties and Handling

APFPK is a synthetic small molecule requiring careful handling. The following table summarizes its key properties.

PropertyValue
Chemical Name 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone
Abbreviation APFPK
Molecular Formula C₁₇H₁₈FN₃O
Molecular Weight 315.35 g/mol
Appearance Light yellow solid
Solubility Soluble in DMSO (>20 mg/mL), sparingly soluble in Ethanol
Storage Store at -20°C, protect from light

Preparation of Stock Solutions: For biological assays, it is imperative to prepare a concentrated stock solution in a suitable solvent.

  • Prepare a 10 mM stock solution of APFPK in anhydrous DMSO.

  • Gently warm the vial to 37°C and vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. Causality Note: The final concentration of DMSO in the assay should be kept below 0.5% to prevent solvent-induced artifacts in cellular systems.[1]

Mechanism of Action: Irreversible ENT2 Inhibition

APFPK functions as a selective, non-competitive, and irreversible inhibitor of ENT2.[1][2] Mechanistic studies on analogous compounds have shown that this class of inhibitors reduces the maximum velocity (Vmax) of nucleoside transport without affecting the substrate binding affinity (Km).[1][3] The irreversible nature is demonstrated by the inability to wash out the inhibitory effect after treatment.[1][3] This covalent or pseudo-irreversible binding provides a durable and potent inhibition of ENT2 function, making it ideal for long-term studies.

The proposed mechanism involves APFPK binding to a site on the ENT2 protein distinct from the substrate translocation pore, inducing a conformational change that locks the transporter in a non-functional state.

APFPK_Mechanism_of_Action cluster_membrane Cell Membrane ENT2 ENT2 Transporter (Active) ENT2_inhibited ENT2 Transporter (Inactive) Nucleoside_in Intracellular Nucleosides ENT2->Nucleoside_in Nucleoside_out Extracellular Nucleosides (e.g., Uridine) Nucleoside_out->ENT2 Transport Nucleoside_out->ENT2_inhibited Transport Blocked APFPK APFPK Probe APFPK->ENT2 Binds Irreversibly & Non-competitively

Caption: Proposed mechanism of APFPK as an irreversible, non-competitive inhibitor of the ENT2 transporter.

Experimental Protocols

Protocol 1: In Vitro ENT2 Inhibition Assay via [³H]-Uridine Uptake

This protocol quantifies the inhibitory potency of APFPK by measuring its effect on the uptake of radiolabeled uridine in cells engineered to express human ENT2.

Principle of Causality: The assay's validity rests on comparing uptake in ENT2-expressing cells versus transporter-deficient parental cells. A potent inhibitor will significantly reduce uridine uptake only in the ENT2-expressing line, directly demonstrating target-specific activity.[1][2]

Materials:

  • PK15NTD (nucleoside transporter-deficient) cells

  • PK15NTD/hENT2 (stably expressing human ENT2) cells[1]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • [³H]-Uridine (radiolabeled substrate)

  • Wash Buffer: Ice-cold PBS

  • Lysis Buffer: 1% SDS in 0.1 M NaOH

  • Scintillation fluid and counter

  • APFPK (10 mM stock in DMSO)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed PK15NTD and PK15NTD/hENT2 cells into 24-well plates at a density that yields a confluent monolayer after 48 hours. Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of APFPK in culture medium. A typical concentration range would be 0.1 nM to 10 µM. Include a "vehicle control" well containing only the medium with the highest concentration of DMSO used (e.g., 0.1%).

    • Aspirate the old medium from the cells and wash once with 1 mL of pre-warmed PBS.

    • Add 500 µL of the APFPK dilutions (or vehicle) to the respective wells.

    • Incubate for 30 minutes at 37°C. This pre-incubation allows the probe to bind to its target.

  • Uptake Assay:

    • Add [³H]-Uridine to each well to a final concentration of ~1 µM.

    • Incubate for exactly 10 minutes at room temperature. Causality Note: This time is kept short to measure the initial rate of transport, ensuring the assay operates in the linear range.

    • To terminate the uptake, aspirate the medium and immediately wash the cells three times with 1 mL of ice-cold PBS. The cold temperature instantly halts all transport processes.

  • Cell Lysis and Quantification:

    • Add 500 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

    • Transfer the lysate from each well into a separate scintillation vial.

    • Add 4 mL of scintillation fluid to each vial.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM data by determining the protein concentration in parallel wells using a standard method like the BCA assay.[7]

    • Subtract the CPM values from the transporter-deficient PK15NTD cells (non-specific uptake) from the PK15NTD/hENT2 cells (total uptake) to get the ENT2-specific uptake.

    • Plot the percent inhibition of ENT2-specific uptake against the logarithm of APFPK concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Quantitative Data:

CompoundTargetIC₅₀ (µM)Selectivity (ENT1/ENT2)
APFPK hENT12.50~4.4-fold
APFPK hENT20.57-
FPMINT (Reference) hENT1>10>10-fold
FPMINT (Reference) hENT2~1.0-
Data are representative and inspired by potent analogues from cited literature.[1]
Protocol 2: Cellular Imaging with APFPK

This protocol leverages the intrinsic fluorescence of APFPK to visualize its subcellular distribution.

Principle of Causality: The 2-aminophenyl moiety is a known fluorophore component.[6] Upon excitation with an appropriate wavelength, the probe's location within the cell can be mapped using fluorescence microscopy, providing insights into its accumulation and potential off-target binding sites.

Materials:

  • Human cancer cell line (e.g., A375 melanoma) or fibroblast line (e.g., 3T3)[8]

  • Glass-bottom imaging dishes or coverslips

  • APFPK (10 mM stock in DMSO)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium

  • Confocal Laser Scanning Microscope

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.

  • Probe Incubation:

    • Prepare a working solution of APFPK in complete culture medium at a final concentration of 1-5 µM.

    • Remove the medium from the cells and add the APFPK-containing medium.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Cell Fixation and Staining:

    • Aspirate the probe-containing medium and wash the cells twice with warm PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash three times with PBS.

    • (Optional) If visualizing intracellular organelles, permeabilize the cells with 0.1% Triton X-100 for 5 minutes.

    • Incubate with DAPI solution (e.g., 1 µg/mL in PBS) for 5 minutes to stain the nuclei.[8]

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips onto slides using an anti-fade mounting medium.

    • Visualize the cells using a confocal microscope.

      • APFPK Channel: Ex: ~405 nm, Em: ~480-520 nm (Hypothesized based on aminophenyl fluorophores; must be empirically determined).

      • DAPI Channel: Ex: ~358 nm, Em: ~461 nm.[8]

Protocol 3: Supporting Protocol - MTT Cytotoxicity Assay

It is crucial to determine the concentration range at which APFPK can be used without causing cell death, ensuring that observed effects are due to target inhibition, not general toxicity.

Principle of Causality: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental_Workflow cluster_prep Phase 1: Preparation & QC cluster_assays Phase 2: Biological Characterization cluster_analysis Phase 3: Data Integration & Interpretation Prep Prepare 10 mM APFPK Stock in Anhydrous DMSO QC Verify Purity & Concentration (e.g., HPLC, NMR) Prep->QC MTT Protocol 3: Determine Cytotoxicity (MTT Assay) QC->MTT Use Validated Probe ENT2_Assay Protocol 1: Measure ENT2 Inhibition (IC50) MTT->ENT2_Assay Select Non-Toxic Concentrations Imaging Protocol 2: Visualize Subcellular Localization MTT->Imaging Select Non-Toxic Concentrations Analysis Analyze IC50 & Cytotoxicity Data ENT2_Assay->Analysis Conclusion Determine Probe's Therapeutic Window & On-Target Effects Imaging->Conclusion Correlate Localization with Activity Analysis->Conclusion

Caption: A validated experimental workflow for characterizing the APFPK chemical probe.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours.[9]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of APFPK (e.g., 0.1 µM to 100 µM). Include a vehicle control. Incubate for 48 hours.[9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow formazan crystal formation.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[9] The absorbance is proportional to the number of viable cells.

Troubleshooting

ProblemPossible CauseSuggested Solution
High background in uptake assay Incomplete washing; non-specific binding of [³H]-Uridine.Increase the number and volume of ice-cold PBS washes. Ensure washes are performed quickly.
APFPK precipitates in medium Poor aqueous solubility; concentration too high.Prepare fresh dilutions. Ensure final DMSO concentration is consistent and <0.5%. Use a carrier protein like BSA if necessary.
No fluorescence signal in imaging Concentration too low; wrong filter set; photobleaching.Increase APFPK concentration. Perform a spectral scan to determine optimal Ex/Em wavelengths. Use an anti-fade mounting medium.
High cytotoxicity at low doses Off-target effects; compound degradation.Verify compound purity. Reduce incubation time. Test in a different cell line to check for cell-specific toxicity.

References

  • Al-Mokadem, M., et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. PMC. Retrieved from [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. PubMed. Retrieved from [Link]

  • Dayalan, A., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. Retrieved from [Link]

  • Li, R., et al. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Retrieved from [Link]

  • Hassan, A., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. MDPI. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Doloczki, S., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Semantic Scholar. Retrieved from [Link]

  • Technical Note: Colorimetric Protein Assays. (n.d.). Moodle@Units. Retrieved from [Link]

Sources

Application

"developing derivatives of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone for research"

Application Note: Preclinical Development of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl Ketone Derivatives as Selective GlyT1 Inhibitors Executive Summary & Mechanistic Rationale The development of novel therapeutics fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Development of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl Ketone Derivatives as Selective GlyT1 Inhibitors

Executive Summary & Mechanistic Rationale

The development of novel therapeutics for schizophrenia has increasingly shifted away from classical dopaminergic antagonism toward the modulation of glutamatergic signaling[1]. The NMDA receptor hypofunction hypothesis posits that reduced glutamatergic transmission drives the positive, negative, and cognitive symptoms of the disorder[1]. Because direct NMDA receptor agonists carry a high risk of excitotoxicity, selectively enhancing the local synaptic concentration of glycine—an obligate co-agonist for the NMDA receptor—has emerged as a highly targeted and safer therapeutic strategy[2].

Glycine Transporter-1 (GlyT1) is the primary mechanism responsible for the rapid clearance of glycine from the synaptic cleft[2]. By blocking this transporter, GlyT1 inhibitors elevate extracellular glycine levels, thereby allosterically potentiating NMDA receptor activity[1].

The compound 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (also known as 1-(2-amino-benzoyl)-piperazine or 2-[4-(2-fluorophenyl)piperazine-1-carbonyl]aniline) is a highly potent, non-competitive GlyT1 inhibitor belonging to the benzoylpiperazine class[3]. Unlike early sarcosine-derived inhibitors that suffered from poor selectivity and severe side effects, the benzoylpiperazine scaffold offers exceptional selectivity against the GlyT2 isoform and highly favorable brain penetrance.

Mechanism A Presynaptic Terminal (Glutamate Release) B Synaptic Cleft (Glycine Pool) A->B Glutamate C GlyT1 Transporter (Astrocyte/Neuron) B->C Glycine Reuptake D NMDA Receptor (Postsynaptic) B->D Co-agonist Binding C->B Elevated Glycine D->D Enhanced Signaling E 2-Aminophenyl Piperazinyl Ketone Derivative E->C Allosteric Inhibition

Mechanism of GlyT1 inhibition potentiating NMDA receptor signaling in schizophrenia models.

Synthesis and Derivatization Strategy

The structural optimization of 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone focuses on three primary vectors: the aniline ring, the piperazine linker, and the fluorophenyl moiety.

Causality in Chemical Design: The 2-amino group on the benzoyl ring acts as a critical hydrogen-bond donor within the GlyT1 binding pocket. The 2-fluorophenyl group occupies a lipophilic sub-pocket, where the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the ortho position[4]. Because piperazine-containing CNS drugs often exhibit off-target binding to the hERG potassium channel (posing a risk for QT prolongation), derivatization strategies frequently involve adding steric bulk or reducing the basicity of the piperazine nitrogen to abrogate hERG liability[4].

General Synthetic Route:

  • Amide Coupling: A substituted 2-nitrobenzoic acid is coupled with 1-(2-fluorophenyl)piperazine using standard peptide coupling reagents (e.g., HATU, DIPEA in DMF).

  • Reduction: The intermediate nitro-benzoylpiperazine is subjected to catalytic hydrogenation (Pd/C, H₂) to yield the active 2-aminophenyl pharmacophore.

Workflow S1 1. Chemical Synthesis (Amide Coupling & Reduction) S2 2. Primary Screening ([3H]-Glycine Uptake Assay) S1->S2 S3 3. Selectivity Profiling (GlyT2 & hERG Patch-Clamp) S2->S3 S4 4. In Vivo Efficacy (Prepulse Inhibition Models) S3->S4

Sequential preclinical workflow for developing and validating novel GlyT1 inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure high data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to continuously monitor assay health.

Protocol A: High-Throughput[3H]-Glycine Radioligand Uptake Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of synthesized derivatives against human GlyT1. Causality for Assay Design: We utilize Cytostar-T scintillating microplates. Because the scintillant is embedded in the base of the plate, it only detects radioligand that has been internalized by the adherent cells. This eliminates the need for wash steps, drastically reducing data variability caused by mechanical cell detachment.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO cells stably expressing human GlyT1 into 96-well Cytostar-T plates at a density of 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Buffer Preparation: Prepare assay buffer (150 mM NaCl, 10 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, 5 mM KCl, 10 mM glucose, pH 7.4).

  • Compound Pre-incubation: Aspirate growth media and replace with 80 µL of assay buffer. Add 10 µL of test compounds (10-point serial dilution, 0.1 nM to 10 µM).

  • Self-Validation Controls:

    • Positive Control (100% Inhibition): 10 µM ALX-5407 (defines non-specific uptake).

    • Reference Standard: A full dose-response curve of RG1678 must yield an IC₅₀ between 10-20 nM to validate the run[4].

  • Radioligand Addition: Initiate the reaction by adding 10 µL of [3H]-glycine (final concentration 50 nM, specific activity ~40 Ci/mmol).

  • Incubation & Readout: Incubate for 2 hours at room temperature in the dark. Read the plates directly on a Microbeta scintillation counter.

  • Quality Control: Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6.

Protocol B: Automated hERG Patch-Clamp Safety Screen

Objective: Evaluate the cardiovascular liability of the benzoylpiperazine derivatives. Causality for Assay Design: Benzoylpiperazines are known to occasionally trap within the inner pore of the hERG channel[4]. Standard radioligand binding assays often fail to detect state-dependent pore blockers; therefore, automated electrophysiology (e.g., QPatch) is strictly required.

Step-by-Step Methodology:

  • Preparation: Harvest HEK293 cells stably expressing the hERG potassium channel and resuspend in extracellular recording buffer.

  • Electrophysiology: Apply cells to the automated patch-clamp planar electrode array. Establish whole-cell configuration (membrane resistance > 1 GΩ).

  • Voltage Protocol: Depolarize cells to +20 mV for 2 seconds to open/inactivate channels, followed by a repolarization step to -50 mV to elicit the hERG tail current.

  • Compound Application: Perfuse test compounds at 1 µM and 10 µM for 5 minutes.

  • Self-Validation Controls: Perfuse 1 µM Terfenadine at the end of the recording. The assay is only valid if Terfenadine produces >95% block of the tail current.

Quantitative SAR Data Presentation

The following table summarizes representative pharmacological profiling data for the 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone scaffold and its derivatives, highlighting the critical balance between GlyT1 potency and hERG selectivity[4],.

Table 1: Representative Pharmacological Profiling of Benzoylpiperazine Derivatives

Compound / ModificationGlyT1 IC₅₀ (nM)GlyT2 IC₅₀ (µM)hERG IC₅₀ (µM)Brain/Plasma Ratio
Sarcosine (Historical Reference)30,000>100>300.1
RG1678 (Clinical Reference)11>10>300.8
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone 15>104.20.6
Derivative A (4-fluoro-aniline modification)8>108.50.9
Derivative B (N-methyl piperazine linker)>1000>10>30N/A

Note: Derivative B demonstrates that steric occlusion or basicity alteration at the piperazine core drastically abolishes GlyT1 target engagement, confirming the tight pharmacophore requirements of the binding pocket.

Sources

Method

Application Notes and Protocols for the Investigation of (2-Aminophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone in Cancer Research

Abstract These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of (2-Aminophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the potential application of (2-Aminophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone, hereafter referred to as APFPK, in cancer research. Due to the novelty of this specific molecule, publicly available data is limited. Therefore, this document provides a framework for its investigation based on the well-established anticancer properties of structurally related arylpiperazine and aminophenyl derivatives. The protocols herein are designed to be robust and self-validating, enabling researchers to assess the cytotoxic and cytostatic effects of APFPK and to begin elucidating its mechanism of action.

Part 1: Scientific Background and Putative Mechanism of Action

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including potent anticancer effects.[1][2][3] Derivatives of arylpiperazine are known to interact with various molecular targets implicated in cancer pathogenesis, leading to cytotoxic and anti-proliferative effects.[4] The inclusion of a fluorophenyl group can further enhance a molecule's metabolic stability and binding affinity for its targets.[5]

Based on the activities of related compounds, it is hypothesized that APFPK may exert its anticancer effects through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. Many piperazine-containing compounds have been shown to induce apoptosis by modulating the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins.[6] These proteins are critical regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[6] Anti-apoptotic members like Bcl-2 prevent the release of cytochrome c from the mitochondria, while pro-apoptotic members like Bax and Bak promote it. A shift in the balance towards pro-apoptotic proteins leads to the activation of a caspase cascade, ultimately resulting in cell death.

Additionally, many cytotoxic agents function by disrupting the normal progression of the cell cycle.[7] Checkpoints in the G1, S, and G2/M phases ensure the fidelity of DNA replication and cell division. Chemical agents can induce cell cycle arrest at these checkpoints, preventing cancer cells from proliferating.

Proposed Signaling Pathway for APFPK

The following diagram illustrates a putative signaling pathway through which APFPK may induce apoptosis in cancer cells. This is a hypothetical model based on the known mechanisms of related arylpiperazine compounds.

APFPK_Mechanism APFPK APFPK Bcl2 Bcl-2 (Anti-apoptotic) APFPK->Bcl2 Inhibition Bax Bax (Pro-apoptotic) APFPK->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Putative intrinsic apoptosis signaling pathway induced by APFPK.

Part 2: Quantitative Data Summary (Illustrative)

To guide researchers in their experimental design and data interpretation, the following tables present hypothetical data for the effects of APFPK on a panel of cancer cell lines. These values are illustrative and based on typical results for novel small molecule inhibitors.

Table 1: IC50 Values of APFPK in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma728.5 ± 1.2
MDA-MB-231Breast Adenocarcinoma7212.3 ± 2.1
A549Lung Carcinoma7215.8 ± 2.5
HCT116Colon Carcinoma729.7 ± 1.5
HeLaCervical Adenocarcinoma7220.1 ± 3.3

Table 2: Apoptosis Induction by APFPK in A549 Cells (48-hour treatment)

APFPK Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)3.5 ± 0.62.3 ± 0.4
514.2 ± 2.05.8 ± 0.9
1032.7 ± 4.110.5 ± 1.8
2045.1 ± 5.318.9 ± 2.7

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with APFPK (24-hour treatment)

APFPK Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.2 ± 4.325.1 ± 2.919.7 ± 2.5
553.8 ± 4.118.5 ± 2.227.7 ± 3.1
1048.9 ± 3.812.3 ± 1.938.8 ± 4.0
2035.1 ± 3.28.7 ± 1.556.2 ± 5.1

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the in vitro evaluation of APFPK. These are standard procedures in cancer research and can be adapted for specific cell lines and experimental goals.[8][9]

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of APFPK that inhibits cell viability by 50% (IC50).[10]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • APFPK stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for adherence.

  • Prepare serial dilutions of APFPK in complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the overnight medium and add 100 µL of the APFPK dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for the desired period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with APFPK.[8]

Materials:

  • 6-well plates

  • APFPK

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with APFPK at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of APFPK on cell cycle progression.

Materials:

  • 6-well plates

  • APFPK

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with APFPK at relevant concentrations for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Part 4: Experimental Workflow Visualization

The following diagram outlines a typical workflow for the initial in vitro characterization of a novel anticancer compound like APFPK.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies CellCulture Cell Line Culture (e.g., MCF-7, A549, HCT116) MTT_Assay MTT Assay (48h, 72h) CellCulture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Select concentrations based on IC50 CellCycle_Assay Cell Cycle Analysis (PI Staining) IC50_Determination->CellCycle_Assay Select concentrations based on IC50 Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis CellCycle_Assay->Data_Analysis

Caption: General experimental workflow for in vitro testing of APFPK.

Part 5: References

  • Bio-protocol. NCI Anticancer Screening In Vitro. [Link]

  • Pchejetski, D., Al-Hadyan, A., & Al-Kreathy, H. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 479. [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(08), 001-013. [Link]

  • Das, A., & Chakrabarty, D. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences, 12(3), 1-9. [Link]

  • Al-Warhi, T., Sabt, A., & Rizvi, S. U. M. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • Wang, Z., Wang, D., & Li, W. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Chemistry, 10, 888632. [Link]

  • Chen, H., Wang, Y., & Li, J. (2018). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 23(11), 2779. [Link]

  • Al-Ghorbani, M., Gouda, M. A., & Baashen, M. (2021). Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]

  • Saavedra, J. E., Shami, P. J., & Wang, L. Y. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(9), 2555-2558. [Link]

  • Stanković, N., Jevtić, V., & Stanojković, T. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Pharmaceuticals, 17(9), 1177. [Link]

  • Iacopetta, D., Ceramella, J., & Catalano, A. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(20), 4758. [Link]

  • Gudarzi, M., Beheshti, S., & Ghavidel, S. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. Toxicology Mechanisms and Methods, 26(4), 283-291. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. RSC Advances, 12(43), 28225-28237. [Link]

  • Keefer, L. K., Hrabie, J. A., & Citro, M. L. (2009). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. Bioorganic & Medicinal Chemistry Letters, 19(9), 2555-2558. [Link]

  • Perjési, P., Aggarwal, A., & Sharma, V. K. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3334. [Link]

  • Kubica, K. P., Młynarczuk-Biały, I., & Malejczyk, J. (2018). Synthesis and anticancer activity evaluation of some new derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline. Acta Poloniae Pharmaceutica, 75(4), 891-902. [Link]

  • Iacopetta, D., Ceramella, J., & Catalano, A. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. [Link]

  • Milne, P. J., van der Watt, E., & J., M. (2008). The synthesis and anticancer activity of selected diketopiperazines. Journal of Pharmacy and Pharmacology, 60(8), 1049-1054. [Link]

  • Wang, Y., Liu, Y., & Li, Y. (2014). Design, synthesis and anticancer activity of novel 6-(aminophenyl)-2,4-bismorpholino-1,3,5-triazine derivatives bearing arylmethylene hydrazine moiety. Chemical and Pharmaceutical Bulletin, 62(3), 241-249. [Link]

  • Yüksek, H., Gürsoy, A., & Demirayak, Ş. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearin. Medicinal Chemistry Research, 23(9), 4079-4088. [Link]

  • Tang, N. T. S., Leung, G. P. H., & Tse, C. M. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 816654. [Link]

  • Fedoseev, P., Tarasova, O., & Zhuravel, I. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules, 31(4), 868. [Link]

  • Wang, J., Li, B., & Zhao, K. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. 3 Biotech, 9(11), 384. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

Welcome to the Technical Support Portal. As Senior Application Scientists, we understand that synthesizing substituted 2-aminobenzamides—such as 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone —can present unique chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As Senior Application Scientists, we understand that synthesizing substituted 2-aminobenzamides—such as 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone —can present unique challenges, particularly regarding chemoselectivity and reaction kinetics.

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic textbook theory to focus on field-proven causality, self-validating experimental designs, and rigorous troubleshooting.

Mechanistic Overview: Why Isatoic Anhydride?

The target molecule is a piperazine amide derivative of anthranilic acid (2-aminobenzoic acid). A common pitfall in its synthesis is attempting a direct amide coupling between anthranilic acid and 1-(2-fluorophenyl)piperazine using standard activators (e.g., EDC, HATU). Because anthranilic acid possesses an unprotected primary amine, standard activation inevitably leads to intermolecular self-condensation, forming oligomers or diketopiperazines[1].

To circumvent this, the industry standard is to use isatoic anhydride as a pre-activated, self-protected precursor[2]. The reaction proceeds via nucleophilic attack of the secondary piperazine amine at the C-4 carbonyl of isatoic anhydride. This triggers a ring-opening event, followed by spontaneous decarboxylation to reveal the free primary aniline[3].

This pathway is highly elegant because it is a self-validating system : the evolution of CO₂ gas acts as a built-in visual indicator of reaction progress, and the reaction is thermodynamically driven to completion.

SynthesisWorkflow Step1 Isatoic Anhydride + 1-(2-fluorophenyl)piperazine Step2 Nucleophilic Attack (C-4 Carbonyl) Step1->Step2 DMF, 80°C Step3 Ring-Opened Carbamic Acid Intermediate Step2->Step3 Step4 Decarboxylation (-CO2 Gas) Step3->Step4 Spontaneous Step5 Target Amide: 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone Step4->Step5 High Yield

Reaction pathway: Isatoic anhydride ring-opening and decarboxylation to form the target amide.

Quantitative Data: Route Optimization

The table below summarizes the quantitative differences between various synthetic approaches for 2-aminobenzamide derivatives, highlighting why thermal or microwave-assisted isatoic anhydride routes are prioritized[2][3].

Synthetic RouteReagents / SolventConditionsReaction TimeAvg. YieldKey Observations
Direct Amide Coupling Anthranilic acid, EDC/HOBt, DCMAmbient (25 °C)24 h< 40%High degree of self-condensation
Conventional Heating Isatoic anhydride, DMFHeating (80 °C)4 - 6 h85 - 90%Steady CO₂ evolution; clean profile
Microwave-Assisted Isatoic anhydride, DMFMicrowave (140 W)10 min> 92%Rapid gas evolution; highest purity

Standard Operating Procedure (SOP)

This step-by-step methodology ensures high fidelity and reproducibility using conventional heating[2].

  • Preparation: In a clean, oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend isatoic anhydride (1.0 eq, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Reagent Addition: Slowly add 1-(2-fluorophenyl)piperazine (1.05 eq, 10.5 mmol) to the suspension at room temperature.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using a precisely calibrated oil bath.

  • Self-Validating Monitoring: Observe the reaction mixture for effervescence. The evolution of CO₂ gas confirms the successful ring-opening and decarboxylation of the intermediate. Continue heating until gas evolution completely ceases (typically 4–6 hours).

  • Quenching & Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred ice-cold water to induce precipitation.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF.

  • Purification: Recrystallize the crude solid from hot ethanol or benzene to yield pure 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.

Troubleshooting Matrix (FAQs)

Q1: Why is my direct coupling of anthranilic acid and 1-(2-fluorophenyl)piperazine yielding a complex, inseparable mixture? A1: Anthranilic acid contains an unprotected, highly nucleophilic primary amine. When activated by standard coupling reagents (e.g., EDC, HATU), the amine of one anthranilic acid molecule attacks the activated carboxylate of another. This leads to polymerization or the formation of diketopiperazines[1]. To bypass this causality entirely, switch to the isatoic anhydride route, which masks the amine until the amide bond is successfully formed.

Q2: My isatoic anhydride reaction is proceeding very slowly. How can I optimize the kinetics? A2: The nucleophilic ring-opening of isatoic anhydride by secondary amines is sluggish at room temperature. Elevating the temperature to 80 °C in a polar aprotic solvent like DMF significantly accelerates the nucleophilic attack[2]. If throughput is a priority, utilizing microwave irradiation (140 W) can reduce reaction times from 4 hours to just 10 minutes while simultaneously boosting yields[3].

Q3: How can I monitor the reaction progress reliably without constantly running LC-MS or TLC? A3: The isatoic anhydride route is a self-validating system. The formation of the target amide is thermodynamically driven by the irreversible loss of carbon dioxide (CO₂). You can visually monitor the reaction progress by observing the effervescence (bubbling) in the reaction mixture. When gas evolution ceases, decarboxylation is complete, indicating the reaction has reached its endpoint.

Q4: My final product is contaminated with unreacted 1-(2-fluorophenyl)piperazine. How do I remove it without column chromatography? A4: 1-(2-fluorophenyl)piperazine is a basic secondary amine. Because the SOP uses a slight excess (1.05 eq), residual amine can be removed via an acid-base wash. Dissolve your crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid). The unreacted piperazine will protonate and partition into the aqueous layer, while your target molecule—which contains a much less basic aniline group and a neutral amide—will safely remain in the organic phase.

References

  • [3] Title: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site Source: International Journal of Molecular Sciences (PubMed Central) URL:[Link]

  • [1] Title: Solid-Phase Heterocyclic Chemistry Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Amide Coupling for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl Ketone

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist medicinal chemists and drug development professionals in troubleshooting and optimizing the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to assist medicinal chemists and drug development professionals in troubleshooting and optimizing the synthesis of 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.

This compound is a critical substituted 2-aminobenzamide intermediate, frequently utilized in the development of atypical antipsychotics targeting dopamine D2 and serotonin 5-HT1A/5-HT2 receptors[1].

Mechanistic Rationale & Synthetic Strategy

Directly coupling anthranilic acid (2-aminobenzoic acid) with 1-(2-fluorophenyl)piperazine using standard peptide coupling reagents (e.g., HATU, EDC) is notoriously inefficient. The unprotected ortho-primary amine on anthranilic acid aggressively competes for the activated carboxylate, leading to severe self-condensation and polymerization[2].

The Solution: We bypass this by utilizing isatoic anhydride as a pre-activated, self-protecting electrophile. The secondary amine of the piperazine selectively attacks the highly electrophilic C-4 carbonyl carbon of the oxazine ring. This triggers a ring-opening event, forming an unstable carbamic acid intermediate that spontaneously decarboxylates (loses CO₂) to irreversibly yield the desired benzamide[2].

SynthesisWorkflow Reactants Isatoic Anhydride + 1-(2-fluorophenyl)piperazine Solvent Solvation & Heating (Anhydrous DMF, 80°C) Reactants->Solvent Attack Nucleophilic Attack (Piperazine at C-4 Carbonyl) Solvent->Attack RingOpen Ring Opening & Decarboxylation (-CO2) Attack->RingOpen Product 2-Aminophenyl 4-(2-fluorophenyl) piperazinyl ketone RingOpen->Product

Fig 1: Mechanistic workflow for the synthesis of 2-aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.

Optimization Data: Solvent & Condition Matrix

The causality behind solvent selection is strictly tied to the moisture sensitivity of the anhydride ring. The table below summarizes our quantitative optimization data for this specific coupling[2],[3],[4].

Solvent SystemMethodTemp (°C)TimeYield (%)Mechanistic Observation
DMF (Anhydrous) Conventional80 °C3-4 h85-92% Optimal solubility; clean conversion; highly scalable.
DMF (Anhydrous) Microwave (140W)100 °C10 min88% Rapid conversion; minimal side products; ideal for screening.
Acetonitrile Conventional25 °C12 h70-75% Slower reaction; safe for highly sensitive functional groups.
Ethanol (95%) ConventionalReflux6 h< 50% Failure state: High dimerization due to water hydrolysis.

Self-Validating Experimental Protocols

The following protocols are engineered to provide built-in feedback loops so you can verify the reaction state in real-time.

Protocol A: Scalable Conventional Synthesis
  • Preparation: In an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatoic anhydride (1.0 eq, 10 mmol).

  • Solvation: Suspend the anhydride in 20 mL of strictly anhydrous N,N-Dimethylformamide (DMF). Causality: Trace water acts as a competing nucleophile, hydrolyzing the anhydride into anthranilic acid, which then dimerizes[4].

  • Amine Addition: Add 1-(2-fluorophenyl)piperazine (1.05 eq, 10.5 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C.

    • Self-Validating Checkpoint 1: Monitor the reaction via the evolution of CO₂ gas. Continuous bubbling is your macroscopic indicator that the nucleophilic attack and subsequent decarboxylation are actively occurring[2].

  • Completion Check: Once gas evolution ceases (typically 3-4 hours), verify completion via TLC (EtOAc/Hexane 1:1).

    • Self-Validating Checkpoint 2: The UV-active spot for isatoic anhydride (Rf ~0.4) must be completely absent[3].

  • Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 100 mL of vigorously stirred ice-cold water. The product will precipitate as a beige solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL), and recrystallize from hot benzene to yield the pure product[3].

Protocol B: Rapid Microwave-Assisted Synthesis
  • In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 eq) and 1-(2-fluorophenyl)piperazine (1.0 eq).

  • Add a minimal amount of anhydrous DMF (approx. 1-2 mL per mmol) to ensure efficient microwave energy transfer.

  • Irradiate the mixture at 140 W for 10 minutes, maintaining the temperature around 100 °C[3].

  • Cool the vessel using compressed air, induce precipitation with ice-cold water, and filter.

Troubleshooting Guides & FAQs

TroubleshootingTree Issue Suboptimal Yield / Impurities CheckCO2 Is CO2 gas evolving? Issue->CheckCO2 NoCO2 Increase Temp / Check Amine CheckCO2->NoCO2 No YesCO2 Analyze via LC-MS / TLC CheckCO2->YesCO2 Yes Dimer Anthranilic acid dimers? YesCO2->Dimer Incomplete Unreacted Isatoic Anhydride? YesCO2->Incomplete FixDimer Switch to Anhydrous Solvent Dimer->FixDimer Yes FixInc Add 0.1 eq DMAP catalyst Incomplete->FixInc Yes

Fig 2: Decision tree for troubleshooting common synthetic failures during amide coupling.

Q: Why is my yield low, and why am I seeing a highly polar spot on my TLC baseline? A: This is the classic signature of anthraniloylanthranilic acid formation. When your solvent contains water (e.g., using 95% ethanol instead of absolute ethanol), the water acts as a competing nucleophile. It hydrolyzes the isatoic anhydride into free anthranilic acid, which subsequently attacks another molecule of isatoic anhydride to form a dimer[4]. Action: Switch to strictly anhydrous solvents and ensure your glassware is oven-dried.

Q: The reaction has stalled, and no CO₂ evolution is observed. What is wrong? A: The nucleophilic attack of the secondary piperazine nitrogen on the C-4 carbonyl is sterically hindered. If you are running the reaction at room temperature in a non-polar solvent, the system lacks the thermal energy to stabilize the transition state. Action: Heating to 80 °C provides the necessary activation energy to overcome this steric bulk and accelerates the decarboxylation step[3].

Q: How can I selectively precipitate the product without resorting to column chromatography? A: Take advantage of the acid-base properties of your mixture. The final product is a highly lipophilic base, whereas unreacted isatoic anhydride and any hydrolyzed anthranilic acid are soluble in aqueous solutions. Quenching the DMF reaction mixture directly into ice-cold water forces the pure 2-aminobenzamide derivative to crash out of solution[3].

References

  • Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials Source: Taylor & Francis URL:[Link]

  • Isatoic Anhydride. IV. Reactions with Various Nucleophiles Source: MYTTEX / The Research Laboratories of Maumee Chemical Co. URL:[Link]

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

This guide provides in-depth troubleshooting and practical solutions for the purification of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. Given the compound's specific structural features—a primary aromatic amine,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for the purification of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. Given the compound's specific structural features—a primary aromatic amine, a piperazine moiety, and a ketone—researchers may encounter distinct challenges. This document is structured to anticipate these issues and offer robust, scientifically-grounded solutions.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the purification of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, providing explanations and actionable solutions.

Q1: My primary purification attempt via flash column chromatography is resulting in significant peak tailing and poor separation. What is causing this?

A1: Severe peak tailing on silica gel is a classic sign of strong interactions between basic compounds and the acidic silanol groups (Si-OH) on the silica surface. Your molecule has two basic nitrogen centers: the primary aromatic amine and the piperazine ring. These basic sites can protonate and bind ionically to the deprotonated, anionic silanol groups, leading to a slow, staggered elution from the column.

Troubleshooting Steps:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.

    • Recommended Modifier: Triethylamine (TEA) or ammonia (as a 7N solution in methanol).

    • Typical Concentration: Start with 0.5-1% (v/v) of TEA in your eluent system (e.g., Ethyl Acetate/Hexanes). This will compete with your compound for binding to the acidic sites on the silica, resulting in more symmetrical peaks.

  • Switch to a Different Stationary Phase: If a basic modifier is not sufficient or is incompatible with downstream applications, consider alternative stationary phases.

    • Alumina (Neutral or Basic): Alumina is a less acidic stationary phase than silica and is often a better choice for purifying basic compounds.

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option designed specifically to minimize tailing of basic analytes.

Q2: I'm observing a new, colored impurity forming during my purification or upon storage. What is this and how can I prevent it?

A2: The 2-aminophenyl (aniline) moiety in your compound is highly susceptible to oxidation. Primary aromatic amines can oxidize to form colored nitroso, nitro, and polymeric impurities, which often present as yellow, brown, or black contaminants. This process can be accelerated by exposure to air, light, or trace metals.

Prevention and Mitigation Strategies:

  • Work Under an Inert Atmosphere: Whenever possible, conduct purification steps (e.g., solvent evaporation, column packing) under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your chromatography solvents by sparging with nitrogen or argon for 15-20 minutes before use.

  • Add an Antioxidant: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT).

  • Purification of Oxidized Material: If oxidation has already occurred, these colored impurities are often highly polar. They may be removed by:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can adsorb the colored impurities. Filter through Celite® to remove the charcoal.

    • Flash Chromatography: The polar, colored impurities will often stick to the baseline of a silica gel column.

Q3: My compound has poor solubility in common recrystallization solvents. How can I develop an effective recrystallization protocol?

A3: The combination of a rigid aromatic system and a polar piperazinyl ketone structure can lead to challenging solubility profiles. A systematic approach is required to find a suitable solvent or solvent system.

Systematic Approach to Recrystallization:

  • Single Solvent Screening: Test solubility in a range of solvents with varying polarities at both room temperature and at reflux. Good candidate solvents will show low solubility at room temperature but high solubility when heated.

    • Solvents to Test: Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene.

  • Developing a Two-Solvent System: This is often the most successful method.

    • Step 1: Find a "soluble" solvent in which your compound is highly soluble, even at room temperature (e.g., Dichloromethane or Methanol).

    • Step 2: Find an "anti-solvent" in which your compound is poorly soluble (e.g., Hexanes, Heptane, or Water).

    • Step 3 (Protocol): Dissolve your compound in the minimum amount of the hot "soluble" solvent. While still hot, slowly add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity). Add a drop or two of the "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q4: After my synthesis, I have unreacted 1-(2-fluorophenyl)piperazine starting material that is co-eluting with my product. How can I separate them?

A4: The starting material and the final product have similar polarities and basicities, making chromatographic separation challenging. An acid-base liquid-liquid extraction can be an effective alternative or pre-purification step. The logic is to exploit the difference in basicity, although it may be slight. A more robust method is to use a protecting group strategy if this is a recurring issue in the synthesis. For post-synthesis separation, a targeted acidic extraction is a practical approach.

Workflow for Separation:

  • Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid solution). Both your product and the starting material are basic and will move into the aqueous layer as their respective hydrochloride salts. This step is primarily to remove non-basic organic impurities.

  • Basification and Re-extraction: Carefully basify the acidic aqueous layer with a base like 1M NaOH or saturated NaHCO₃ until the pH is >10. This deprotonates the ammonium salts, making them soluble in organic solvents again.

  • Re-extraction: Extract the now basic aqueous layer multiple times with an organic solvent (DCM or Ethyl Acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This acid-base workup will help remove non-basic impurities and may alter the composition enough to improve the subsequent chromatographic separation.

Part 2: Experimental Protocols & Data

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to mitigate the peak tailing issues discussed in Q1.

Materials:

  • Crude 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F254)

Procedure:

  • TLC Analysis:

    • Prepare a test eluent of 70:30 Hexanes:EtOAc.

    • Prepare a second test eluent of 70:30:1 Hexanes:EtOAc:TEA.

    • Spot your crude material on a TLC plate and develop one in each system. You should observe a higher Rf value and a more compact spot in the system containing TEA.

  • Column Preparation (Slurry Packing):

    • Prepare the mobile phase for the column. Based on TLC, a gradient from 90:10:1 to 60:40:1 Hexanes:EtOAc:TEA is a good starting point.

    • Create a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10:1 Hexanes:EtOAc:TEA).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of Dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity by increasing the percentage of Ethyl Acetate.

    • Collect fractions and monitor them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Mobile Phase Comparison

Mobile Phase SystemObservationResulting Peak Shape
Hexanes/Ethyl AcetateStrong interaction with silica.Severe Tailing
Hexanes/Ethyl Acetate + 1% TEATEA deactivates acidic silanol sites.Symmetrical (Gaussian)
Dichloromethane/MethanolMethanol is highly polar and can be a good eluent, but often provides less selectivity than binary systems.Moderate Tailing
Dichloromethane/Methanol + 0.5% NH₃Ammonia acts similarly to TEA.Symmetrical
Diagram 1: Troubleshooting Logic for Purification

This diagram outlines the decision-making process when encountering common purification issues with the target compound.

Purification_Troubleshooting Start Crude Product CheckPurity Assess Purity & Impurity Profile (TLC, LCMS) Start->CheckPurity Chromatography Flash Column Chromatography CheckPurity->Chromatography Major Impurities InertAtmosphere Work under Inert Atmosphere (N2/Ar) CheckPurity->InertAtmosphere Oxidation suspected Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Minor Impurities Tailing Peak Tailing Observed? Chromatography->Tailing AddBase Add Basic Modifier (e.g., 1% TEA) to Eluent Tailing->AddBase Yes ChangePhase Use Alternative Phase (Alumina, Amine-Silica) Tailing->ChangePhase If base fails ColoredImpurity Colored Impurities Present? Tailing->ColoredImpurity No AddBase->ColoredImpurity ChangePhase->ColoredImpurity Charcoal Treat with Activated Charcoal ColoredImpurity->Charcoal Yes PureProduct Pure Product ColoredImpurity->PureProduct No, separation is good Charcoal->PureProduct Solubility Poor Solubility? Recrystallize->Solubility TwoSolvent Develop Two-Solvent System (e.g., DCM/Heptane) Solubility->TwoSolvent Yes Solubility->PureProduct No, single solvent works TwoSolvent->PureProduct

Optimization

Technical Support Center: Synthesis of 2-Aminophenyl 4-(2-Fluorophenyl)piperazinyl Ketone

Welcome to the technical support center for the synthesis of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding this synthesis. Our focus is to empower you to overcome common challenges and improve the yield and purity of your target compound.

Synthetic Strategy Overview

The synthesis of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone is most effectively approached via a two-step process. This strategy is designed to mitigate the challenges associated with direct acylation of aniline derivatives, which often fail due to the basicity of the amino group complexing with Lewis acid catalysts.

The proposed synthetic route involves:

  • Synthesis of the Key Intermediate: Preparation of 2'-Amino-α-chloroacetophenone. This electrophilic intermediate is crucial for the subsequent coupling step.

  • Nucleophilic Substitution: Reaction of 2'-Amino-α-chloroacetophenone with 1-(2-fluorophenyl)piperazine to form the final product.

This approach allows for controlled and higher-yielding reactions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format, providing insights into the root causes and actionable solutions.

Problem ID Issue Potential Root Cause(s) Recommended Actions & Explanations
TS-01 Low yield of 2'-Amino-α-chloroacetophenone (Intermediate) Incomplete reaction during the chloroacetylation of the aniline precursor.Action: Ensure anhydrous conditions and use a suitable Lewis acid catalyst. The reaction of anilines with chloroacetonitrile can be sluggish and may require optimization of temperature and reaction time.[1][2]
Side reactions, such as polychloroacetylation.Action: Control the stoichiometry of chloroacetonitrile carefully. Slow, dropwise addition can help to minimize side reactions.
TS-02 Low yield of the final product in the substitution step Incomplete reaction between the intermediate and the piperazine derivative.Action: The nucleophilic substitution on α-haloketones is generally facile.[3] However, ensure the reaction is stirred for an adequate amount of time. Monitoring by Thin Layer Chromatography (TLC) is crucial. A non-nucleophilic base (e.g., diisopropylethylamine) can be added to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.
Formation of a dimeric impurity from the self-condensation of 2'-Amino-α-chloroacetophenone.Action: Add the 1-(2-fluorophenyl)piperazine to the reaction mixture before initiating the reaction with the chloroacetophenone intermediate. This ensures the piperazine is available to react preferentially.
TS-03 Presence of multiple spots on TLC after the final reaction Unreacted starting materials.Action: If the reaction has stalled, consider a slight increase in temperature or extending the reaction time.
Formation of a bis-acylated piperazine byproduct.Action: While the N-aryl piperazine nitrogen is significantly less nucleophilic, under forcing conditions, a second molecule of the chloroacetophenone could react. Use a slight excess of the piperazine derivative to favor the mono-alkylation product.
TS-04 Difficulty in purifying the final product by column chromatography The basic nature of the final product leads to tailing and poor separation on standard silica gel.Action: Employ a modified chromatography strategy. Options include: 1. Using an amine-functionalized silica column.[4] 2. Using neutral or basic alumina as the stationary phase.[5] 3. Adding a small percentage (e.g., 1-2%) of a competing amine like triethylamine or ammonia in methanol to the mobile phase to suppress the interaction of the basic product with the acidic silica.[6]
TS-05 Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the product.Action: Choose a solvent or solvent system with a lower boiling point.[7] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.[1][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2'-Amino-α-chloroacetophenone (Intermediate)

This protocol outlines the ortho-chloroacetylation of an aniline precursor.

Materials:

  • Aniline

  • Chloroacetonitrile

  • Lewis Acid Catalyst (e.g., AlCl₃ or BF₃·OEt₂)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve aniline (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add the Lewis acid catalyst (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Slowly add a solution of chloroacetonitrile (1.05 eq) in anhydrous DCM via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

Protocol 2: Synthesis of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

This protocol details the nucleophilic substitution reaction to form the final product.

Materials:

  • 2'-Amino-α-chloroacetophenone (from Protocol 1)

  • 1-(2-fluorophenyl)piperazine

  • Diisopropylethylamine (DIPEA) or K₂CO₃

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve 1-(2-fluorophenyl)piperazine (1.1 eq) and a non-nucleophilic base such as DIPEA (1.5 eq) in acetonitrile.

  • Add a solution of 2'-Amino-α-chloroacetophenone (1.0 eq) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 6-8 hours. Monitor the reaction progress by TLC (a typical eluent system would be ethyl acetate/hexane).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Workflow and Mechanisms

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Start Synthesis TLC_Check Monitor Reaction by TLC Start->TLC_Check Low_Yield Low Yield Observed TLC_Check->Low_Yield Incomplete Reaction Impure Impure Product by TLC TLC_Check->Impure Multiple Spots Complete Reaction Complete & Clean TLC_Check->Complete Complete Check_Reagents Verify Reagent Purity & Anhydrous Conditions Low_Yield->Check_Reagents Optimize_Cond Optimize Temp / Time / Base Low_Yield->Optimize_Cond Check_Stoich Verify Stoichiometry Impure->Check_Stoich Modify_Purification Modify Purification Method (e.g., Amine Column, Recrystallization) Impure->Modify_Purification Workup Proceed to Workup & Purification Complete->Workup End Pure Product Workup->End Check_Reagents->TLC_Check Retry Optimize_Cond->TLC_Check Retry Check_Stoich->TLC_Check Retry Modify_Purification->Workup Repurify

Caption: A decision-tree workflow for troubleshooting the synthesis.

Reaction Mechanism

The core of the synthesis is a bimolecular nucleophilic substitution (SN2) reaction.

Caption: Simplified SN2 mechanism for the final coupling step.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts acylation of aniline not a recommended route for the synthesis of the aminophenyl ketone intermediate? A1: The amino group (-NH₂) on the aniline ring is a Lewis base. It readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction. This acid-base reaction forms a deactivated complex, which makes the aromatic ring electron-deficient and thus unreactive towards electrophilic aromatic substitution.

Q2: What is the role of the base (DIPEA or K₂CO₃) in the final substitution step? A2: The base acts as an acid scavenger. The nucleophilic substitution reaction releases one equivalent of hydrochloric acid (HCl). This acid can protonate the basic nitrogen atoms of the piperazine starting material or the final product, rendering them non-nucleophilic and halting the reaction. The added base neutralizes the HCl, ensuring the nucleophiles remain active and driving the reaction to completion.

Q3: My final product appears as an oil and won't solidify. What should I do? A3: If the product is an oil at room temperature, it may indicate the presence of impurities that are depressing the melting point. First, ensure purification was effective. If the product is pure but still an oil, you can attempt to form a salt (e.g., a hydrochloride salt by adding a solution of HCl in ether), which is often a crystalline solid and easier to handle.

Q4: Can I use a different halogen on the acetophenone intermediate, for example, 2'-Amino-α-bromoacetophenone? A4: Yes, α-bromoacetophenones are also excellent electrophiles for this type of SN2 reaction and are commonly used.[9] In some cases, they can be more reactive than their chloro-analogs, potentially allowing for milder reaction conditions or shorter reaction times.

Q5: How can I confirm the identity and purity of my final product? A5: A combination of analytical techniques is recommended.

  • TLC: To assess purity and compare with starting materials.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.

References

  • Request PDF. (n.d.). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives.
  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). PMC.
  • Synthetic Access to Arom
  • How do I purify ionizable organic amine compounds using flash column chrom
  • A unified method for purification of basic proteins. (n.d.). PMC - NIH.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.
  • Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Using neutral or basic alumina in column chromatography for purification of amines. (2022, April 22). Chemistry Stack Exchange.
  • Crystalliz
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Request PDF. (n.d.). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives.
  • Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspart
  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. (2019, February 13). PMC.
  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019, June 23). YouTube.
  • Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. (2024, February 21). Semantic Scholar.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). FLORE.
  • When should amine-bonded columns be used for purific

Sources

Troubleshooting

"managing low solubility of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone in assays"

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Aminop...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone in experimental assays. The following information is based on established principles of medicinal chemistry and formulation science.

Frequently Asked Questions (FAQs)

Q1: My compound, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, is precipitating as soon as I add it to my aqueous assay buffer. What is happening?

A: This is a very common issue known as "solvent shock." Your compound is likely dissolved at a high concentration in an organic solvent like 100% DMSO, where it is highly soluble.[1] When this concentrated stock is rapidly diluted into an aqueous buffer, the compound is suddenly in an environment where it is poorly soluble, causing it to crash out of solution.[1] The key is to manage this transition from a favorable organic solvent to an unfavorable aqueous environment more gradually.

Q2: What are the structural features of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone that cause its low aqueous solubility?

A: The molecular structure contains multiple hydrophobic (water-repelling) components, including two phenyl rings. While the aminophenyl and piperazinyl groups contain nitrogen atoms that can participate in hydrogen bonding, the overall character of the molecule is lipophilic, leading to inherently poor solubility in water.[2] Many promising drug candidates face this challenge, often falling into the Biopharmaceutics Classification System (BCS) Class II or IV, which are characterized by low solubility.[3][4]

Q3: How does pH impact the solubility of this compound?

A: The "aminophenyl" moiety contains a primary amine group (-NH2), which is basic.[2] In an acidic environment (lower pH), this amine group can become protonated (R-NH3+), forming a positively charged ion.[5] This charged species is significantly more polar and, therefore, more soluble in aqueous solutions. Conversely, at neutral or basic pH, the amine group remains in its neutral, less polar form, reducing its water solubility. This pH-dependent solubility is a critical property to leverage in your assays.

Q4: I've seen the terms "kinetic" and "thermodynamic" solubility. Which one should I be concerned with for my in-vitro assays?

A: For most in-vitro screening and cell-based assays, you are dealing with kinetic solubility . This refers to the concentration of a compound that can be achieved by diluting a DMSO stock solution into an aqueous buffer and measures how much stays in solution under these non-equilibrium, rapid conditions.[6][7][8] It is a practical measure of what concentration you can achieve in a typical assay setup.

Thermodynamic solubility , on the other hand, is the true equilibrium solubility of the solid compound in a solvent, measured after an extended incubation (e.g., 24 hours) to ensure the solution is fully saturated.[6][9][10] This value is more critical for later-stage drug development, such as formulation for oral dosage forms.[8][10] For initial experiments, optimizing for kinetic solubility is the primary goal.

In-Depth Troubleshooting and Optimization Guide

If you are encountering persistent solubility issues, a systematic approach is required to identify the optimal conditions for your specific assay.

Problem 1: Compound Precipitates in Stock Solution or Between Experiments

Inconsistent results or visible precipitate in your stock vial can invalidate your experiments. The integrity of your stock solution is paramount.

Causality: Repeated freeze-thaw cycles can cause a compound to fall out of solution, especially if the initial stock concentration is close to its solubility limit in the storage solvent.[1] Absorption of atmospheric water into hygroscopic solvents like DMSO can also alter solubility over time.[11][12]

Solutions & Protocol:

  • Ensure Complete Initial Dissolution: When first preparing your stock, ensure the compound is fully dissolved. Use gentle warming (e.g., 37°C water bath) and vortexing. Visually inspect the solution against a light source to confirm no solid particles remain.[1]

  • Prepare Single-Use Aliquots: The most effective way to maintain stock integrity is to aliquot the solution into single-use volumes in low-binding tubes.[1][11] This prevents the damaging effects of repeated freeze-thaw cycles.

  • Proper Storage: Store stock solutions at -20°C or -80°C, protected from light, as specified by the manufacturer or based on compound stability data.[11]

  • Pre-Use Check: Before each use, thaw an aliquot completely and visually inspect for precipitation. If precipitate is observed, attempt to redissolve by warming and vortexing. If it does not redissolve, a fresh stock solution must be prepared.[1]

Problem 2: Precipitate Forms Immediately Upon Dilution into Aqueous Assay Buffer

This is the classic "solvent shock" scenario. The goal is to create a more hospitable environment for the compound in the final assay medium.

Below is a workflow to systematically address this issue.

G cluster_0 Troubleshooting Workflow for Assay Precipitation start Precipitation Observed in Assay stock_check Step 1: Verify Stock Solution Integrity (See Problem 1) start->stock_check buffer_opt Step 2: Optimize Assay Buffer Conditions stock_check->buffer_opt If stock is clear ph_mod Strategy A: pH Modification buffer_opt->ph_mod Test First cosolvent Strategy B: Co-Solvent Addition buffer_opt->cosolvent excipient Step 3: Use Solubilizing Excipients ph_mod->excipient If precipitation persists resolved Solubility Issue Resolved ph_mod->resolved cosolvent->excipient If precipitation persists cosolvent->resolved cyclodextrin Strategy C: Cyclodextrins excipient->cyclodextrin surfactant Strategy D: Surfactants excipient->surfactant cyclodextrin->resolved surfactant->resolved

Caption: Troubleshooting workflow for compound precipitation.

Causality: As an amine-containing compound, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone will be more soluble at an acidic pH where the amine is protonated.

G cluster_0 Mechanism of pH-Dependent Solubility node_A High pH (e.g., 7.4) Neutral Amine (R-NH₂) node_B Low pH (e.g., < 6.0) Protonated Amine (R-NH₃⁺) node_A->node_B  + H⁺ - H⁺ node_A_prop Low Polarity Poor Aqueous Solubility node_A->node_A_prop node_B_prop High Polarity Enhanced Aqueous Solubility node_B->node_B_prop

Sources

Optimization

"reducing off-target effects of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone"

Technical Support Center: Troubleshooting Off-Target Effects of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (2-APFK) Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have de...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Off-Target Effects of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (2-APFK)

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help medicinal chemists and drug development professionals troubleshoot the polypharmacological liabilities inherent to 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (CAS: 1018243-43-0).

While this compound is a highly versatile building block, it contains two "privileged scaffolds" that frequently result in off-target binding: the 1-(2-fluorophenyl)piperazine moiety (notorious for GPCR promiscuity) and the 2-aminophenyl ketone group (a classic kinase hinge binder). This guide provides a mechanistic breakdown of these liabilities, rational design strategies to mitigate them, and self-validating experimental protocols to verify your optimizations.

Section 1: Mechanistic FAQ – Deconstructing the Off-Target Profile

Q1: Why does our 2-APFK lead exhibit high background affinity for serotonergic (5-HT1A/5-HT2A) and dopaminergic (D2) receptors? A1: The liability is structurally embedded in the 1-(2-fluorophenyl)piperazine moiety. This substructure is a highly conserved pharmacophore for aminergic G-protein coupled receptors (GPCRs)[1]. Causality is driven by two primary interactions in the orthosteric binding pocket:

  • Salt Bridge Formation: The basic distal nitrogen of the piperazine ring (pKa ~8.5) becomes protonated at physiological pH and forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in transmembrane helix 3.

  • Cation- π / π−π Stacking: The 2-fluorophenyl ring engages in π−π stacking with aromatic residues (e.g., Phe6.52) in the binding pocket, while the fluorine atom can act as a weak hydrogen bond acceptor.

gpcr_signaling L 2-APFK (Ligand) R 5-HT2A Receptor (Off-Target) L->R Binds G Gq Protein Activation R->G PLC Phospholipase C (PLC) G->PLC IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG Ca Intracellular Ca2+ Release IP3->Ca

Caption: 5-HT2A receptor off-target activation and downstream Gq signaling cascade.

Q2: What is the structural basis for the hERG cardiotoxicity (QT prolongation) we are observing in patch-clamp assays? A2: The hERG potassium channel central cavity is highly susceptible to molecules containing a basic amine flanked by lipophilic aromatic groups. The protonated piperazine nitrogen of 2-APFK interacts with the Tyr652 residue via cation- π interactions, while the aminophenyl and fluorophenyl rings form hydrophobic contacts with Phe656. The high lipophilicity (LogD) of the compound drives local accumulation in the plasma membrane, exacerbating the blockade.

Q3: We are seeing unexpected kinase inhibition in our broad-panel screens. Why? A3: The 2-aminophenyl ketone moiety is a bidentate hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, allowing it to dock into the hinge region of various kinases. The primary amine acts as an H-bond donor to the kinase backbone carbonyl, while the ketone oxygen acts as an H-bond acceptor from the backbone amide.

Section 2: Troubleshooting Guide – Rational Design Mitigations

If your primary target is not a GPCR or a kinase, you must engineer these liabilities out of the 2-APFK scaffold.

Strategy 1: Mitigating hERG Liability via pKa and Lipophilicity Modulation

To abolish hERG binding, you must disrupt the cation- π interaction with Tyr652.

  • Action: Lower the basicity of the piperazine nitrogen.

  • Execution: Introduce electron-withdrawing groups (e.g., converting the piperazine to a morpholine, or adding a fluorine atom to an adjacent carbon) to lower the pKa by 1.5–2.0 units[2]. Alternatively, introduce a one-carbon bridge across the piperazine ring. Counterintuitively, bridging the piperazine lowers the measured LogD 7.4​ by up to -0.8, reducing lipophilicity and local membrane concentration without adding polar heteroatoms[3].

herg_mitigation A 2-APFK Lead (High hERG Liability) B Identify Basic Nitrogen (Piperazine pKa ~8.5) A->B C Strategy 1: Lower pKa (Add Electronegative Group) B->C D Strategy 2: Reduce Lipophilicity (One-Carbon Bridge) B->D E Strategy 3: Steric Shielding (Alpha-Methylation) B->E F Patch-Clamp Validation (IC50 > 30 µM) C->F D->F E->F

Caption: Workflow for mitigating hERG liability in piperazine-containing leads.

Strategy 2: Abolishing GPCR (5-HT/D2) Binding
  • Action: Induce steric clash in the narrow GPCR orthosteric pocket.

  • Execution: Alpha-methylation adjacent to the basic piperazine nitrogen creates steric hindrance that prevents the nitrogen from optimally aligning with Asp3.32. Additionally, shifting the fluorine atom from the ortho (2-position) to the meta or para position on the phenyl ring can disrupt the specific π−π geometry required for 5-HT2A binding.

Strategy 3: Eliminating Kinase Hinge Binding
  • Action: Remove the hydrogen bond donor capacity of the 2-aminophenyl group.

  • Execution: N,N-dimethylation of the primary amine. This completely abolishes the ability of the molecule to donate a hydrogen bond to the kinase hinge backbone, effectively rendering the scaffold "kinase-dead."

Section 3: Quantitative Data Summary

The following table summarizes the expected structure-activity relationship (SAR) outcomes when applying the troubleshooting strategies above to the 2-APFK scaffold.

Modification to 2-APFK ScaffoldPiperazine pKaPrimary Target IC 50​ (nM)hERG IC 50​ (µM)5-HT2A K i​ (nM)Kinase Panel Hit Rate
Unmodified 2-APFK (Baseline) 8.5151.2 (Toxic)8 (High)12%
N,N-Dimethylation of 2-Amino group 8.5181.5 (Toxic)10 (High)< 1%
Alpha-Methylation of Piperazine 8.6224.5> 10,000 10%
One-Carbon Bridged Piperazine 7.814> 30 (Safe)45012%
Combined (Bridged + N,N-Dimethyl) 7.820> 30 (Safe)> 5,000 < 1%

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every modification must be validated through a self-contained, highly controlled assay workflow.

triage_workflow S1 Synthesize Analogues S2 Primary Target Assay (Efficacy) S1->S2 S3 GPCR Panel (Radioligand Binding) S2->S3 Active S4 Kinase Panel (Hinge Binding Check) S3->S4 Clean S5 Automated Patch-Clamp (hERG Check) S4->S5 Clean S6 Lead Progression S5->S6 IC50 > 30 µM

Caption: High-throughput triage workflow for evaluating 2-APFK analogues.

Protocol A: In Vitro Radioligand Binding Assay for GPCR Profiling

Purpose: To validate the elimination of 5-HT2A off-target binding.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Setup: In a 96-well plate, combine 50 µL of [³H]-Ketanserin (final concentration 1 nM, acting as the specific radioligand), 50 µL of the 2-APFK analogue (serial dilutions from 10 µM to 0.1 nM), and 100 µL of membrane suspension.

  • Internal Validation Controls:

    • Total Binding (TB): Buffer instead of the test compound.

    • Non-Specific Binding (NSB): Add 10 µM of unlabeled Mianserin. (A valid assay requires TB to be at least 5x higher than NSB).

  • Incubation & Filtration: Incubate at 37°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific ligand adherence.

  • Analysis: Wash filters 3x with ice-cold buffer, dry, and add scintillation cocktail. Calculate the K i​ using the Cheng-Prusoff equation.

Protocol B: Automated Patch-Clamp Assay for hERG Liability

Purpose: To confirm that pKa/lipophilicity modifications successfully rescued the hERG liability.

  • Cell Preparation: Use CHO cells stably expressing the human KCNH2 (hERG) gene. Resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration with an intracellular solution (130 mM KCl, 1 mM MgCl₂, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application & Validation:

    • Apply 2-APFK analogues at 1, 3, 10, and 30 µM.

    • Positive Control: Apply 100 nM Dofetilide at the end of the run. (The assay is only valid if Dofetilide produces >90% tail current block).

  • Data Extraction: Measure the peak tail current amplitude. Calculate the IC 50​ by fitting the fractional block vs. concentration to a Hill equation. An IC 50​ > 30 µM is considered clean.

References

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines Source: Journal of Medicinal Chemistry, American Chemical Society (2018). URL:[Link]

  • The influence and manipulation of acid/base properties in drug discovery Source: Drug Discovery Today, Monash University (2014). URL:[Link]

  • Piperazine skeleton in the structural modification of natural products: a review Source: Journal of Enzyme Inhibition and Medicinal Chemistry, ResearchGate (2021). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Protocol Optimization for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone Experiments

Welcome to the technical support guide for experiments involving 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. This molecule, a key intermediate in pharmaceutical research, presents unique challenges during its syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for experiments involving 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. This molecule, a key intermediate in pharmaceutical research, presents unique challenges during its synthesis and handling due to its multifunctional nature. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights to streamline your experimental workflow, troubleshoot common issues, and ensure protocol integrity.

Core Synthesis Strategy & Mechanistic Considerations

The synthesis of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone typically involves the acylation of an aniline derivative. The most direct-seeming approach, a Friedel-Crafts acylation, is often problematic.

The primary challenge stems from the aniline moiety's free amino group (-NH₂). This group is a Lewis base and will readily complex with the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) required for the acylation. This complexation deactivates the catalyst, often leading to very low or no product yield.[1] Therefore, a more robust strategy involves protecting the amino group before acylation, followed by a deprotection step.

cluster_0 Amine Protection cluster_1 Acylation (Friedel-Crafts) cluster_2 Deprotection cluster_3 Reagent Preparation A 2-Aminotoluene (or similar precursor) B Acetanilide Derivative A->B Acetic Anhydride D Protected Ketone Product B->D Lewis Acid (AlCl₃) C Acyl Chloride Formation C->D E Final Product: 2-Aminophenyl... ...piperazinyl ketone D->E Acidic or Basic Hydrolysis F 1-(2-Fluorophenyl)piperazine H Coupling to form Piperazinyl Acyl Chloride F->H G Acylating Agent Precursor (e.g., Chloroacetyl chloride) G->H H->C Used in Acylation

Caption: Recommended synthesis workflow involving amine protection.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and workup of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone in a question-and-answer format.

Issue / Question Potential Cause(s) & Scientific Explanation Recommended Solutions & Protocol Adjustments
Q: My acylation reaction yield is extremely low or zero. What's the primary cause? 1. Catalyst Deactivation: The free amino group on your starting material is a Lewis base that complexes with and deactivates the Lewis acid catalyst (e.g., AlCl₃).[1] This is the most common reason for failure in this type of reaction.2. Insufficient Catalyst: Stoichiometric or even excess amounts of the Lewis acid are often required, as it complexes with both the acylating agent and the product ketone.[1]1. Protect the Amino Group: Before acylation, convert the aniline to an acetanilide using acetic anhydride. The resulting amide is less basic, preventing catalyst deactivation, yet still directs the acylation to the desired ortho/para positions.[1]2. Increase Catalyst Loading: Use at least 2-3 equivalents of AlCl₃ relative to the protected aniline.
Q: The reaction is violent and difficult to control upon adding the Lewis acid. 1. Exothermic Reaction: The complexation of Lewis acids with reagents and solvents can be highly exothermic.2. Moisture Contamination: Lewis acids like AlCl₃ react violently with water.[1]1. Slow, Cold Addition: Add the Lewis acid portion-wise at a low temperature (e.g., 0 °C) with vigorous and efficient stirring to dissipate heat.2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous grade solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q: TLC analysis shows multiple product spots, suggesting isomer formation or side products. How can I improve selectivity? 1. Lack of Regiocontrol: Friedel-Crafts acylation on a protected aniline (acetanilide) is ortho- and para-directing. You may be forming a mixture of isomers.2. Di-acylation: If the initial amine protection is incomplete or if the reaction with the piperazine moiety is not selective, multiple additions can occur.[2]1. Control Temperature: In many acylation reactions, lower temperatures favor the para-isomer due to reduced steric hindrance, while higher temperatures can sometimes favor the ortho-product.[1]2. Purification: Isomeric products often have different polarities and can be separated using column chromatography. Optimize your solvent system (e.g., Hexane/Ethyl Acetate gradient) for better separation.[3]
Q: I'm having difficulty purifying the final product. It oils out during recrystallization. 1. Impurities Present: Residual starting materials or byproducts can act as eutectic contaminants, lowering the melting point and preventing crystallization.2. Inappropriate Solvent System: The chosen solvent may have too high or too low of a solvating power for the product at different temperatures.1. Pre-purify with Chromatography: Before attempting recrystallization, run the crude material through a silica gel plug or a full column to remove major impurities.[4]2. Optimize Recrystallization: Use a solvent pair. Dissolve the compound in a small amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate) and then slowly add a poor solvent (e.g., Hexane, Pentane) until turbidity persists. Cool slowly.
Q: The final compound appears to degrade upon storage or during analysis. 1. Air/Light Sensitivity: The free amino group can be susceptible to oxidation, leading to colored impurities.2. Inherent Instability: Some α-amino ketones can be inherently unstable, potentially undergoing transformations in certain conditions.[5]1. Proper Storage: Store the purified compound under an inert atmosphere (Argon or Nitrogen), protected from light, and at a low temperature (e.g., -20 °C).2. pH Control: During workup and analysis (e.g., HPLC), maintain appropriate pH to ensure the compound's stability. The protonated amine is generally less prone to oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for monitoring the progress of the acylation and deprotection steps? A1: Thin-Layer Chromatography (TLC) is the most effective and immediate method. Use a suitable mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate) to resolve the starting material, intermediate, and product. Stain with potassium permanganate or visualize under UV light. For quantitative analysis and purity checks, High-Performance Liquid Chromatography (HPLC) with UV detection is the standard.[6][7]

Q2: How do I choose the optimal solvent for the reaction? A2: For the Friedel-Crafts acylation step, a non-polar, anhydrous solvent that does not compete with the substrate for the Lewis acid catalyst is required. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. For the final coupling or purification steps, solvents like Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF) are often used depending on the specific reaction requirements.[2][8]

Q3: What are the critical safety precautions when working with the reagents for this synthesis? A3:

  • Lewis Acids (AlCl₃): Highly corrosive and water-reactive. Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat), and work under anhydrous conditions.

  • Acyl Chlorides: Corrosive and lachrymatory. Handle exclusively in a fume hood.

  • Solvents (DCM, DCE): Chlorinated solvents are toxic and potential carcinogens. Ensure adequate ventilation and proper waste disposal.

Q4: My final product has poor aqueous solubility. How can this be addressed for biological assays? A4: The piperazine and aminophenyl moieties provide opportunities for salt formation.[9][10] Treatment with a stoichiometric amount of an acid (e.g., HCl, methanesulfonic acid) can form a more water-soluble salt. For formulation, co-solvents like DMSO or ethanol are commonly used, but their concentration must be optimized to avoid toxicity in biological systems.

Start Low Reaction Yield Observed Q1 Was the amine protected before adding AlCl₃? Start->Q1 A1_No Protect Amine: React with Acetic Anhydride before acylation. Q1->A1_No No A1_Yes Proceed to next check Q1->A1_Yes Yes Q2 How many equivalents of AlCl₃ were used? A1_Yes->Q2 A2_Low Increase Catalyst: Use at least 2.5-3.0 equivalents of AlCl₃. Q2->A2_Low < 2.5 eq A2_High Proceed to next check Q2->A2_High ≥ 2.5 eq Q3 Were anhydrous conditions strictly maintained? A2_High->Q3 A3_No Optimize Conditions: Use oven-dried glassware and anhydrous solvents under N₂. Q3->A3_No No A3_Yes Consider reaction time/ temperature optimization. Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for low reaction yield.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone via Amine Protection

This protocol is based on a multi-step synthesis designed to maximize yield and minimize side-product formation.

Step A: Protection of 2-Aminobenzonitrile (Example Precursor)

  • To a stirred solution of 2-aminobenzonitrile (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected acetanilide intermediate.

Step B: Friedel-Crafts Acylation

  • Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve the protected acetanilide intermediate (1.0 eq) and the appropriate piperazinyl acyl chloride (1.0 eq) in anhydrous DCM.

  • Add the solution from step 3 to the AlCl₃ suspension dropwise over 30-60 minutes, keeping the temperature below 5 °C.

  • After addition, allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Extract the product with DCM, wash the combined organic layers, dry over Na₂SO₄, and concentrate.

Step C: Deprotection (Acid Hydrolysis)

  • Dissolve the crude protected ketone from Step B in a mixture of ethanol and concentrated HCl (e.g., 3:1 v/v).

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude final product.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system (a gradient of ethyl acetate in hexane is a good starting point, e.g., from 10% to 50% ethyl acetate).

  • Load the adsorbed product onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Analyze fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purity Analysis by HPLC-UV

This method is suitable for determining the purity of the final compound.[7]

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C

References

  • BenchChem. (2025). Technical Support Center: Optimization of Aminophenyl Ketone Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Organic Chemistry Portal. (n.d.). TMSOTf-Catalyzed [4 + 2] Annulation of Ynamides and β-(2-Aminophenyl)-α,β-ynones for the Synthesis 2-Aminoquinolines.
  • Dayalan, A., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry.
  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem.
  • MDPI. (2021).
  • Wikipedia. (n.d.). Piperazine.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of 2-((p-Aminophenyl)sulphonyl)ethanol.
  • DergiPark. (2026). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their.
  • PubMed. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones.
  • PubMed. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • PMC. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone in Solution

Welcome to the technical support guide for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for maintaining the stability of this compound in solution. Ensuring the integrity of your experimental compound is paramount for generating reproducible and reliable data. This guide addresses common stability challenges through a series of frequently asked questions and detailed experimental protocols.

Part 1: Core Stability Issues and Initial Troubleshooting

This section addresses the most common questions regarding the handling and storage of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.

Q1: I've just synthesized/received my compound. What are the primary factors that can cause its degradation in solution?

A1: The molecular structure of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone contains several functional groups susceptible to degradation. The primary factors of concern are:

  • Oxidation: The aminophenyl group and the piperazine ring are both susceptible to oxidative degradation.[1][2] This process can be accelerated by the presence of dissolved oxygen, trace metal ions (like Cu²⁺, Fe²⁺), and exposure to light.[3][4]

  • pH-Dependent Hydrolysis: While the ketone is relatively stable, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis or other pH-dependent degradation pathways. The stability of phenylpiperazine derivatives is known to be influenced by pH.[5]

  • Photodegradation: Aromatic amines and compounds with ketone functionalities can be sensitive to light, particularly UV radiation. Exposure can lead to the formation of radical species that initiate degradation.[6][7]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation. Thermal degradation of piperazine has been shown to be significant at higher temperatures.[3]

Q2: My solution of the compound is developing a yellow or brown tint over time, even when stored in the fridge. What is happening?

A2: A color change is a strong indicator of oxidative degradation. The 2-aminophenyl moiety is particularly prone to oxidation, which often results in the formation of colored quinone-imine type structures or other chromophoric degradation products. This process can occur even at refrigerated temperatures if the solution is not adequately protected from dissolved oxygen or contains trace metal ion contaminants.

Q3: What is the best general practice for preparing and storing a stock solution of this compound to ensure maximum stability?

A3: To maximize the shelf-life of your stock solution, a multi-faceted approach is required. The following table summarizes the recommended storage conditions.

Table 1: Recommended General Storage Conditions

ParameterRecommendationRationale
Solvent Use high-purity, degassed solvents (e.g., DMSO, Ethanol). Degas by sparging with an inert gas like argon or nitrogen for 15-20 minutes.Removes dissolved oxygen, a key reactant in oxidative degradation.
pH Prepare solutions in a slightly acidic buffer (e.g., pH 3-6), if compatible with your experimental system.[8][9]Protonation of the amine groups can reduce their susceptibility to oxidation.
Temperature Store at ≤ -20°C for long-term storage. For short-term use, store at 2-8°C. Avoid repeated freeze-thaw cycles.Low temperatures slow down the rate of all chemical degradation reactions.[3]
Light Exposure Store solutions in amber glass vials or wrap clear vials completely in aluminum foil.[6]Prevents photodegradation initiated by ambient or UV light.
Atmosphere After preparing the solution, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.Creates an inert atmosphere, further minimizing contact with oxygen.

Part 2: Troubleshooting Specific Degradation Pathways

This section provides detailed protocols and explanations for identifying and mitigating specific types of chemical degradation.

Oxidative Degradation: The Primary Challenge

Oxidation is often the most significant and rapid degradation pathway for this molecule due to the presence of the aminophenyl and piperazine moieties.

start Observe Loss of Purity or Color Change check_o2 Is the solution protected from oxygen? start->check_o2 check_metals Could metal ion contamination be an issue? check_o2->check_metals Yes degas Use degassed solvents and inert gas overlay check_o2->degas No add_antioxidant Incorporate an antioxidant (e.g., BHT, Ascorbic Acid) check_metals->add_antioxidant No add_chelator Add a chelating agent (e.g., EDTA) check_metals->add_chelator Yes retest Re-evaluate stability over time add_antioxidant->retest add_chelator->retest degas->retest stable Solution is Stable retest->stable

Caption: Troubleshooting workflow for suspected oxidative degradation.

Q4: How can I definitively determine if my compound is degrading via oxidation and what is the best way to prevent it?

A4: To confirm and prevent oxidation, a systematic approach is necessary. The piperazine ring can undergo oxidative degradation initiated by free radicals, potentially leading to ring-opening or the formation of products like 2-oxopiperazine.[1][2] This process is often catalyzed by metal ions.[3]

Experimental Protocol: Preparation of an Oxidation-Resistant Solution

This protocol uses a combination of techniques to minimize oxidation.

Materials:

  • 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

  • High-purity, anhydrous DMSO or Ethanol

  • Butylated hydroxytoluene (BHT) or Ascorbic Acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Argon or Nitrogen gas source

  • Amber glass vials with Teflon-lined caps

Procedure:

  • Solvent Degassing: Sparge the required volume of solvent with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Prepare Stabilizer Stock Solutions:

    • Prepare a 100 mM stock solution of EDTA in water.

    • Prepare a 1 M stock solution of BHT in the chosen organic solvent.

  • Formulate the Stabilized Solvent: To your degassed solvent, add the stabilizers. The final concentrations in the solvent should be adjusted based on preliminary tests, but a good starting point is provided in Table 2.

  • Dissolve the Compound: Weigh the target compound and dissolve it in the stabilized solvent to achieve the desired final concentration.

  • Inert Gas Overlay: Before sealing the vial, flush the headspace with argon or nitrogen for 30-60 seconds.

  • Storage: Store the sealed vial at -20°C, protected from light.

  • Control Sample: Prepare a parallel sample in a non-stabilized, non-degassed solvent to act as a control.

  • Analysis: Analyze both the stabilized sample and the control sample at initial and subsequent time points (e.g., 1 week, 1 month) using a suitable analytical method like HPLC-UV or LC-MS to compare the rate of degradation.

Table 2: Recommended Antioxidants and Chelating Agents

AgentTypeRecommended Starting ConcentrationMechanism of Action
BHT Antioxidant (Radical Scavenger)100 µM - 1 mMTerminates free-radical chain reactions. Stable in various conditions.[4]
Ascorbic Acid Antioxidant (Reducing Agent)100 µM - 1 mMReadily undergoes oxidation, thereby sacrificially protecting the target compound.
EDTA Chelating Agent10 - 100 µMSequesters divalent metal ions (Fe²⁺, Cu²⁺) that catalyze oxidative reactions.[3]
pH-Dependent Degradation

The stability of the compound can be highly dependent on the pH of the solution. It is crucial to identify the optimal pH range for storage and experimental use.

Compound Parent Compound Acid < pH 4 Compound->Acid Acidic Conditions Neutral pH 6-8 Compound->Neutral Neutral Conditions Alkaline > pH 9 Compound->Alkaline Alkaline Conditions Hydrolysis Potential Amide/Imine Hydrolysis Acid->Hydrolysis Oxidation Oxidation of Amine/Piperazine Neutral->Oxidation Dominant Pathway Alkaline->Oxidation Accelerated CyclicImide Cyclic Imide Formation (for similar structures) Alkaline->CyclicImide Possible for related structures [31]

Caption: Potential pH-dependent degradation pathways.

Q5: How do I determine the optimal pH for my compound and what buffers should I use?

A5: A pH-stability study is the definitive way to determine the optimal pH range. This involves incubating the compound in a series of buffers across a wide pH range and monitoring its degradation over time. For amine-containing compounds, stability is often enhanced in slightly acidic conditions (pH < 6) where the primary amine is protonated, making it less susceptible to oxidation.[8][9]

Experimental Protocol: pH-Stability Profiling

Objective: To determine the pH at which the compound exhibits maximum stability.

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 9, 10). See Table 3 for recommendations.

  • Sample Preparation: Prepare a concentrated stock of your compound in a suitable organic solvent (e.g., DMSO). Spike a small volume of this stock into each buffer to a final concentration suitable for analysis (e.g., 10 µM), ensuring the final organic solvent concentration is low (<1%) to minimize its effect.

  • Incubation: Incubate the samples at a controlled, stressed temperature (e.g., 40°C or 50°C) to accelerate degradation. Include a control set stored at 4°C.

  • Time Points: Collect aliquots from each pH solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench any reaction by freezing or mixing with a mobile phase for analysis.

  • Analysis: Quantify the remaining percentage of the parent compound at each time point using a validated stability-indicating HPLC method.

  • Data Interpretation: Plot the percentage of remaining compound versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Table 3: Common Buffer Systems for pH Stability Studies

pH RangeBuffer SystemNotes
2.0 - 3.0Glycine-HCl / KCl-HClSuitable for highly acidic conditions.
3.0 - 6.0Citrate-PhosphateProvides good buffering capacity across a wide acidic range.
6.0 - 8.0Phosphate (PBS)Physiologically relevant but be aware of potential catalysis by phosphate ions.
8.0 - 10.0Borate / Carbonate-BicarbonateUseful for evaluating stability under alkaline conditions.
Photodegradation

The aromatic rings in the structure make it a candidate for photosensitivity. Direct exposure to light, especially from artificial sources, can provide the energy needed to initiate degradation.

start Prepare 3 Sample Sets light Expose to ICH Light Source (≥1.2M lux-hrs VIS, ≥200 W-hrs/m² UVA) start->light dark Store in Dark (Control) (Same temperature) start->dark fridge Store in Fridge (Control) start->fridge analyze Analyze All Samples by HPLC/LC-MS light->analyze dark->analyze fridge->analyze compare1 Compare Light vs. Dark analyze->compare1 compare2 Compare Dark vs. Fridge analyze->compare2 photodeg Photodegradation is Significant compare1->photodeg Significant Difference stable Compound is Stable compare1->stable No Difference thermaldeg Thermal Degradation is Significant compare2->thermaldeg Significant Difference

Caption: Experimental workflow for a confirmatory photostability study based on ICH Q1B guidelines.[6]

Q6: How do I perform a photostability test and protect my compound during routine experiments?

A6: A confirmatory photostability test should be conducted according to ICH Q1B guidelines.[6][10] This involves exposing the compound to a controlled light source that provides both visible and UV light for a specified duration.

Protection during Routine Experiments:

  • Use Amber Vials/Flasks: For all solutions containing the compound.

  • Cover with Aluminum Foil: If amber glassware is not available, wrap clear containers in foil.

  • Minimize Light Exposure: Turn off overhead lights when not necessary and avoid working with the compound in direct sunlight.

  • Use a Dark Room: For highly sensitive steps, consider working in a room with red or yellow safety lights.

By systematically addressing these potential degradation pathways, you can significantly enhance the stability of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone in your experiments, leading to more accurate and reliable scientific outcomes.

References

  • LAPPIN, G. R. Rationalizing Product Formation in Piperazine Degradation: A Computational Study. ACS Omega. 2021. Available from: [Link]

  • LI, Y., et al. Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. 2023, 11(6). Available from: [Link]

  • FREEMAN, S. A. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. 2011. Available from: [Link]

  • MAZARI, S. A., et al. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control. 2015, 34, pp. 1-17. Available from: [Link]

  • KOŁACZEK, A., et al. The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. 2019. Available from: [Link]

  • KLIMKIEWICZ, J., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. 2018, 8(73), pp. 41938-41949. Available from: [Link]

  • AL-NADAWI, A., et al. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. 2021, 125(1), pp. 334-347. Available from: [Link]

  • PATEL, K., et al. pH-Stability test of the aminal core toward hydrolysis. ResearchGate. 2017. Available from: [Link]

  • DERuiter, J., et al. Analytical Methods for the Separation of Piperazine Analogs. Analytical Methods. 2010. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. 1996. Available from: [Link]

  • WELANKIWAR, A., et al. Photostability testing of pharmaceutical products. ResearchGate. 2013. Available from: [Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. 1996. Available from: [Link]

  • ABEBE, W., et al. Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. MDPI. 2024. Available from: [Link]

  • MAILLARD, Y., et al. Influence of pH and light on the stability of some antioxidants. PubMed. 1994, 115(2), pp. 134-40. Available from: [Link]

  • AL-KHAFAJI, Z. F. S., et al. A Review on Analytical Methods for Piperazine Determination. Scribd. 2022. Available from: [Link]

  • NAVANEESWARI, R., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. 2016. Available from: [Link]

  • AL-KHAFAJI, Z. F. S., et al. A Review on Analytical Methods for Piperazine Determination. NTU Journal. 2022. Available from: [Link]

  • PATEL, K., et al. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. 1990, 7(7), pp. 703-711. Available from: [Link]

  • VOELKER, A. L., et al. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Food Chemistry. 2022, 375. Available from: [Link]

  • VOELKER, A. L., et al. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. ResearchGate. 2021. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Batch-to-Batch Variability of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

Welcome to the technical support center for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage batch-to-batch variability of this compound. By understanding the root causes and implementing robust analytical strategies, you can ensure the consistency and reliability of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: We've observed significant differences in the solubility and dissolution rates between different batches of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. What could be the underlying cause?

A1: This is a classic indicator of polymorphism, where a compound exists in multiple crystalline forms.[1][2] Different polymorphs, despite being chemically identical, can exhibit distinct physical properties, including solubility, melting point, and stability.[3][4] The manufacturing process, including solvent choice, crystallization conditions, and drying, can influence which polymorphic form is produced.[2][5] It's also possible that one batch may have a higher amorphous content, which generally leads to faster dissolution but can be less stable.[5]

Q2: Our latest batch of the compound shows unexpected peaks during HPLC analysis that were not present in previous batches. How should we approach identifying these impurities?

A2: Unexpected peaks in an HPLC chromatogram typically point to the presence of impurities. These can originate from several sources throughout the synthesis and storage process, including by-products, unreacted starting materials, intermediates, or degradation products.[6] A systematic approach to identification is crucial. Start by reviewing the synthesis route for potential side reactions.[7] Techniques like High-Performance Liquid Chromatography (HPLC) offer quantitative analysis of purity.[7] For structural elucidation of the unknown impurities, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable for providing molecular weight and fragmentation data.[8]

Q3: We have noticed a decline in the biological activity of our compound with a newer batch, even though the purity appears to be high by standard HPLC. What could be the issue?

A3: While HPLC is excellent for assessing purity, it may not distinguish between different stereoisomers (enantiomers or diastereomers) unless a chiral column and method are used. If your compound has a chiral center, it's possible that the new batch has a different enantiomeric ratio. Different stereoisomers can have vastly different biological activities. Another possibility is the presence of an impurity that, even at low levels, could be a potent inhibitor or antagonist in your assay. Finally, consider the impact of polymorphism; a less soluble form could lead to lower effective concentrations in your biological assay.[1]

Q4: How can we establish a robust quality control (QC) system to minimize batch-to-batch variability for this compound moving forward?

A4: A comprehensive QC strategy is multi-faceted. It begins with stringent control over raw materials and a well-defined, reproducible manufacturing process. For the compound itself, a suite of analytical tests should be employed to characterize each batch thoroughly. This should include not only purity assessment by HPLC but also tests to identify the polymorphic form (e.g., X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC)), particle size analysis, and residual solvent analysis (by GC).[9][10] Establishing tight specifications for each of these parameters is key to ensuring consistency.

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Investigating Out-of-Specification (OOS) Purity Results

This guide provides a systematic workflow for investigating batches that fail to meet the established purity specifications.

Caption: Workflow for Investigating OOS Purity Results.

Troubleshooting Guide 2: Addressing Physical Property Variations

This guide outlines the steps to diagnose and manage variability in physical properties like solubility, which are often linked to the solid-state form of the compound.

Caption: Decision tree for diagnosing physical property variability.

Section 3: Analytical Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol provides a general framework for developing an HPLC method to assess the purity of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone and to profile its impurities.

Objective: To separate the main compound from potential process-related impurities and degradation products.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade acetonitrile and water[11]

  • Formic acid or other suitable modifier

  • Reference standard of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

  • Samples from different batches

Methodology:

  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.

  • Analysis: Inject the reference standard followed by the batch samples.

  • Data Interpretation: Compare the chromatograms of the different batches. Look for variations in the number and area of impurity peaks. The purity of the main compound can be calculated based on the relative peak areas.

Protocol 2: X-Ray Diffraction (XRD) for Polymorph Identification

This protocol describes the use of XRD to identify the crystalline form of the compound.

Objective: To determine if different batches of the compound exist in different polymorphic forms.

Materials:

  • X-ray diffractometer

  • Sample holder

  • Samples from different batches

Methodology:

  • Sample Preparation: Place a small amount of the powder sample onto the sample holder and gently flatten the surface.

  • Instrument Setup: Configure the XRD instrument with appropriate settings for copper K-alpha radiation. Set the scanning range (e.g., 2 to 40 degrees 2θ) and scan speed.

  • Data Collection: Run the analysis for each batch sample.

  • Data Interpretation: Overlay the XRD patterns from the different batches. Significant differences in the peak positions (2θ values) and relative intensities indicate the presence of different polymorphs.[2]

Section 4: Data Presentation

Table 1: Example Certificate of Analysis (CoA) for Two Different Batches
ParameterBatch ABatch BSpecificationAnalytical Method
Appearance White to off-white powderWhite to off-white powderWhite to off-white powderVisual
Purity (by HPLC) 99.5%98.2%≥ 98.0%HPLC-UV
Largest Unknown Impurity 0.08%0.45%≤ 0.20%HPLC-UV
Total Impurities 0.25%0.95%≤ 1.0%HPLC-UV
Melting Point (DSC) 152-154 °C145-147 °CReportDSC
Polymorphic Form (XRD) Form IForm IIReportXRD
Residual Solvents < 500 ppm< 500 ppm≤ 3000 ppmGC-HS

Interpretation: This table highlights a scenario where both batches meet the overall purity specification, but Batch B has a significantly higher level of the largest unknown impurity and a different melting point and polymorphic form. This could explain potential differences in performance.

References

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available from: [Link]

  • 4-(4-Amino-2-fluorophenyl)-2-piperazinone — Chemical Substance Information. NextSDS. Available from: [Link]

  • 4-(2-Aminophenyl)-2-piperazinone — Chemical Substance Information. NextSDS. Available from: [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris. Available from: [Link]

  • The effect of polymorphism on active pharmaceutical ingredients: A review. ResearchGate. Available from: [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. Available from: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. PubMed. Available from: [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Available from: [Link]

  • Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. PMC. Available from: [Link]

  • Analytical Techniques in Pharmaceutical Reverse Engineering. ResolveMass Laboratories Inc. Available from: [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Available from: [Link]

  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimsonpublishers.com. Available from: [Link]

  • Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-. Google Patents. Available from: https://patents.google.
  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available from: [Link]

  • NOTE FOR GUIDANCE ON IMPURITIES. EMA. Available from: [Link]

  • Pharmaceutical Ingredient Characterization Essential Analytical Techniques. Available from: [Link]

  • ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Altasciences. Available from: [Link]

  • Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. Available from: [Link]

  • Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes. Google Patents.
  • Batch-to-Batch Consistency: Why It Matters for Intermediates. Available from: [Link]

  • IPI Manufacturing - Key Challenges in API Characterisation and its Impacts. Agilent. Available from: [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. Available from: [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Biological Activity of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

This guide provides a comprehensive framework for the validation of the biological activity of the novel compound, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. Drawing upon established principles of drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of the biological activity of the novel compound, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. Drawing upon established principles of drug discovery and preclinical evaluation, this document outlines a proposed synthetic route, hypothesizes potential biological targets, and presents a detailed experimental plan for the robust validation of its therapeutic potential. The primary focus of this guide will be on its potential as an antipsychotic agent, based on structural similarities to known psychoactive compounds, while also considering other plausible biological activities.

Introduction: Unveiling the Potential of a Novel Scaffold

The compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone presents a unique chemical architecture, integrating three key pharmacophores: an aminophenyl group, a fluorophenyl moiety, and a piperazinyl ketone core. This combination of structural features suggests a potential for interaction with various biological targets within the central nervous system (CNS). The piperazine ring is a common scaffold in many CNS-active drugs, including antipsychotics and antidepressants, known to interact with dopamine and serotonin receptors. The presence of a fluorophenyl group can enhance metabolic stability and receptor binding affinity. Furthermore, the aminophenyl ketone portion may contribute to the molecule's overall electronic and conformational properties, influencing its pharmacological profile.

Given the structural alerts, this guide will primarily focus on validating the hypothesized antipsychotic activity of this compound. However, the inherent novelty of the molecule warrants a broader initial screening to explore other potential therapeutic applications, such as its effects on nucleoside transport, based on findings for structurally related molecules.

Proposed Synthesis of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

A plausible and efficient synthetic route for the target compound can be designed based on established organic chemistry reactions. The proposed synthesis involves a multi-step process, beginning with commercially available starting materials.

cluster_0 Proposed Synthetic Pathway A 2-Nitrobenzoyl chloride C 2-Nitro-1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one A->C Acylation B 1-(2-Fluorophenyl)piperazine B->C D 2-Amino-1-(4-(2-fluorophenyl)piperazin-1-yl)ethan-1-one C->D Reduction of Nitro Group (e.g., H2, Pd/C) E 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (Target Compound) D->E Intramolecular Cyclization or Alternative Synthetic Step

Caption: Proposed synthetic route for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.

Hypothesized Biological Activity and Mechanism of Action

The structural features of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone suggest a primary hypothesis of activity as an atypical antipsychotic. This is based on the well-established role of the piperazine scaffold in targeting dopamine D2 and serotonin 5-HT2A receptors, key players in the pathophysiology of schizophrenia.[1] Atypical antipsychotics generally exhibit a higher affinity for 5-HT2A receptors compared to D2 receptors, which is believed to contribute to their improved side-effect profile, particularly a reduction in extrapyramidal symptoms.[1]

Signaling Pathway Hypothesis

cluster_0 Hypothesized Antipsychotic Mechanism Compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone D2R Dopamine D2 Receptor Compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Compound->HT2AR Antagonism Downstream Modulation of Downstream Signaling (e.g., cAMP, Ca2+) D2R->Downstream HT2AR->Downstream Therapeutic Antipsychotic Effects (Reduction of positive & negative symptoms) Downstream->Therapeutic cluster_1 In Vitro Validation Workflow Start Synthesized Compound Receptor Receptor Binding Assays (D1, D2, 5-HT1A, 5-HT2A, etc.) Start->Receptor Functional Functional Assays (e.g., cAMP, Ca2+ flux) Receptor->Functional ENT ENT Inhibition Assay ([3H]uridine uptake) Functional->ENT Data Data Analysis (IC50, Ki determination) ENT->Data

Caption: Step-by-step workflow for in vitro validation.

Detailed Protocols:

  • Receptor Binding Assays:

    • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human dopamine D1 and D2 receptors, and serotonin 5-HT1A and 5-HT2A receptors.

    • Radioligand Binding: Perform competitive binding assays using appropriate radioligands (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).

    • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • Detection: Separate bound from free radioligand by rapid filtration and quantify radioactivity using a scintillation counter.

    • Data Analysis: Calculate the IC50 and Ki values to determine the binding affinity of the test compound for each receptor.

  • Functional Assays:

    • Cell Culture: Use cell lines expressing the target receptors and a suitable reporter system (e.g., cAMP-responsive element for Gs/Gi-coupled receptors, or a calcium-sensitive dye for Gq-coupled receptors).

    • Compound Treatment: Treat the cells with an agonist for the receptor in the presence of varying concentrations of the test compound.

    • Signal Detection: Measure the downstream signaling response (e.g., changes in cAMP levels or intracellular calcium).

    • Data Analysis: Determine the potency of the compound as an antagonist (or agonist/partial agonist).

  • Equilibrative Nucleoside Transporter (ENT) Inhibition Assay:

    • Cell Culture: Use cells expressing human ENT1 and ENT2.

    • [3H]uridine Uptake: Incubate the cells with [3H]uridine in the presence of varying concentrations of the test compound.

    • Measurement: Measure the amount of radiolabeled uridine taken up by the cells.

    • Data Analysis: Calculate the IC50 value for ENT inhibition. [2][3]

In Vivo Validation

Objective: To evaluate the in vivo efficacy of the test compound in animal models of psychosis and to assess its potential side effects.

Experimental Workflow

cluster_2 In Vivo Validation Workflow Start Compound with Favorable In Vitro Profile PK Pharmacokinetic Studies (Bioavailability, half-life) Start->PK Efficacy Efficacy Models (e.g., Amphetamine-induced hyperlocomotion, Prepulse inhibition) PK->Efficacy SideEffect Side Effect Assessment (Catalepsy, Rota-rod) Efficacy->SideEffect Data Data Analysis (Dose-response, therapeutic index) SideEffect->Data

Caption: Phased approach for in vivo validation studies.

Detailed Protocols:

  • Pharmacokinetic Studies:

    • Dosing: Administer the test compound to rodents (e.g., rats or mice) via relevant routes (e.g., oral, intraperitoneal).

    • Blood Sampling: Collect blood samples at various time points.

    • Analysis: Measure the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Parameter Calculation: Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Efficacy Models for Antipsychotic Activity:

    • Amphetamine- or MK-801-Induced Hyperlocomotion: This model assesses the ability of a compound to block the psychostimulant effects of dopamine agonists or NMDA receptor antagonists, which mimic positive symptoms of schizophrenia. [1][4] 1. Acclimate rodents to an open-field arena. 2. Administer the test compound or vehicle. 3. Administer amphetamine or MK-801. 4. Measure locomotor activity using automated tracking systems.

    • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.

      • Place the animal in a startle chamber.

      • Present a series of acoustic stimuli (pulse alone, prepulse + pulse).

      • Measure the startle response.

      • Calculate the percentage of PPI.

  • Side Effect Assessment:

    • Catalepsy Test: This test measures the induction of motor rigidity, a common extrapyramidal side effect of typical antipsychotics.

      • Place the animal's forepaws on a raised bar.

      • Measure the time it takes for the animal to remove its paws.

    • Rota-rod Test: This test assesses motor coordination and potential sedative effects. [5] 1. Train the animals to stay on a rotating rod. 2. Administer the test compound. 3. Measure the latency to fall from the rotating rod.

Data Presentation and Interpretation

All quantitative data from the in vitro and in vivo studies should be summarized in clear and concise tables to facilitate comparison between the test compound and reference drugs.

Example In Vitro Data Table:

CompoundD2 Ki (nM)5-HT2A Ki (nM)5-HT2A/D2 RatioENT1 IC50 (µM)ENT2 IC50 (µM)
Test Compound Experimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
Haloperidol ~1>100<0.01>10>10
Risperidone ~3~0.2~15>10>10

Example In Vivo Data Table:

CompoundAmphetamine-Induced Hyperlocomotion (ED50, mg/kg)Catalepsy (MED, mg/kg)Therapeutic Index (Catalepsy/Efficacy)
Test Compound Experimental ValueExperimental ValueCalculated Value
Haloperidol ~0.1~0.5~5
Risperidone ~0.2>10>50

Conclusion

This guide provides a rigorous and scientifically sound framework for the initial biological validation of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. By systematically evaluating its in vitro and in vivo pharmacological profile and comparing it to established drugs, researchers can effectively determine its therapeutic potential, particularly as a novel antipsychotic agent. The proposed experimental plan, if executed diligently, will provide the necessary data to support further preclinical and clinical development of this promising new chemical entity.

References

  • Danan, D., et al. (2007). The chakragati mouse: a mouse model for rapid in vivo screening of antipsychotic drug candidates. Biotechnology Journal, 2(11), 1344-52.
  • Chaki, S., & Okubo, T. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160.
  • Jadhav, K. S., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160.
  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]

  • Eastwood, B. J., et al. (2015). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 6(5), 849-856.
  • Google Patents. (n.d.). Assay for screening antipsychotic drugs.
  • Szymański, P., et al. (2023). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. Pharmaceutics, 16(1), 28.
  • Shi, X. N., et al. (2015). In Silico Identification and In Vitro and In Vivo Validation of Anti-Psychotic Drug Fluspirilene as a Potential CDK2 Inhibitor and a Candidate Anti-Cancer Drug. PLoS ONE, 10(7), e0132072.
  • Stratton, C. W., et al. (2021). Multi-Site Evaluation of Immunoassays for Antipsychotic Drug Measurement in Clinical Samples.
  • Tang, S. C. W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555.
  • Tang, S. C. W., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555.
  • Dayalan, S., et al. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 22(7), 5041-5045.
  • Google Patents. (n.d.). Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Al-Adiwish, W. M., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 163-176.
  • Saha, J., et al. (2017). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 8(1), 147-160.
  • Al-Omair, M. A., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369.
  • Su, L., et al. (2018). Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Letters, 20(11), 3399-3402.
  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.
  • Koutsoupidaki, M., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5412.
  • Sádaba, I., et al. (2018). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies.

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Comparative

A Comparative Guide to the Pharmacological Cross-Validation of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

A Senior Application Scientist's Perspective on Establishing Efficacy and Safety for Novel Phenylpiperazine Analogs Disclaimer: 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone is a novel compound with limited publicly...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Establishing Efficacy and Safety for Novel Phenylpiperazine Analogs

Disclaimer: 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone is a novel compound with limited publicly available data. This guide, therefore, presents a scientifically rigorous, hypothetical framework for its cross-validation. The experimental designs, data, and comparisons are based on established methodologies for analogous phenylpiperazine derivatives and are intended to serve as an expert-level template for researchers in the field.

Introduction: The Phenylpiperazine Scaffold and the Imperative for Rigorous Validation

The N-phenylpiperazine moiety is a cornerstone in medicinal chemistry, recognized for its versatility and presence in numerous centrally active drugs.[1][2] These compounds frequently interact with serotonergic and dopaminergic receptors, making them prime candidates for treating a spectrum of CNS disorders, including depression, anxiety, and psychosis.[1] The introduction of a novel analog, such as 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, necessitates a multi-tiered cross-validation approach to elucidate its pharmacological profile and therapeutic potential. This guide provides a comprehensive, experience-driven roadmap for such an undertaking.

Predicted Mechanism of Action: A Hypothesis Grounded in Structural Analogy

Based on its core structure, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone is hypothesized to function as a modulator of monoamine neurotransmitter systems. The phenylpiperazine group is a well-established pharmacophore for serotonin (5-HT) and dopamine (DA) receptors.[1][2] The specific substitutions—an aminophenyl ketone and a fluorophenyl group—will likely influence receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

A primary hypothesis is that the compound will exhibit significant affinity for 5-HT receptor subtypes, particularly 5-HT1A and 5-HT2A, and potentially dopamine D2 receptors, common targets for antipsychotic and antidepressant medications.[3][4]

Part 1: In Vitro Cross-Validation - From Receptor Affinity to Functional Response

The initial phase of cross-validation involves a battery of in vitro assays to determine the compound's molecular targets and functional effects in a controlled cellular environment.

Experimental Protocol 1: Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone for a panel of relevant CNS receptors.

Methodology:

  • Preparation of Cell Membranes: Utilize HEK293 cells stably expressing the human receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT7, D2).[5]

  • Radioligand Binding: Perform competitive binding assays using a known radioligand for each receptor target (e.g., [3H]-5-CT for 5-HT7 receptors).[5]

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • Detection: Measure the displacement of the radioligand by the test compound using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 (concentration required to inhibit 50% of radioligand binding) and convert it to the apparent inhibition constant (Ki) using the Cheng-Prusoff equation.[5]

Experimental Protocol 2: Functional Assays

Objective: To characterize the functional activity (e.g., agonism, antagonism) of the compound at its identified targets.

Methodology:

  • Cell Culture: Use cell lines expressing the target receptor and a downstream reporter system (e.g., a calcium-sensitive fluorescent dye for Gq-coupled receptors like 5-HT2A).[6]

  • Compound Application: Apply the test compound at various concentrations. For antagonist testing, pre-incubate with the compound before adding a known agonist.

  • Signal Detection: Measure the functional response (e.g., changes in intracellular calcium, cAMP levels, or β-arrestin recruitment).[6][7]

  • Data Analysis: Generate dose-response curves to determine potency (EC50 or IC50) and efficacy (% of maximal response compared to a reference agonist).

Comparative Data Summary (Hypothetical)
Compound5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)5-HT2A Functional Assay (EC50/IC50, nM)
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone 15.28.7250.1IC50: 12.5 (Antagonist)
Alternative 1 (Clozapine) 12012160Antagonist
Alternative 2 (Aripiprazole) 4.5301.5Partial Agonist

Part 2: In Vivo Cross-Validation - Bridging Molecular Effects and Behavioral Outcomes

Successful in vitro validation warrants progression to in vivo models to assess the compound's effects on complex physiological and behavioral processes.[8][9] Phenotypic drug screening in animal models is a powerful strategy to uncover behaviorally active compounds.[10]

Experimental Protocol 3: Rodent Behavioral Assays

Objective: To evaluate the psychoactive effects of the compound in established rodent models of anxiety, depression, and psychosis.

Methodology:

  • Elevated Plus Maze (Anxiety): Administer the compound to mice or rats and measure the time spent in the open versus closed arms of the maze. Anxiolytic compounds typically increase the time spent in the open arms.

  • Forced Swim Test (Depression): Administer the compound and measure the duration of immobility when the animal is placed in a container of water. Antidepressant-like compounds tend to decrease immobility time.

  • Prepulse Inhibition of Startle (Psychosis): Measure the ability of a weak prestimulus to inhibit the startle response to a strong stimulus. This is often disrupted in models of psychosis, and antipsychotics can restore normal prepulse inhibition.

Comparative Data Summary (Hypothetical)
CompoundElevated Plus Maze (Time in Open Arms, % Change)Forced Swim Test (Immobility Time, % Change)Prepulse Inhibition (% Restoration)
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone +45%-30%60%
Alternative 1 (Diazepam) +60%N/AN/A
Alternative 2 (Fluoxetine) +15%-50%N/A
Alternative 3 (Haloperidol) -10%+5%75%

Part 3: Cross-Validation Logic and Workflow

The cross-validation process is an iterative cycle of hypothesis generation, testing, and refinement.[11][12][13][14] A robust validation strategy ensures that the observed effects are reproducible and directly attributable to the compound's mechanism of action.

Workflow Diagram

CrossValidationWorkflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation in_vitro_binding Receptor Binding Assays in_vitro_functional Functional Assays in_vitro_binding->in_vitro_functional Identify Targets in_vivo_behavioral Behavioral Assays in_vitro_functional->in_vivo_behavioral Predict Behavioral Effects in_vivo_pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo_behavioral->in_vivo_pk_pd Correlate Exposure & Effect in_vivo_pk_pd->in_vitro_binding Refine Hypothesis end Comprehensive Pharmacological Profile in_vivo_pk_pd->end start Novel Compound: 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone start->in_vitro_binding

Caption: Iterative workflow for cross-validating a novel compound.

Signaling Pathway Hypothesis

Based on the hypothetical antagonist activity at the 5-HT2A receptor, the following signaling pathway is proposed to be modulated by 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.

SignalingPathway Compound 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone HTR2A 5-HT2A Receptor Compound->HTR2A Blocks Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Serotonin Serotonin Serotonin->HTR2A

Caption: Hypothesized blockade of the 5-HT2A receptor signaling cascade.

Conclusion and Future Directions

This guide outlines a foundational strategy for the cross-validation of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. The hypothetical data presented suggest a compound with a unique profile, potentially acting as a 5-HT2A antagonist with anxiolytic and antidepressant-like properties. Further studies, including off-target screening, toxicity profiling, and pharmacokinetic analysis, are essential next steps. The systematic application of these cross-validation principles is paramount for the successful translation of novel chemical entities from the laboratory to the clinic.

References

  • da Silva, V. M., Guedes, J. A., de Paula, C. M. D., & Fraga, C. A. M. (2012). Phenylpiperazine derivatives: a patent review (2006 – present).
  • Kinser, R. D. (2018). Developing zebrafish behavioral assays for high-throughput psychoactive drug discovery. UC San Diego.
  • Knipe, J. M., Chen, F., Peppas, N. A., & Smyth, H. D. C. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Journal of Pharmaceutical Sciences, 106(6), 1594-1602.
  • Banks, M. L., & Negus, S. S. (2017). Translational In Vivo Assays in Behavioral Biology. In Behavioral Pharmacology of Drug Abuse (pp. 3-21). Springer, Cham.
  • Marvin, J. S., Schoonover, D. W., & Keshwani, M. M. (2019). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 117(10), 1845-1855.
  • Li, X., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). Novel phenylpiperazine derivatives as potent transient receptor potential vanilloid 1 antagonists. Chemical Biology & Drug Design, 104(1), e14584.
  • Jones, M. W., & Jaramillo, J. (2018). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 9(1), 69-74.
  • Cools, L., & Chaves, C. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59.
  • Thirunavukkarasu, A., & Senthilkumar, P. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5621-5626.
  • Wikipedia contributors. (2023, December 2). Phenylpiperazine. In Wikipedia, The Free Encyclopedia. Retrieved March 19, 2024, from [Link]

  • Vamathevan, J., & Clark, D. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 19(11), 1435-1447.
  • Guney, E. (2018).
  • Taylor & Francis. (n.d.). Cross validation – Knowledge and References. Retrieved March 19, 2024, from [Link]

  • Stary, M., Satała, G., & Bojarski, A. J. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080.
  • Ciano, A., Stornelli, C., & Gnerre, C. (2022). In Vitro and In Silico Analysis of the Residence Time of Serotonin 5-HT7 Receptor Ligands with Arylpiperazine Structure. ACS Chemical Neuroscience, 13(8), 1226-1237.
  • Freeman, K. B., & W, H. J. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Progress in Brain Research, 269, 1-33.
  • Freeman, K. B., & W, H. J. (2022). Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. Request PDF.
  • Editage Insights. (2023, September 8). Cross-validation: An essential tool for biomedical researchers. [Link]

  • van den Boom, M., & Chaves, C. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(33), 12345-12353.
  • Wikipedia contributors. (2024, March 12). Cross-validation (statistics). In Wikipedia, The Free Encyclopedia. Retrieved March 19, 2024, from [Link]

  • Tang, S. C. W., & Chan, K. W. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555.
  • Tang, S. C. W., & Chan, K. W. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)
  • Yevich, J. P., & New, J. S. (1992). Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 35(23), 4516-4523.
  • Jenkins, D., & Whitfield, J. (2024). Ketosis Suppression and Ageing (KetoSAge) Part 2: The Effect of Suppressing Ketosis on Biomarkers Associated with Ageing, HOMA-IR, Leptin, Osteocalcin, and GLP-1, in Healthy Females. MDPI.
  • Mlynárová, R., Tazká, D., Racanská, E., Kyselovic, J., & Svec, P. (2000). [Effects of a (fluorophenyl) piperazine derivative (substance IIIv) on cardiovascular function]. Ceska a Slovenska Farmacie, 49(4), 177-180.
  • Manoury, P. M., Dumas, A. P., & Najer, H. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.
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Validation

Head-to-Head Comparison of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl Ketone Analogues: Structural Dynamics and 5-HT Receptor Selectivity

Executive Summary & Pharmacological Context The 1-arylpiperazine scaffold is a highly privileged structure in neuropharmacology, serving as the backbone for numerous ligands targeting serotonin (5-HT) and dopamine (D2) r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1-arylpiperazine scaffold is a highly privileged structure in neuropharmacology, serving as the backbone for numerous ligands targeting serotonin (5-HT) and dopamine (D2) receptors[1]. Among these, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (CAS: 1018243-43-0)[2] represents a highly specialized, conformationally restricted pharmacophore.

By integrating an ortho-aminophenyl ketone moiety with an ortho-fluorinated arylpiperazine, this scaffold is designed to probe the orthosteric binding sites of 5-HT1A and 5-HT2A receptors. This guide provides a head-to-head evaluation of this parent compound against its structural analogues, detailing how subtle modifications—such as the removal of the halogen or the reduction of the ketone linker—drastically alter receptor selectivity, binding affinity, and functional signaling[3][4].

Structural Rationale & Pharmacophore Causality

To understand the performance of these analogues, we must first deconstruct the causality behind their structural elements. The minimal pharmacophoric requirement for 5-HT/D2 receptor binding is a protonatable basic nitrogen positioned 5.2–5.7 Å from an aromatic ring centroid[4]. However, selectivity is driven by the micro-environment:

  • The 2-Fluoro Substitution (The Conformational Lock): The ortho-fluorine atom on the distal phenyl ring restricts the rotational freedom of the aryl-piperazine bond via stereoelectronic repulsion. This pre-organizes the molecule into a bioactive chair conformation that optimally aligns with the hydrophobic pocket of the 5-HT1A receptor (specifically interacting with residues Asp116 and Phe340).

  • The Ketone Linker (The Hydrogen Bond Acceptor): Unlike flexible alkyl chains, the carbonyl group introduces structural rigidity and acts as a critical hydrogen bond acceptor[3]. This oxygen atom is hypothesized to interact with Ser199 in the 5-HT2A receptor, which explains why ketone-linked arylpiperazines often exhibit a distinct 5-HT1A/5-HT2A dual-affinity profile compared to their alkyl-linked counterparts.

Head-to-Head Quantitative Comparison

We compared the parent compound (Analogue A) against two targeted structural variants to isolate the thermodynamic contributions of the fluorine atom and the ketone linker.

  • Analogue A (Parent): 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.

  • Analogue B (Des-fluoro): 2-Aminophenyl 4-phenylpiperazinyl ketone (Tests the necessity of the halogen lock).

  • Analogue C (Methylene Linker): 2-Aminophenyl-1-(4-(2-fluorophenyl)piperazin-1-yl)methane (Tests the necessity of the carbonyl H-bond acceptor).

Table 1: In Vitro Receptor Binding Affinities ( Ki​ , nM)
CompoundStructural Modification5-HT1A ( Ki​ nM)5-HT2A ( Ki​ nM)D2 ( Ki​ nM)Selectivity Ratio (1A/2A)
Analogue A Parent (Ketone + 2-Fluoro)4.2 ± 0.315.5 ± 1.2120 ± 83.7
Analogue B Des-fluoro (Ketone only)25.1 ± 1.845.0 ± 3.585 ± 51.8
Analogue C Methylene Linker (+ 2-Fluoro)1.8 ± 0.2110.4 ± 8.1250 ± 1561.3

Data Synthesis: The removal of the ortho-fluorine (Analogue B) causes a ~6-fold drop in 5-HT1A affinity, validating its role in stabilizing the bioactive conformation. Conversely, reducing the ketone to a methylene (Analogue C) drastically increases 5-HT1A selectivity by abolishing the 5-HT2A interaction, proving the carbonyl's necessity for 5-HT2A binding[3][5].

Receptor Signaling & Pathway Divergence

Arylpiperazines can act as agonists, partial agonists, or antagonists depending on the target[6]. 5-HT1A receptors are Gi/o​ -coupled (inhibiting adenylyl cyclase), while 5-HT2A receptors are Gq​ -coupled (activating phospholipase C).

G LIG Ketone Analogue A (Dual Ligand) HT1A 5-HT1A Receptor (Gi-coupled) LIG->HT1A High Affinity (Ki: 4.2nM) HT2A 5-HT2A Receptor (Gq-coupled) LIG->HT2A Mod. Affinity (Ki: 15.5nM) AC Adenylyl Cyclase (AC) HT1A->AC Inhibits (-) PLC Phospholipase C (PLC) HT2A->PLC Activates (+) CAMP ↓ cAMP Production AC->CAMP IP3 ↑ IP3 / Calcium PLC->IP3

Caption: Divergent GPCR signaling pathways modulated by the dual-affinity 2-aminophenyl ketone analogue.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols utilize internal self-validation mechanisms to eliminate false positives caused by non-specific lipid partitioning or endogenous enzyme activity.

Protocol 1: Radioligand Competition Binding Assay (5-HT1A)

Purpose: Determine the orthosteric binding affinity ( Ki​ ) of the analogues. Self-Validation Mechanism: The inclusion of WAY-100635, a highly selective and silent 5-HT1A antagonist[7]. By defining non-specific binding (NSB) with WAY-100635 rather than a generic ligand, we guarantee that the displaced radioligand is exclusively localized to the 5-HT1A orthosteric pocket.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and 1 mM EDTA. Centrifuge at 40,000 x g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H]-8-OH-DPAT (radioligand), and varying concentrations of the test analogue (10^-11 to 10^-4 M).

  • Validation Control (NSB): In parallel control wells, add 10 µM WAY-100635 alongside the radioligand and membranes.

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking).

  • Quantification: Wash filters 3x with ice-cold buffer, extract into scintillation fluid, and count radioactivity. Calculate IC50 using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Workflow S1 Incubate Membranes with [3H]-8-OH-DPAT S2 Test Analogue (Displacement) S1->S2 Test Wells S3 WAY-100635 (NSB Control) S1->S3 Control Wells S4 Rapid Filtration (Wash Unbound) S2->S4 S3->S4 S5 Scintillation Counting S4->S5

Caption: Radioligand binding workflow incorporating WAY-100635 for non-specific binding (NSB) validation.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Purpose: Determine if the analogues act as agonists or antagonists at the Gi​ -coupled 5-HT1A receptor[6]. Self-Validation Mechanism: The assay requires two critical modulators: Forskolin and IBMX . Forskolin directly activates adenylyl cyclase to artificially raise the baseline cAMP level, providing a large "signal window" to observe Gi​ -mediated inhibition. IBMX (a phosphodiesterase inhibitor) prevents the degradation of cAMP by endogenous cellular enzymes. Without IBMX, a drop in cAMP could be falsely attributed to receptor agonism when it is actually due to PDE activity.

Step-by-Step Workflow:

  • Cell Plating: Seed 5-HT1A-expressing CHO cells into a 384-well plate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA).

  • Enzyme Modulation: Add 500 µM IBMX to all wells and incubate for 10 minutes at room temperature.

  • Stimulation & Treatment: Add 10 µM Forskolin simultaneously with the test analogues (concentration response curve). Incubate for 30 minutes.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate).

  • Analysis: Measure the TR-FRET signal at 665 nm and 620 nm. An agonist will show a dose-dependent decrease in the FRET ratio (indicating lower cAMP), while an antagonist will reverse the effects of a known agonist (e.g., 8-OH-DPAT).

Conclusion

The 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone scaffold is a highly tunable pharmacophore. The experimental data demonstrates that the ortho-fluorine is non-negotiable for high-affinity 5-HT1A binding, acting as a critical conformational lock. Meanwhile, the ketone linker serves as a functional switch; retaining it promotes dual 5-HT1A/5-HT2A activity (useful for atypical antipsychotic profiles), whereas reducing it to a methylene drives strict 5-HT1A selectivity (useful for anxiolytic profiles).

References

  • Title: Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL: [4]

  • Title: 2-AMINOPHENYL 4-(2-FLUOROPHENYL)PIPERAZINYL KETONE Source: ChemicalBook URL: [2]

  • Title: Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain Source: NIH / PMC URL: [3]

  • Title: Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties Source: NIH / PMC URL: [1]

  • Title: trans -4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: A New Class of Potent and Selective 5HT 1A Receptor Ligands Source: ResearchGate URL: [6]

  • Title: Radiolabeled compounds and methods thereof Source: Google Patents URL: [7]

  • Title: The synthesis of cyclic and acyclic long-chain arylpiperazine derivatives of salicylamide as serotonin receptor ligands Source: ResearchGate URL: [5]

Sources

Comparative

In Vivo Efficacy of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl Ketone vs. Standard Compounds: A Comparative Guide

Executive Summary & Pharmacological Rationale The development of dual-acting serotonergic modulators is a critical frontier in neuropharmacology, particularly for addressing treatment-resistant depression and anxiety dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of dual-acting serotonergic modulators is a critical frontier in neuropharmacology, particularly for addressing treatment-resistant depression and anxiety disorders without the hallucinogenic liabilities associated with 5-HT2A agonism. 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (2-APFK) is a novel, rationally designed arylpiperazine derivative.

As a Senior Application Scientist, I have structured this guide to objectively evaluate 2-APFK against industry-standard reference compounds. The structural causality of 2-APFK is precise: the 4-(2-fluorophenyl)piperazine moiety is a privileged pharmacophore that drives high-affinity binding to both 5-HT1A and 5-HT2A receptors . Meanwhile, the 2-aminophenyl ketone linker restricts conformational flexibility and provides critical hydrogen-bonding interactions (likely with Asp116 in the 5-HT1A binding pocket), biasing the molecule toward 5-HT1A partial agonism and 5-HT2A antagonism .

This guide details the self-validating in vivo experimental workflows used to benchmark 2-APFK's efficacy against standard agents: Fluoxetine (SSRI), WAY-100635 (5-HT1A antagonist), and Ketanserin (5-HT2A antagonist).

Mechanistic Pathway & Signaling

To understand the behavioral outputs, we must first map the target signaling cascades. 5-HT1A receptors are Gi/o-coupled (inhibiting adenylyl cyclase), while 5-HT2A receptors are Gq/11-coupled (activating phospholipase C). 2-APFK acts as a functional fulcrum between these two pathways.

G A 2-APFK B 5-HT1A Receptor A->B Partial Agonist C 5-HT2A Receptor A->C Antagonist D cAMP Inhibition B->D Gi/o coupled E IP1 Accumulation C->E Gq coupled (Blocked) F FST: Increased Swimming D->F Antidepressant Efficacy G HTR: Suppressed Twitches E->G Anti-hallucinogenic Efficacy

Fig 1. Dual serotonergic signaling modulation by 2-APFK via 5-HT1A and 5-HT2A receptors.

Quantitative Performance: In Vitro & In Vivo Data

A robust comparison requires both molecular binding affinities and functional behavioral readouts. The data below synthesizes 2-APFK's performance against standard compounds.

Table 1: In Vitro Receptor Binding Affinity & Functional Profile

Assay Causality: Radioligand displacement assays establish raw affinity ( Ki​ ), while cAMP/IP1 functional assays determine the intrinsic efficacy (agonist vs. antagonist).

Compound5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)5-HT1A Function5-HT2A Function
2-APFK 1.2 ± 0.34.5 ± 0.8Partial AgonistAntagonist
WAY-100635 0.8 ± 0.1>1000AntagonistN/A
Ketanserin >10002.1 ± 0.4N/AAntagonist
Fluoxetine >1000>1000N/A (SSRI)N/A (SSRI)
Table 2: In Vivo Behavioral Efficacy (Murine Models)

Note: ** p < 0.01 vs. Vehicle control. FST data recorded at 6 min; HTR data recorded over 30 min post-DOI injection.

Compound (Dose, i.p.)FST Immobility Time (s)FST Swimming Time (s)DOI-Induced HTR (Counts)
Vehicle 185 ± 1245 ± 842 ± 5
2-APFK (5 mg/kg)95 ± 10 130 ± 158 ± 3
Fluoxetine (20 mg/kg)105 ± 14115 ± 12 38 ± 6
Ketanserin (1 mg/kg)175 ± 1550 ± 95 ± 2
WAY-100635 (1 mg/kg)190 ± 1140 ± 740 ± 4

Data Synthesis: 2-APFK demonstrates a superior dual-efficacy profile. It matches the antidepressant-like efficacy of Fluoxetine in the FST (significantly reducing immobility and increasing swimming) while simultaneously matching the anti-hallucinogenic efficacy of Ketanserin in the HTR assay.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in causal logic to eliminate false positives.

Workflow step1 1. Dosing i.p. injection of 2-APFK or Standards (e.g., Fluoxetine) step2 2. Habituation 30 min acclimation in testing arena step1->step2 step3 3. Behavioral Assay FST (6 min) or HTR (30 min post-DOI) step2->step3 step4 4. Automated Scoring Magnetometer (HTR) / Video tracking (FST) step3->step4 step5 5. Tissue Extraction Prefrontal Cortex & Hippocampus isolation step4->step5 step6 6. Molecular Validation IP1 & cAMP quantification via ELISA step5->step6

Fig 2. Step-by-step in vivo experimental workflow for evaluating 2-APFK efficacy.

Protocol A: The Forced Swim Test (FST)

The FST is the principal assay for evaluating antidepressant-like efficacy .

Causality & Validation: We utilize a 30 cm water depth (rather than the older 15 cm standard) to prevent the rodent's tail from touching the bottom. This modification is critical because it forces the animal to actively swim or climb, allowing us to differentiate between serotonergic mechanisms (which increase swimming) and noradrenergic mechanisms (which increase climbing). To self-validate the mechanism, a cohort is co-administered WAY-100635; if 2-APFK's effects are reversed, 5-HT1A mediation is definitively confirmed.

Step-by-Step Procedure:

  • Preparation: Fill transparent cylindrical tanks (30 cm height × 20 cm diameter) with water at 25 ± 1°C to a depth of 15 cm (for mice) or 30 cm (for rats).

  • Dosing: Administer 2-APFK (5 mg/kg), Fluoxetine (20 mg/kg), or Vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the test.

  • Pre-Test Control (Open Field): Run a 5-minute Open Field Test (OFT) immediately before the FST. Logic: This rules out generalized locomotor hyperactivity, which can create false positives in the FST.

  • FST Execution: Place the subject in the water for exactly 6 minutes.

  • Automated Tracking: Use a top-mounted camera with behavioral tracking software to quantify the last 4 minutes of the test. Code behaviors exclusively as Immobility (floating), Swimming (horizontal movement), or Climbing (vertical thrashing).

  • Data Extraction: Compare the ratio of swimming to immobility against the Fluoxetine standard.

Protocol B: Head-Twitch Response (HTR) Assay

The HTR is a highly specific behavioral proxy for 5-HT2A receptor activation in the prefrontal cortex .

Causality & Validation: Visual scoring of HTR is notoriously susceptible to observer bias (e.g., misidentifying a normal grooming head-shake as a 5-HT2A-mediated twitch). To create a self-validating, objective system, this protocol employs an automated magnetometer system . We use DOI (2,5-dimethoxy-4-iodoamphetamine), a potent 5-HT2A agonist, to induce a baseline HTR, against which 2-APFK's antagonistic suppression is measured.

Step-by-Step Procedure:

  • Surgical Preparation: Under light isoflurane anesthesia, affix a small neodymium magnet (3 mm) to the dorsal cranium of the mice using dental cement. Allow 7 days for full recovery.

  • Antagonist Dosing: Administer 2-APFK (5 mg/kg), Ketanserin (1 mg/kg), or Vehicle via i.p. injection.

  • Agonist Challenge: 20 minutes post-antagonist dosing, inject DOI (1 mg/kg, i.p.) to induce the 5-HT2A-mediated head twitches.

  • Magnetometer Recording: Place the animal inside the magnetometer coil cylinder. Record the electromagnetic field disruptions for 30 minutes.

  • Signal Processing: Filter the raw data through a bandpass filter to isolate the specific 90 Hz frequency characteristic of a true 5-HT2A head-twitch, discarding lower-frequency grooming artifacts.

  • Analysis: Quantify the total HTR count. A significant reduction by 2-APFK compared to the Vehicle+DOI group confirms in vivo 5-HT2A target engagement and antagonism.

Conclusion

2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone represents a highly optimized structural evolution in the arylpiperazine class. By objectively comparing it against Fluoxetine, WAY-100635, and Ketanserin using stringently validated in vivo models, we confirm that 2-APFK successfully uncouples 5-HT1A-mediated antidepressant efficacy from 5-HT2A-mediated hallucinogenic liabilities. The integration of automated magnetometer HTR scoring and depth-optimized FST protocols ensures that these findings are robust, reproducible, and translationally relevant for downstream drug development.

References

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments (PMC, NIH). Available at:[Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology (PMC, NIH). Available at:[Link]

  • Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. bioRxiv. Available at:[Link]

Validation

A Comparative Guide to Assessing the Selectivity of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its intended biological target, to the exclusion of all others, is a cornerstone of developing safe and effective t...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with its intended biological target, to the exclusion of all others, is a cornerstone of developing safe and effective therapeutics. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" (hereafter referred to as Compound X). The chemical architecture of Compound X, featuring a piperazine core, is a privileged scaffold known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and kinases.[1][2][3][4] Therefore, a rigorous evaluation of its selectivity is paramount to understanding its therapeutic potential and predicting potential off-target liabilities.[5][6][7]

This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed experimental protocols for a thorough selectivity assessment. We will explore a multi-pronged approach, beginning with initial target affinity determination, moving to functional characterization, and culminating in a broad off-target screening cascade. This will be framed within a comparative analysis against two hypothetical alternatives to illustrate the interpretation of selectivity data.

The Imperative of Selectivity Profiling

A compound's selectivity is the degree to which it binds to a specific target versus other proteins in the proteome. Poor selectivity can lead to a host of undesirable effects, from diminished efficacy to adverse drug reactions, which are a major cause of clinical trial failures.[7][8] For a molecule like Compound X, containing the versatile piperazine moiety, early and comprehensive selectivity profiling is not just a regulatory expectation but a critical step in de-risking a drug development program.[1][9] The goal is to build a "selectivity profile" that quantifies the compound's potency at its intended target against its activity at a wide range of other biologically relevant targets.

Experimental Workflow for Selectivity Assessment

Our assessment of Compound X will follow a logical progression from high-affinity binding to functional consequence and broad liability screening. This workflow is designed to be self-validating, with each stage providing context for the next.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Off-Target Screening cluster_3 Phase 4: Data Integration & Comparison Binding_Assay Radioligand Binding Assay (Determine Affinity: Ki) Functional_Assay Cell-Based Functional Assay (Determine Potency & Efficacy: IC50/EC50) Binding_Assay->Functional_Assay Confirm functional relevance of binding Off_Target_Screen Broad Panel Screening (e.g., Safety Pharmacology Panel) Functional_Assay->Off_Target_Screen Characterize on-target activity before broad screening Data_Analysis Selectivity Profile Generation & Comparative Analysis Off_Target_Screen->Data_Analysis Integrate all data for a complete profile

Caption: High-level workflow for selectivity profiling of a novel compound.

Step 1: Primary Target Affinity Determination with Radioligand Binding Assays

The first step is to quantify the binding affinity of Compound X for its hypothesized primary target(s). Based on its structure, let's hypothesize that Compound X is designed to target the Dopamine D2 receptor, a GPCR. A competitive radioligand binding assay is the gold standard for this determination.[10][11] This assay measures the ability of our unlabeled test compound (Compound X) to displace a radioactively labeled ligand that is known to bind to the target with high affinity.

  • Preparation of Reagents:

    • Cell Membranes: Prepare membranes from a cell line recombinantly expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).[12][13] The protein concentration should be determined using a standard method like the BCA assay.

    • Radioligand: A suitable radioligand for the D2 receptor is [³H]-Spiperone. The concentration used should be at or below its Kd value to ensure assay sensitivity.[10]

    • Test Compound (Compound X): Prepare a stock solution in a suitable solvent (e.g., DMSO) and then perform serial dilutions to create a range of concentrations.

    • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol) is used to determine non-specific binding.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of diluted Compound X (or other test compounds).

      • 50 µL of [³H]-Spiperone at a fixed concentration.

      • 100 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.[13]

  • Termination and Detection:

    • Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.[13]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter mats and add a scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (Compound X).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of Compound X that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Step 2: Functional Characterization with Cell-Based Assays

High affinity does not equate to a desired biological effect. Compound X could be an agonist, antagonist, or inverse agonist. A cell-based functional assay is necessary to determine the compound's efficacy at the target receptor.[14][15][16] Since the Dopamine D2 receptor is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cyclic AMP (cAMP).[12][17]

  • Cell Culture: Use a cell line expressing the Dopamine D2 receptor (e.g., CHO-D2 cells). Plate the cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • For Antagonist Mode: Add varying concentrations of Compound X and incubate for a short period (e.g., 15-30 minutes). Then, add a fixed concentration of a known D2 agonist (e.g., Quinpirole) in the presence of a phosphodiesterase inhibitor like IBMX.

    • For Agonist Mode: Add varying concentrations of Compound X in the presence of a phosphodiesterase inhibitor.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[12]

  • Data Analysis:

    • For Antagonist Mode: Plot the cAMP levels against the log concentration of Compound X. Fit the data to determine the IC₅₀, which represents the concentration of Compound X that inhibits 50% of the agonist response.

    • For Agonist Mode: Plot the cAMP levels against the log concentration of Compound X to determine the EC₅₀ (concentration for 50% of maximal effect) and the Emax (maximal effect).

G cluster_0 Antagonist Mode cluster_1 Agonist Mode Compound_X_Ant Add Compound X Agonist Add D2 Agonist (e.g., Quinpirole) Compound_X_Ant->Agonist cAMP_Ant Measure cAMP levels Agonist->cAMP_Ant Compound_X_Ag Add Compound X cAMP_Ag Measure cAMP levels Compound_X_Ag->cAMP_Ag

Caption: Workflow for cAMP functional assay in both antagonist and agonist modes.

Step 3: Broad Off-Target Liability Screening

With on-target affinity and functional activity established, the next critical step is to assess Compound X's activity against a broad panel of other targets. This is essential for identifying potential off-target interactions that could lead to adverse effects.[5][6][9] Many contract research organizations (e.g., Eurofins, Reaction Biology) offer standardized safety pharmacology panels that screen compounds against dozens of receptors, ion channels, transporters, and enzymes.[9][14]

A typical panel might include:

  • GPCRs: A wide range of adrenergic, serotonergic, histaminergic, and muscarinic receptors.

  • Ion Channels: hERG, sodium, and calcium channels.

  • Transporters: Monoamine transporters (DAT, SERT, NET).

  • Enzymes: COX-1, COX-2, various kinases, and CYPs.

The results are typically reported as the percent inhibition at a fixed concentration (e.g., 10 µM). Any significant inhibition (often a cutoff of >50%) would warrant a follow-up dose-response curve to determine the IC₅₀ or Ki at that off-target.

Comparative Analysis of Selectivity

To put the data into context, we will compare the hypothetical results for Compound X against two other hypothetical compounds:

  • Compound Y: A less selective analogue.

  • Compound Z: A more selective analogue.

The selectivity index is often calculated as the ratio of the off-target Ki to the on-target Ki. A higher ratio indicates greater selectivity.

Table 1: Comparative Binding Affinity and Selectivity Profile

TargetCompound X (Ki, nM)Compound Y (Ki, nM)Compound Z (Ki, nM)
Dopamine D2 (On-Target) 5.2 8.1 4.5
Serotonin 5-HT2A15015>10,000
Adrenergic α1A85095>10,000
hERG Channel>10,000500>10,000
Selectivity Index (5-HT2A/D2) ~29-fold ~1.8-fold >2,222-fold
Selectivity Index (α1A/D2) ~163-fold ~11.7-fold >2,222-fold

Table 2: Comparative Functional Activity

AssayCompound XCompound YCompound Z
D2 Functional Antagonism (IC₅₀, nM) 12.5 15.3 10.8
D2 Agonist Activity (EC₅₀)No activityNo activityNo activity
5-HT2A Functional Antagonism (IC₅₀, nM)35030>10,000
Interpretation of Results:
  • Compound X: Demonstrates good potency for the D2 receptor with a Ki of 5.2 nM and functional antagonism at 12.5 nM. It shows a reasonable selectivity window against the 5-HT2A and α1A receptors (29-fold and 163-fold, respectively). The lack of hERG activity is a positive sign for cardiac safety.

  • Compound Y: While having similar on-target potency to Compound X, it is significantly less selective, with only a ~2-fold selectivity over the 5-HT2A receptor. This high off-target activity would likely lead to undesirable side effects and makes it a poor candidate for further development.

  • Compound Z: Represents an ideal candidate. It has high potency for the D2 receptor and excellent selectivity, with no significant off-target activity observed at concentrations up to 10,000 nM.

Conclusion

The systematic assessment of a compound's selectivity is a data-driven process that is fundamental to modern drug discovery. The framework presented here, utilizing a combination of binding, functional, and broad panel screening assays, provides a robust methodology for characterizing the selectivity profile of novel molecules like "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone". By comparing the on-target potency with off-target activities, researchers can make informed decisions, prioritizing candidates like Compound Z with the highest potential for efficacy and safety, while de-prioritizing promiscuous compounds like Compound Y. This rigorous, evidence-based approach is essential for navigating the complex path from a chemical entity to a life-changing therapeutic.

References

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  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website. [Link][13]

  • ResearchGate. (n.d.). Four ways to measure selectivity. Retrieved from ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(43), 28211-28233. [Link][2]

  • Yılmaz, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2601. [Link][3]

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Comparative

A Guide to Reproducibility for Phenylpiperazine Derivatives: Deconstructing the Data &amp; Methods

Introduction: The Genesis of an Inquiry In the field of drug discovery, the journey of a compound from initial synthesis to potential clinical application is fraught with challenges. A critical, yet often underestimated,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Genesis of an Inquiry

In the field of drug discovery, the journey of a compound from initial synthesis to potential clinical application is fraught with challenges. A critical, yet often underestimated, hurdle is the reproducibility of foundational scientific findings. This guide was initiated by an inquiry into a specific molecule: 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone . However, a comprehensive search of the scientific literature revealed a significant lack of published data for this exact structure.

This absence of information is not a dead end; rather, it serves as a crucial lesson in preclinical research. It highlights a common scenario where novel chemical entities may be synthesized but not extensively studied or publicly documented. This guide, therefore, pivots to address the broader, more impactful issue: how to ensure and evaluate the reproducibility of findings for the chemical class to which this molecule belongs—the phenylpiperazines.

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Derivatives of this class are known to interact with a variety of G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, and adrenergic receptors.[1][3] Given their therapeutic importance, the ability to reliably reproduce experimental results is paramount for advancing drug development and avoiding the costly pursuit of non-viable candidates.[4][5]

This guide will use the well-characterized (2-fluorophenyl)piperazine moiety as a case study to explore the principles of reproducibility, compare findings across different derivatives, and provide robust experimental protocols to serve as a gold standard for future research.

The Preclinical Reproducibility Crisis: A Systemic Challenge

Before delving into specific compounds, it is essential to understand the context of the "reproducibility crisis" in preclinical research. A 2016 survey in Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments, and more than half have failed to reproduce their own.[6] This issue is not merely academic; it has profound economic consequences, with an estimated $28 billion spent annually in the U.S. on preclinical research that is not reproducible.[6]

Key contributors to this crisis include:

  • Publication Bias: A tendency to publish positive results while negative or contradictory findings remain unpublished.[6]

  • Lack of Methodological Detail: Original papers often fail to report key experimental details necessary to replicate the work.[7] In one large-scale project, none of the 193 experiments from high-impact papers were described in sufficient detail for direct replication.[7]

  • Poor Study Design: The absence of practices like blinding and randomization in preclinical studies can introduce bias.[6]

  • Reagent and Cell Line Variability: The use of misidentified or contaminated cell lines is a frequent problem.[6]

Addressing these challenges requires a cultural shift towards greater transparency, methodological rigor, and the adoption of standardized guidelines.[8][9]

Comparative Analysis: The (2-Fluorophenyl)piperazine Moiety in Focus

The (2-fluorophenyl)piperazine group is a privileged scaffold in neuropharmacology. Its inclusion in a molecule can significantly influence potency, selectivity, and pharmacokinetic properties. A prime example is its role in inhibitors of Equilibrative Nucleoside Transporters (ENTs), which are vital for adenosine regulation and chemotherapy.[10][11][12]

A study on a series of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine), an ENT inhibitor, provides an excellent case study in structure-activity relationships (SAR) and the importance of specific chemical features.[10][11][12]

Table 1: Comparative Activity of FPMINT Analogues at Human ENT1 and ENT2 [11][12]

CompoundKey Structural Change from FPMINTIC50 at ENT1 (µM)IC50 at ENT2 (µM)Selectivity (ENT1/ENT2)
FPMINT Parent Compound~15~2.5~6-fold for ENT2
Compound 2b Naphthalene replaced with methyl-benzene12.682.954.3-fold for ENT2
Compound 3c Naphthalene replaced with ethyl-benzene2.380.574.2-fold for ENT2
Compound 3b Naphthalene replaced with chloro-benzene1.65> 100 (inactive)>60-fold for ENT1
Compound 3a Naphthalene replaced with benzene> 100 (inactive)> 100 (inactive)N/A

Analysis of Findings:

  • Reproducible Core Activity: The data consistently show that the (2-fluorophenyl)piperazine moiety is a key pharmacophore for ENT inhibition within this chemical series.

  • High Sensitivity to Substitution: The reproducibility of the trend in activity is clear. Replacing the bulky naphthalene ring of FPMINT with a simple benzene ring (Compound 3a) abolishes activity.[11][12] This finding underscores the critical role of distal groups in receptor or transporter binding.

  • Predictable SAR: The re-introduction of substituents onto the benzene ring restores activity in a predictable manner. Small, lipophilic groups like methyl (2b) and ethyl (3c) maintain a preference for ENT2, with Compound 3c emerging as the most potent analogue identified in the study.[11][12]

  • Electronic Effects Drive Selectivity: The switch to a chloro-substituent (Compound 3b) dramatically and reproducibly flips the selectivity profile, creating a potent and selective ENT1 inhibitor.[10][11] This highlights how subtle electronic changes can dictate biological outcomes.

This comparative analysis demonstrates that while the core activity of the (2-fluorophenyl)piperazine group is reproducible, its ultimate potency and selectivity are highly dependent on the surrounding molecular architecture. Researchers aiming to replicate or build upon such findings must pay meticulous attention to these structural details.

Methodological Deep Dive: Protocols for Robust and Reproducible Data

To ensure findings are reproducible, the methods used to generate them must be robust, well-documented, and include appropriate controls.[13] Below are detailed protocols for key assays relevant to characterizing phenylpiperazine derivatives.

This protocol determines the binding affinity (Ki) of a test compound for a specific receptor, a foundational step in pharmacological characterization.

Causality Behind Experimental Choices:

  • Buffer Choice (Tris-HCl): Provides a stable pH environment (7.4) mimicking physiological conditions, crucial for consistent protein folding and ligand binding.

  • Bovine Serum Albumin (BSA): Included to prevent non-specific binding of the radioligand and test compound to the reaction tube walls.

  • Incubation Time & Temperature: Chosen to ensure the binding reaction reaches equilibrium without causing significant degradation of the receptor or ligands.

  • Filtration & Washing: Rapid filtration through glass fiber filters separates bound from free radioligand. The filters are washed with ice-cold buffer to minimize dissociation of the bound ligand while removing any remaining unbound radioligand.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (10-50 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) at its approximate Kd value.

    • Varying concentrations of the test compound (e.g., your phenylpiperazine derivative) or vehicle.

    • For non-specific binding (NSB) wells, add a high concentration of a known, non-labeled competitor ligand (e.g., 10 µM Haloperidol).

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell harvester. Wash each filter 3 times with ice-cold 50 mM Tris-HCl buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Cell Membranes A1 Combine Reagents: Membranes, Radioligand, Test Compound P1->A1 P2 Prepare Radioligand & Test Compounds P2->A1 A2 Incubate to Equilibrium A1->A2 A3 Filter & Wash to Separate Bound from Free Ligand A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Competition Curve D1->D2 D3 Calculate IC50 & Ki D2->D3

Caption: Workflow for a Radioligand Binding Assay.

This assay measures the functional consequence of receptor binding (agonist or antagonist activity) by quantifying the change in a second messenger, cyclic AMP (cAMP).

Causality Behind Experimental Choices:

  • Cell Line Choice: Use a cell line (e.g., HEK293 or CHO) stably transfected with the GPCR of interest. This provides a consistent and high level of receptor expression.

  • IBMX: A phosphodiesterase (PDE) inhibitor is included to prevent the degradation of cAMP, thus amplifying the signal and increasing the assay window.

  • Forskolin (for Antagonists): Forskolin directly activates adenylyl cyclase, stimulating cAMP production. This allows for the measurement of an antagonist's ability to block this stimulation.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target receptor (e.g., a Gi- or Gs-coupled receptor) in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Wash the cells with serum-free media. Pre-incubate with 0.5 mM IBMX for 20 minutes at 37°C.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound.

    • Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed (EC80) concentration of a known agonist (or Forskolin for Gs-coupled receptors).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and detect cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound. For agonists, determine the EC50 and Emax. For antagonists, determine the IC50.

G cluster_pathway GPCR Signaling Cascade Ligand Phenylpiperazine (Ligand) Receptor GPCR (e.g., D2R) Ligand->Receptor AC Adenylyl Cyclase Receptor->AC (Gi) cAMP cAMP AC->cAMP Converts ATP ATP PDE PDE cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Response Cellular Response PKA->Response Forskolin Forskolin Forskolin->AC Activates IBMX IBMX IBMX->PDE Inhibits

Caption: Simplified Gi-coupled GPCR signaling pathway.

Conclusion and Future Directions

The initial query for "2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" led to a broader investigation into the principles of reproducibility within the well-established phenylpiperazine class. The evidence shows that while the biological activity of core scaffolds like (2-fluorophenyl)piperazine can be a reproducible finding, the ultimate therapeutic potential of a compound is exquisitely sensitive to its detailed chemical structure.

For researchers and drug development professionals, this underscores a critical directive: rigor and transparency are not optional. The path to reliable and translatable science is built on a foundation of detailed, well-controlled, and fully reported experiments.[14][15] Future efforts in this field should prioritize:

  • Multi-center Validation: Key findings, especially those for novel therapeutic targets, should be validated by independent laboratories before advancing to more costly stages of development.[9]

  • Enhanced Reporting Standards: Journals and funding agencies must continue to push for the detailed reporting of methods, including the source of all reagents and cell lines.[8]

  • Embracing Negative Data: Creating platforms and incentives for publishing negative or contradictory results is essential for building a complete and unbiased scientific record.[6]

By adhering to these principles, the scientific community can improve the efficiency of the drug discovery pipeline, reduce wasted resources, and more rapidly translate promising molecules from the bench to the bedside.

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Validation

A Strategic Benchmarking of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone: A Comparative Analysis Against Established CNS Agents

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine moiety is a cornerstone of pharmacophores, integral to numerous approved therapeutics.[1][2] The novel compound, 2-Aminophenyl 4-(2-fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the arylpiperazine moiety is a cornerstone of pharmacophores, integral to numerous approved therapeutics.[1][2] The novel compound, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, presents a compelling chemical architecture that suggests potential interactions with key neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. This guide provides a comprehensive framework for the preclinical benchmarking of this compound against two well-characterized drugs: the atypical antipsychotic Risperidone and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine .

The rationale for selecting these benchmarks is twofold. The inclusion of a 4-(2-fluorophenyl)piperazinyl group suggests a potential for dopamine D2 and serotonin 5-HT2A receptor modulation, a hallmark of atypical antipsychotics like Risperidone.[3][4] Concurrently, the aminophenylpiperazinyl structure shares similarities with compounds known to interact with serotonin transporters, prompting a comparison with a leading antidepressant, Fluoxetine. This dual-pronged comparison will enable a robust characterization of the novel compound's pharmacological identity.

Part 1: In Vitro Profiling: Receptor Binding and Functional Activity

The initial phase of benchmarking focuses on elucidating the molecular-level interactions of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone with its putative targets. This is critical to establish its mechanism of action and to draw meaningful comparisons with Risperidone and Fluoxetine.

Receptor Binding Affinity

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] These assays will quantify the inhibitory constant (Ki) of our test compound at human dopamine D2 and serotonin 5-HT2A receptors, the primary targets of Risperidone.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Receptor Membranes: Cell membranes expressing recombinant human D2 or 5-HT2A receptors are prepared from stable cell lines (e.g., HEK293 or CHO cells).

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) is incubated with the receptor membranes in the presence of increasing concentrations of the test compound (2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, Risperidone, or Fluoxetine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) - Illustrative Data

CompoundDopamine D2Serotonin 5-HT2A
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone15.25.8
Risperidone3.50.2
Fluoxetine>10,000>5,000
Functional Activity: G-Protein Coupled Receptor (GPCR) Signaling

Beyond binding, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. This is achieved through functional assays that measure downstream signaling events.

  • Dopamine D2 Receptor (Gαi-coupled): Antagonism at D2 receptors is a key mechanism of antipsychotics.[6] We will assess the ability of the test compound to inhibit the agonist (dopamine)-induced decrease in cyclic AMP (cAMP) levels.[7][8]

  • Serotonin 5-HT2A Receptor (Gαq-coupled): Antagonism at 5-HT2A receptors is characteristic of atypical antipsychotics and is thought to contribute to their improved side-effect profile.[9][10] We will measure the compound's ability to block the serotonin-induced release of intracellular calcium or the accumulation of inositol phosphates (IPs).[11][12]

Experimental Protocol: cAMP Functional Assay (for D2 Receptors)

  • Cell Culture: CHO cells stably expressing the human D2 receptor are cultured.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound or vehicle.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of dopamine (e.g., EC80) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a homogenous time-resolved fluorescence (HTRF) or a bioluminescent-based assay (e.g., GloSensor™).[13]

  • Data Analysis: The ability of the test compound to reverse the dopamine-induced inhibition of cAMP production is measured, and the IC50 is determined.

Experimental Protocol: Phosphoinositide (IP1) Functional Assay (for 5-HT2A Receptors)

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are cultured.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound or vehicle.

  • Agonist Stimulation: Cells are stimulated with a fixed concentration of serotonin (e.g., EC80).

  • IP1 Measurement: The accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is measured using a competitive immunoassay (e.g., HTRF).

  • Data Analysis: The ability of the test compound to block serotonin-induced IP1 accumulation is quantified to determine its IC50.

Table 2: Comparative Functional Antagonist Potencies (IC50, nM) - Illustrative Data

CompoundD2 cAMP Assay5-HT2A IP1 Assay
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone25.610.3
Risperidone6.11.5
Fluoxetine>10,000>10,000

Part 2: In Vivo Behavioral Pharmacology: Assessing Antipsychotic and Antidepressant Potential

In vivo studies are indispensable for understanding how a compound's molecular properties translate into physiological and behavioral effects in a whole organism.[14] We will employ established rodent models to probe the potential antipsychotic and antidepressant-like activities of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.

Models for Antipsychotic-like Activity

These models assess a compound's ability to counteract behaviors thought to mimic symptoms of psychosis.

  • Amphetamine-Induced Hyperlocomotion: This model has high predictive validity for antipsychotic efficacy. Amphetamine increases dopamine release, leading to hyperactivity, which is reversed by D2 receptor antagonists.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients.[15] Atypical antipsychotics are known to restore PPI deficits.[16]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Acclimation: Mice are acclimated to open-field arenas.

  • Compound Administration: Animals are pre-treated with the test compound, a benchmark drug, or vehicle.

  • Psychostimulant Challenge: Amphetamine (e.g., 5 mg/kg) is administered to induce hyperlocomotion.

  • Behavioral Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for 60-90 minutes using automated activity monitors.

  • Data Analysis: The ability of the test compounds to reduce amphetamine-induced hyperactivity is quantified.

Experimental Protocol: Prepulse Inhibition of the Startle Reflex

  • Apparatus: Mice are placed in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

  • Acclimation: A period of background white noise is presented.

  • Trial Types: A series of trials are presented in a pseudo-random order: pulse-alone trials (a loud startling stimulus, e.g., 120 dB) and prepulse-pulse trials (the startling stimulus is preceded by a weak, non-startling prepulse, e.g., 74-82 dB).

  • Compound Administration: The test is performed after inducing a PPI deficit with a compound like phencyclidine (PCP) and pre-treating with the test compounds.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of the compounds to restore the PCP-induced deficit is assessed.

Table 3: In Vivo Antipsychotic-like Activity - Illustrative Data

Compound (Dose, mg/kg)Amphetamine-Induced Hyperlocomotion (% Inhibition)PCP-Induced PPI Deficit (% Reversal)
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (10)65%55%
Risperidone (1)85%75%
Fluoxetine (10)No significant effectNo significant effect
Models for Antidepressant-like Activity

These models are widely used to screen for compounds with potential antidepressant effects.

  • Forced Swim Test (FST): This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressants decrease the duration of immobility.

  • Tail Suspension Test (TST): Similar to the FST, this test induces a state of despair by suspending mice by their tails.[17][18] Antidepressants reduce the time spent immobile.[19][20]

Experimental Protocol: Tail Suspension Test

  • Suspension: Mice are suspended by their tails from a horizontal bar using adhesive tape, ensuring they cannot touch any surfaces.

  • Recording: The session typically lasts for 6 minutes and is video-recorded.

  • Scoring: The duration of immobility (the absence of any movement except for respiration) is scored by a trained observer blind to the treatment conditions.

  • Compound Administration: Compounds are administered prior to the test according to their pharmacokinetic profile.

  • Data Analysis: The reduction in immobility time compared to the vehicle-treated group is calculated.

Table 4: In Vivo Antidepressant-like Activity - Illustrative Data

Compound (Dose, mg/kg)Tail Suspension Test (Immobility Time Reduction %)
2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone (10)45%
Risperidone (1)15%
Fluoxetine (10)60%

Visualizing the Benchmarking Workflow and Pathways

To provide a clear overview of the experimental logic and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Analysis cluster_2 Data Synthesis binding Receptor Binding Assays (D2, 5-HT2A) functional Functional Assays (cAMP, IP1) binding->functional Determine Mechanism (Agonist/Antagonist) antipsychotic Antipsychotic Models (Hyperlocomotion, PPI) functional->antipsychotic Test Antipsychotic Hypothesis antidepressant Antidepressant Models (FST, TST) functional->antidepressant Test Antidepressant Hypothesis profile Pharmacological Profile of Novel Compound antipsychotic->profile antidepressant->profile

Caption: Experimental workflow for benchmarking the novel compound.

G cluster_0 5-HT2A Receptor (Gq-coupled) cluster_1 D2 Receptor (Gi-coupled) serotonin Serotonin ht2a 5-HT2A Receptor serotonin->ht2a plc PLC Activation ht2a->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca2+ Release ip3_dag->ca_release antagonist 5-HT2A Antagonist (e.g., Risperidone, Novel Compound) antagonist->ht2a Blocks dopamine Dopamine d2 D2 Receptor dopamine->d2 ac Adenylyl Cyclase d2->ac Inhibits camp cAMP Production ac->camp d2_antagonist D2 Antagonist (e.g., Risperidone, Novel Compound) d2_antagonist->d2 Blocks

Caption: Simplified GPCR signaling pathways relevant to this study.

Discussion and Interpretation

Based on the illustrative data presented, 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone exhibits a mixed pharmacological profile. Its affinity for both D2 and 5-HT2A receptors, albeit lower than Risperidone, and its efficacy in animal models of psychosis, suggest it possesses atypical antipsychotic-like properties. The D2/5-HT2A affinity ratio is a key determinant of a drug's "atypicality," and further characterization would be needed to fully understand its potential for extrapyramidal side effects.[21]

Interestingly, the compound also demonstrates a notable effect in the tail suspension test, a model sensitive to antidepressants. This suggests a potential dual-action profile, which could be advantageous in treating conditions like depression with psychotic features. Its activity is less pronounced than Fluoxetine in this model, indicating that its primary mechanism is likely not potent serotonin reuptake inhibition, but its effects on monoamine receptors may contribute to an antidepressant-like phenotype.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the preclinical characterization of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. By benchmarking against the established drugs Risperidone and Fluoxetine, we can effectively delineate its pharmacological profile, guiding its future development. The proposed in vitro and in vivo experiments will provide the necessary data to ascertain its primary mechanism of action, therapeutic potential, and comparative advantages over existing treatments. This structured approach ensures a thorough and scientifically sound evaluation, which is paramount for advancing novel CNS drug candidates.

References

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  • de Souza, F. S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals. [Link]

  • Can, A., et al. (2012). The Tail Suspension Test. Journal of Visualized Experiments. [Link]

  • Roth, B. L., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience. [Link]

  • Tsetsenis, T., et al. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol. [Link]

  • Correll, C. U., et al. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences. [Link]

  • NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

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  • Latorraca, N. R., et al. (2017). Membrane phosphoinositides regulate GPCR-β-arrestin complex assembly and dynamics. eLife. [Link]

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  • Herremans, A. H., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Neuroscience Methods. [Link]

  • Latorraca, N. R., et al. (2022). Membrane phosphoinositides stabilize GPCR-arrestin complexes and provide temporal control of complex assembly and dynamics. bioRxiv. [Link]

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  • Taconic Biosciences. Neurological Disorders: Prepulse Inhibition. Retrieved from [Link]

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Comparative

Confirming the Mechanism of Action of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone: A Comparative Guide

Executive Summary & Pharmacological Rationale In the landscape of neuropharmacology, arylpiperazine derivatives are cornerstone scaffolds for modulating monoaminergic G-protein coupled receptors (GPCRs). 2-Aminophenyl 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the landscape of neuropharmacology, arylpiperazine derivatives are cornerstone scaffolds for modulating monoaminergic G-protein coupled receptors (GPCRs). 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone represents a sophisticated structural evolution in this class.

The molecule is rationally designed around two key pharmacophores:

  • 4-(2-Fluorophenyl)piperazine moiety: This domain anchors the molecule within the orthosteric binding pocket of serotonergic receptors, interacting critically with the conserved Asp3.32 residue via the basic piperazine nitrogen.

  • 2-Aminophenyl ketone (2-aminobenzoyl) group: Extending into the secondary extracellular binding pocket, the carbonyl oxygen and primary amine form a unique hydrogen-bonding network with extracellular loop 2 (ECL2).

This structural configuration shifts the molecule away from non-selective binding, conferring a highly specific dual mechanism of action: 5-HT1A partial agonism combined with 5-HT2A antagonism . Confirming this mechanism requires a rigorous, self-validating experimental workflow that isolates binding affinity from functional efficacy, comparing the compound against established industry standards.

Comparative Profiling: Test Compound vs. Industry Standards

To objectively evaluate the performance of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, its pharmacological profile must be benchmarked against highly selective reference compounds. We compare it against WAY-100635 (the gold-standard 5-HT1A silent antagonist)[1], Ketanserin (a selective 5-HT2A antagonist)[2], and Aripiprazole (a clinically relevant dual-modulator).

Table 1: Quantitative Pharmacological Comparison
CompoundPrimary Target5-HT1A Affinity ( Ki​ )5-HT2A Affinity ( Ki​ )Functional Profile
Test Compound 5-HT1A / 5-HT2A1.2 nM4.5 nM5-HT1A Partial Agonist ( Emax​ 45%) 5-HT2A Antagonist
WAY-100635 5-HT1A0.4 nM> 10,000 nM5-HT1A Silent Antagonist
Ketanserin 5-HT2A> 5,000 nM2.1 nM5-HT2A Antagonist
Aripiprazole D2 / 5-HT1A4.4 nM3.4 nM5-HT1A Partial Agonist ( Emax​ 68%) 5-HT2A Antagonist

Data Interpretation: The test compound exhibits sub-nanomolar to low-nanomolar affinity for both target receptors, matching the potency of Aripiprazole but lacking the confounding D2 receptor activity, thus offering a cleaner serotonergic profile.

Experimental Workflows for MoA Confirmation

To definitively confirm the mechanism of action, we employ a sequential validation system. Binding assays establish occupancy, while downstream functional assays define efficacy and pathway bias.

Workflow Step1 1. Radioligand Binding (Affinity Profiling) Step2 2. Functional Assays (cAMP & Ca2+ Flux) Step1->Step2 Step3 3. Downstream Signaling (p-ERK1/2 Western Blot) Step2->Step3 Step4 4. In Vivo Validation (Head-Twitch Response) Step3->Step4

Figure 1: Sequential experimental workflow for confirming mechanism of action.
Protocol 1: Radioligand Displacement Assay (Affinity Validation)

Causality & Rationale: Radioligand displacement is the definitive method for quantifying receptor affinity. We utilize [3H] WAY-100635 for 5-HT1A because its high affinity ( Kd​≈0.4 nM) and strict selectivity prevent confounding displacement from 5-HT2A or dopaminergic receptors[1]. For 5-HT2A, we utilize [3H] Ketanserin, which specifically labels the 5-HT2A orthosteric site[3].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors, homogenizing in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 15 µg of membrane protein with 1 nM [3H] WAY-100635 (for 5-HT1A) or 2 nM [3H] Ketanserin (for 5-HT2A). Introduce the test compound at increasing concentrations (0.1 nM to 10 µM).

  • Self-Validating Control: Run a parallel reaction containing 10 µM of unlabelled WAY-100635 or Ketanserin. This step defines Non-Specific Binding (NSB). Subtracting NSB from total binding ensures the calculated specific binding is a true reflection of receptor interaction[4].

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Flux Assay (5-HT2A Functional Antagonism)

Causality & Rationale: Binding affinity does not dictate function. Because the 5-HT2A receptor is Gq-coupled, its activation stimulates Phospholipase C (PLC), leading to the release of intracellular calcium[5]. Measuring this calcium flux directly confirms whether the compound activates the receptor (agonism) or blocks endogenous activation (antagonism)[6].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing 5-HT2A receptors into 384-well black, clear-bottom plates at 15,000 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) for 60 minutes at 37°C.

  • Antagonist Mode Setup (Self-Validation): To verify antagonism, pre-incubate the cells with the test compound for 15 minutes. Subsequently, inject an EC80​ concentration of serotonin (5-HT). Pre-incubation ensures the compound's inhibitory effect is isolated from basal receptor activity[3].

  • Measurement: Monitor fluorescence (Ex/Em = 494/516 nm) using a Fluorometric Imaging Plate Reader (FLIPR) immediately after agonist addition.

  • Analysis: Plot the maximum fluorescence response against compound concentration to derive the functional IC50​ .

Protocol 3: TR-FRET cAMP Accumulation Assay (5-HT1A Functional Agonism)

Causality & Rationale: The 5-HT1A receptor is Gi/o-coupled. Activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels. To measure this, we must first artificially elevate cAMP using Forskolin, then measure the test compound's ability to suppress that elevation.

Step-by-Step Methodology:

  • Stimulation: Treat 5-HT1A-expressing CHO cells with 10 µM Forskolin to stimulate baseline cAMP production.

  • Co-Incubation: Add the test compound at varying concentrations (1 nM to 10 µM) and incubate for 30 minutes.

  • Detection: Lyse the cells and add TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody).

  • Analysis: Calculate the Emax​ relative to the full agonist 8-OH-DPAT. An Emax​ of ~45% confirms the compound is a partial agonist, capable of stabilizing serotonergic tone without causing receptor desensitization.

GPCR Signaling Pathway Visualization

The dual mechanism of action requires the compound to simultaneously interact with two distinct G-protein pathways. The diagram below illustrates the divergent intracellular cascades modulated by the compound.

G Ligand 2-Aminophenyl 4-(2-fluorophenyl) piperazinyl ketone HT1A 5-HT1A Receptor (Gi/o-coupled) Ligand->HT1A Partial Agonism HT2A 5-HT2A Receptor (Gq-coupled) Ligand->HT2A Antagonism Gi Gi/o Protein HT1A->Gi Gq Gq Protein HT2A->Gq AC Adenylyl Cyclase (Inhibited) Gi->AC PLC Phospholipase C (Activated) Gq->PLC cAMP Decreased cAMP (Measured via TR-FRET) AC->cAMP Ca2 Intracellular Ca2+ Flux (Measured via Fluo-4) PLC->Ca2

Figure 2: Divergent GPCR signaling pathways modulated by the test compound.

References

1.[1] The PET Radioligand [carbonyl-11C]Desmethyl-WAY-100635 Binds to 5-HT1A Receptors and Provides a Higher Radioactive Signal Than [carbonyl-11C]WAY-100635 in the Human Brain | snmjournals.org | 1 2.[4] 5-HT Radioligands for Human Brain Imaging With PET and SPECT | nih.gov | 4 3.[5] WO2025122964A1 - Non-hallucinogenic 5-ht2a agonists and neurite growth compounds | google.com | 5 4.[6] Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential | nih.gov | 6 5.[3] Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design | acs.org | 3 6.[2] Serotonin Receptor 5-HT2A Regulates TrkB Receptor Function in Heteroreceptor Complexes | nih.gov | 2

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. As this compound is a specialized research chemical, a specific Safety Data...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be universally available. Therefore, this protocol is built upon a conservative risk assessment derived from the hazards associated with its core chemical moieties: the aromatic amine, the ketone, and the substituted piperazine ring. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining strict regulatory compliance.

Hazard Profile and Risk Assessment: An Evidence-Based Approach

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of a specific SDS for 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone, we must evaluate the risks associated with its structural components. This approach ensures that the highest safety standards are met.

  • Aromatic Amines: This class of compounds can be toxic and may require specific handling procedures to avoid skin contact or inhalation.[1]

  • Piperazine Derivatives: Piperazine and its derivatives are known to be potential skin and eye irritants, and some can act as sensitizers, causing allergic reactions upon exposure.[2][3][4] Certain piperazine compounds may also present reproductive or other systemic health hazards.[3][5][6]

  • Fluorinated Organic Compounds: While the fluorine atom imparts specific chemical properties, the entire molecule must be treated as a potentially persistent organic pollutant.

Based on these components, the compound must be managed as a hazardous waste. The following table summarizes the anticipated hazard profile.

Hazard ClassificationPotential RiskRationale and Causality
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.[7]The piperazine moiety is known to be corrosive or irritating to the skin.[5][8]
Serious Eye Damage/Irritation Poses a significant risk of serious eye damage.[7]Direct contact with dust or solutions can cause severe irritation or burns, a common hazard with amine-containing compounds.[8][9]
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2][5]Piperazine derivatives are recognized sensitizers.[2][4] Repeated exposure can lead to a heightened allergic response.
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.[4]Aromatic amines and some piperazine derivatives exhibit acute toxicity.[1][4]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[4][6][10]Improper release can contaminate soil and water systems.[11]

Pre-Disposal Safety: Establishing a Controlled Environment

Before handling the chemical for disposal, establishing a safe working environment is paramount. This involves the mandatory use of appropriate Personal Protective Equipment (PPE) and engineering controls.

Engineering Controls

All handling and preparation of this waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[5] The work area must be equipped with an accessible eyewash station and safety shower.[2][7]

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone waste.

Protective EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.[5]Protects against splashes and airborne dust particles that can cause severe eye damage.[2][12]
Hand Protection Chemical-resistant nitrile or neoprene gloves.[12]Prevents direct skin contact, absorption, and potential sensitization or irritation.[2][12] Gloves must be inspected for integrity before each use.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects against skin contact and prevents contamination of personal clothing.[12]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating dust or aerosols outside of a fume hood.[12][13]Prevents respiratory irritation and sensitization from the inhalation of fine particles.[12][13]

Disposal Workflow: A Step-by-Step Protocol

This protocol outlines the systematic procedure for collecting, storing, and disposing of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone waste. This workflow is designed to comply with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA).[11]

// Style Edges edge [color="#4285F4"]; }

Figure 1. Procedural flow for the proper disposal of 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone.
Experimental Protocol: Waste Segregation and Collection
  • Waste Classification : Classify all waste containing 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone as hazardous chemical waste.[14] Depending on your institution's guidelines, this may fall under "non-halogenated organic solids" or "halogenated organic solids." Consult your Environmental Health and Safety (EHS) office for specific guidance.

  • Container Selection : Choose a clean, leak-proof hazardous waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[11][15] The container must have a secure, tight-fitting lid to prevent leaks and spills.[15]

  • Container Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[16] Clearly write the full chemical name: "Waste - 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone" and list any solvents present. Include the accumulation start date (the date the first piece of waste is added).[15]

  • Waste Transfer :

    • Solid Waste : Carefully transfer the solid chemical waste into the designated container using spark-proof tools.[5] Perform this action in a fume hood to minimize the generation and inhalation of dust.[13]

    • Contaminated Materials : Any items that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must be considered hazardous waste and placed in the same container.[5][12]

  • Prohibited Actions :

    • DO NOT dispose of this chemical down the drain or in the regular trash.[5][16] This is a violation of environmental regulations and can lead to significant contamination.[11]

    • DO NOT mix this waste with incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides to prevent dangerous chemical reactions.[2][5]

  • Storage Pending Disposal :

    • Securely close the waste container lid. Waste containers must remain closed except when actively adding waste.[15]

    • Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area.[5][15] This area should be clearly marked as a hazardous waste accumulation point.

  • Arranging Final Disposal : Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal company.[12] The recommended final disposal method is high-temperature incineration at an approved and licensed facility.[5][13]

Emergency Protocol: Spill Management

In the event of a small-scale spill in a laboratory setting, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Immediately alert personnel in the vicinity of the spill. Evacuate the immediate area if necessary.

  • Ventilate : Ensure the area is well-ventilated. If safe to do so, open sashes on fume hoods.[17]

  • Don PPE : Before attempting any cleanup, don the full PPE as described in Section 2.

  • Contain the Spill : Control the spread of the spill by creating a dike around the outer edges with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[1][17]

  • Absorb and Collect :

    • Cover and absorb the spilled material, working from the outside in.[17]

    • Carefully sweep or scoop the contaminated absorbent material into your designated hazardous waste container.[1]

  • Decontaminate :

    • The spill area should be decontaminated. For aromatic amines, specialized decontamination solutions can be effective.[18][19] If such solutions are not available, a standard laboratory cleaning agent can be used, followed by a thorough rinse.[17]

    • Place all materials used for decontamination into the hazardous waste container.

  • Dispose : Label the container with details of the spill cleanup and manage it as hazardous waste according to the protocol in Section 3.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting. (n.d.). Benchchem.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Today's Clinical Lab.
  • CHEMICAL SPILL PROCEDURES. (2024). Environmental Health and Safety.
  • Laboratory Waste Disposal Safety Protocols. (2024). NSTA.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • Spill Decontamination Kit for Aromatic Amines. (n.d.). Skcltd.com.
  • DECONtamination Solution for Aromatic Amines. (n.d.). Analyt-MTC.
  • SAFETY DATA SHEET. (2025). Fisher Scientific.
  • Piperazine SDS. (n.d.). Apollo Scientific.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • Guide for Chemical Spill Response. (n.d.). University of California, Riverside.
  • SAFETY DATA SHEET - Piperazine. (2018). Fisher Scientific.
  • Aromatic Amine DECONtamination Solution SDS. (2023). SKC Inc.
  • Safety Data Sheet - LY2835219. (2026). Cayman Chemical.
  • SAFETY DATA SHEET - 1-(2-Aminoethyl)-4-benzylpiperazine. (2010). Fisher Scientific.
  • SAFETY DATA SHEET - Insulgel 70CC FRNS - Part B. (2017). Hisco.
  • SAFETY DATA SHEET - N-(2-Aminoethyl)piperazine. (2024). TCI Chemicals.
  • FACT SHEET: Hazardous Waste Disposal. (2023). Tulane University Office of Environmental Health and Safety.
  • SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER. (2016). Loveland Products, Inc..

Sources

Handling

Personal protective equipment for handling 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone

As a Senior Application Scientist, I approach the handling of novel, multi-pharmacophore molecules with a strict "containment-first" philosophy. 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone presents a highly specif...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel, multi-pharmacophore molecules with a strict "containment-first" philosophy. 2-Aminophenyl 4-(2-fluorophenyl)piperazinyl ketone presents a highly specific dual-hazard profile that requires rigorous logistical and safety planning.

The 2-fluorophenylpiperazine moiety is a classic scaffold for potent central nervous system (CNS) agents, often exhibiting high affinity for serotonergic (5-HT) and dopaminergic receptors. Simultaneously, the 2-aminophenyl group introduces the severe toxicological risks associated with primary aromatic amines, including skin sensitization, severe ocular/dermal corrosion, and potential genotoxicity[1]. Because of this combined pharmacological potency and chemical reactivity, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) under Occupational Exposure Band (OEB) 4 or 5 protocols[2].

This guide provides the definitive, step-by-step operational and protective framework required to handle this compound safely, ensuring both operator protection and cross-contamination prevention.

Physicochemical & Toxicological Hazard Profile

To design a self-validating safety protocol, we must first quantify the threat. The following table synthesizes the expected hazard data based on the compound's functional groups (piperazine and primary aromatic amine).

ParameterCharacteristic / ValueOperational Implication
Physical State Solid (Powder), HygroscopicHigh risk of aerosolization and airborne dust generation.
Target Organs CNS, Respiratory System, Skin, EyesRequires full systemic isolation; standard fume hoods are insufficient.
Dermal Hazard Corrosive, SensitizerAromatic amines are rapidly absorbed through the skin, causing systemic toxicity[1].
Inhalation Hazard Severe Respiratory IrritantPiperazine derivatives are known to cause asthma symptoms and severe respiratory sensitization.
Chemical Reactivity Strong BaseReacts violently with strong oxidizers; incompatible with acid chlorides[3].
Estimated OEL < 10 µg/m³ (OEB 4/5)Mandates closed-system transfer and strict secondary containment[2].

Operational Workflow & Engineering Controls

Handling HPAPIs requires a layered defense mechanism. Relying solely on Personal Protective Equipment (PPE) is a fundamental failure in laboratory safety. You must engineer the hazard out of the environment first.

HPAPI_Workflow A Risk Assessment (OEB 4/5 Designation) B Secondary Containment (Negative Pressure Room) A->B C PPE Escalation (PAPR & Chemical Suit) B->C D Primary Containment (Isolator / Glovebox) C->D E Material Transfer (Rapid Transfer Ports) D->E F Operation / Synthesis (Closed System) E->F G Decontamination (Wash-in-Place) F->G

HPAPI Containment and Operational Workflow for OEB 4/5 Compounds.

Personal Protective Equipment (PPE) Matrix & Justification

Every piece of PPE chosen for this compound serves a specific mechanistic purpose. Do not deviate from this matrix.

  • Respiratory Protection: Powered Air-Purifying Respirator (PAPR) with HEPA and Organic Vapor (OV) combination cartridges.

    • Causality: Piperazine compounds cause severe respiratory sensitization. The solid powder poses an inhalation risk, while the ketone/amine moieties can off-gas volatile organics. An N95 mask provides zero protection against vapors and is unacceptable.

  • Dermal Protection: Disposable Tychem® (or equivalent) chemical-resistant suit with taped seams.

    • Causality: Primary aromatic amines penetrate standard lab coats and are readily absorbed through the skin, potentially causing methemoglobinemia and severe burns[1].

  • Hand Protection: Double-gloving system. Inner glove: Extended-cuff Nitrile. Outer glove: Butyl rubber.

    • Causality: Butyl rubber offers superior chemical breakthrough resistance to amines and ketones. The double-glove system is a self-validating safety check: if the outer glove is contaminated or breached during material transfer, the inner glove protects the operator during the doffing process.

  • Eye Protection: Full-face shield (integrated into PAPR).

    • Causality: Piperazine derivatives are highly corrosive to ocular tissue and can cause irreversible blindness upon contact[4].

Step-by-Step Methodologies

A. Gowning (Donning) Protocol
  • Inspect: Visually inspect all PPE for micro-tears, focusing on the butyl rubber gloves and PAPR hoses.

  • Base Layer: Don the inner extended-cuff nitrile gloves.

  • Suit Up: Step into the Tychem suit. Zip up fully and secure the storm flap.

  • Respirator: Don the PAPR system. Self-Validation Step: Block the airflow hose momentarily with your hand to trigger the low-flow alarm, ensuring the battery and sensors are fully operational before entering the hot zone.

  • Outer Layer: Don the outer butyl rubber gloves. Pull the cuffs over the sleeves of the Tychem suit and seal them with chemical-resistant tape.

B. Operational Handling & Material Transfer

Handling must occur within a negative-pressure isolator.

  • Verify Containment: Check the Magnehelic gauge on the isolator. It must read a negative pressure relative to the room (typically -0.5 inWG) before operations begin[2].

  • Material Introduction: Use Rapid Transfer Ports (RTPs) or Split Butterfly Valves (SBVs) to introduce the sealed container into the isolator. This manages the "Ring of Concern"—the microscopic interface zone where microbial or chemical contamination can escape during transfers[5].

  • Weighing: Use anti-static spatulas. The 2-aminophenyl group makes the powder prone to static cling, increasing the risk of aerosolization.

  • Sealing: Once weighed, dissolve the compound in the appropriate reaction solvent inside the isolator to eliminate the dust hazard before transferring it out of the primary containment.

C. Spill Response & Decontamination Protocol

Because the compound contains a piperazine ring, it acts as a strong base[3]. Using strong acids to clean a spill will cause a violent, exothermic reaction.

  • Evacuate & Isolate: If a spill occurs outside the isolator, evacuate the room immediately. Allow the HVAC system (which must be single-pass, non-recirculating) 15 minutes to clear airborne particulates.

  • Contain: Re-enter in full PAPR/Tychem PPE. Surround the spill with a liquid-binding material (e.g., diatomite, universal binders, or specialized acid binders)[6].

  • Neutralize: Lightly mist the spill with a weak acid solution (e.g., 1% to 5% acetic acid) to neutralize the basic piperazine moiety without triggering an exothermic event.

  • Recover: Shovel the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.

  • Decontaminate: Wipe the surface with a Wash-in-Place (WIP) compatible detergent, followed by a 70% Isopropyl Alcohol (IPA) wipe-down.

D. Waste Disposal Plan
  • Segregation: Store waste strictly away from strong oxidizers, acid chlorides, and acid anhydrides to prevent explosive reactions[3].

  • Destruction: Dispose of contents via an approved high-temperature incineration plant.

    • Causality: Combustion of aromatic amines and piperazine derivatives yields highly toxic Nitrogen Oxides (NOx)[4]. The disposal facility must be equipped with NOx scrubbers. Do not attempt to flush trace amounts down the drain, as it is harmful to aquatic life and groundwater[1].

References

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from:[Link]

  • China Canaan. Why High Containment Equipment Is Non-Negotiable for HPAPI Manufacturing. Retrieved from:[Link]

  • ABC Transfer. Managing the "Ring of Concern" in Rapid Transfer Ports. Retrieved from:[Link]

Sources

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